molecular formula C6H6BrNO3 B596363 Ethyl 4-bromooxazole-5-carboxylate CAS No. 1258283-17-8

Ethyl 4-bromooxazole-5-carboxylate

Número de catálogo: B596363
Número CAS: 1258283-17-8
Peso molecular: 220.022
Clave InChI: ARPHYGHAUCJWCC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-bromooxazole-5-carboxylate is a privileged heterocyclic building block extensively used in the synthesis of complex molecules for pharmaceutical research and drug discovery . The oxazole core is a significant scaffold in medicinal chemistry, known for its presence in compounds with a wide range of biological activities . The bromine substituent on the oxazole ring makes this compound a particularly valuable intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental methods for constructing conjugated systems and diversifying molecular structures . This reactivity allows researchers to efficiently create libraries of novel compounds for biological screening. In particular, oxazole derivatives have demonstrated substantial potential in anticancer research, with studies showing their ability to bind with various enzymes and receptors in cancer cells, such as histone deacetylase (HDAC) and epidermal growth factor receptor (EGFR) kinase . These interactions can inhibit key pathways involved in tumor cell proliferation and survival. The compound serves as a crucial precursor in the development of new chemical entities (NCEs) aimed at treating diseases of clinical importance, leveraging its structural features to enhance physicochemical properties and target engagement .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 4-bromo-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPHYGHAUCJWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720959
Record name Ethyl 4-bromo-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258283-17-8
Record name Ethyl 4-bromo-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-bromooxazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromooxazole-5-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. Its oxazole core is a privileged scaffold found in numerous biologically active molecules, including antimicrobial, antiviral, and anticancer agents.[1] The presence of a bromine atom and an ethyl ester group at positions 4 and 5, respectively, provides two reactive sites for further chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and potential applications in drug discovery.

Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValueReference
CAS Number 1258283-17-8[1]
Molecular Formula C₆H₆BrNO₃[1]
Molecular Weight 220.02 g/mol [1]
Predicted pKa -4.27 ± 0.10
Predicted Density 1.617 ± 0.06 g/cm³
Predicted Boiling Point 258.4 ± 20.0 °C
Predicted Flash Point 110.1 ± 21.8 °C
Predicted Refractive Index 1.511

Note: Some physical properties are predicted and should be used as an estimation.

Spectroscopic Data

While a specific, publicly available spectrum for this compound is not readily found, typical chemical shifts for similar oxazole structures can be inferred from spectroscopic databases and literature. For a closely related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, characterization was performed using IR, ¹³C NMR, and Mass spectroscopy.[2] Researchers should expect characteristic signals for the ethyl group (a quartet and a triplet in ¹H NMR), the oxazole ring proton, and carbonyl carbon in their respective spectra. The specific chemical shifts will be influenced by the bromine substituent.

Synthesis and Experimental Protocols

Proposed Synthesis of 5-Bromooxazole-4-carboxylic Acid

The proposed synthesis involves the formation of an ethyl 5-aminooxazole-4-carboxylate intermediate, followed by a Sandmeyer reaction to introduce the bromo substituent at the 5-position, and concludes with the hydrolysis of the ester.[3]

Synthesis of 5-Bromooxazole-4-carboxylic Acid cluster_0 Part 1: Synthesis of Intermediate 1 cluster_1 Part 2: Synthesis of Intermediate 2 cluster_2 Part 3: Synthesis of Target Molecule Ethyl Cyanoacetate Ethyl Cyanoacetate Intermediate_A Ethyl 2-cyano-2-(formamido)acetate Ethyl Cyanoacetate->Intermediate_A Step 1 Formamide Formamide Formamide->Intermediate_A Intermediate_1 Ethyl 5-aminooxazole-4-carboxylate Intermediate_A->Intermediate_1 Step 2 (Cyclization) Intermediate_1_ref Ethyl 5-aminooxazole-4-carboxylate Diazonium_Salt Oxazole Diazonium Salt Intermediate_1_ref->Diazonium_Salt Step 3 (Diazotization) Intermediate_2 This compound Diazonium_Salt->Intermediate_2 Step 4 (Sandmeyer Reaction) Intermediate_2_ref This compound Target 5-Bromooxazole-4-carboxylic acid Intermediate_2_ref->Target Step 5 (Hydrolysis)

Proposed synthesis pathway for 5-Bromooxazole-4-carboxylic acid.
Esterification to this compound

The final step to obtain the title compound is the esterification of 5-bromooxazole-4-carboxylic acid. A general and effective method for this transformation is the Fischer esterification.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromooxazole-4-carboxylic acid (1.0 eq) in a large excess of absolute ethanol.

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Key Reactions and Applications in Drug Discovery

This compound is a valuable intermediate for introducing the oxazole scaffold into more complex molecules, primarily through palladium-catalyzed cross-coupling reactions at the bromine-substituted position.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method to form carbon-carbon bonds. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 4-position of the oxazole ring.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry reaction flask, add this compound (1.0 eq), an aryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

  • Reagents: Add an anhydrous solvent (e.g., Toluene), a base (e.g., K₃PO₄, 2 eq), and if necessary, degassed water for a biphasic system.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101680-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O902475-85
42-Thiopheneboronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF120870-80

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.

Applications in Kinase Inhibitor Synthesis

The oxazole scaffold is a common feature in many kinase inhibitors. By functionalizing the 4-position of the oxazole ring of this compound with various aryl or heteroaryl groups via cross-coupling reactions, it is possible to synthesize compounds that can target the ATP-binding site of specific kinases.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PIM1 PIM-1 Kinase RTK->PIM1 Signal Transduction Substrate Substrate (e.g., Bad, p27) PIM1->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate GeneTranscription Gene Transcription (Cell Proliferation, Survival) PhosphoSubstrate->GeneTranscription Inhibitor Oxazole-based Kinase Inhibitor Inhibitor->PIM1 Inhibition

Conceptual signaling pathway targeted by oxazole-based kinase inhibitors.

Biological Activity of Related Oxazole Derivatives as Kinase Inhibitors

Compound ScaffoldTarget KinaseIC₅₀ (nM)
2,5-disubstituted-1,3,4-oxadiazolePIM-116
Pyrazolo[3,4-d]pyrimidinemTOR15
Benzoxazole derivativeVEGFR-297.38
Potential as Antimicrobial Agents

Derivatives of oxazole-4-carboxylic acid have demonstrated promising activity against various bacterial and fungal strains. The introduction of different substituents via reactions like the Suzuki-Miyaura coupling allows for the fine-tuning of the antimicrobial spectrum and potency.

Antimicrobial Activity of Related Oxazole Derivatives

Compound ScaffoldMicroorganismMIC (µg/mL)
Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonateS. epidermidis56.2
Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonateC. albicans14
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid derivativeE. coli28.1

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel therapeutics. Its versatile reactivity allows for the synthesis of a wide array of substituted oxazoles, which have shown promise as kinase inhibitors and antimicrobial agents. The experimental protocols and data presented in this guide provide a valuable resource for researchers and scientists working in the field of drug discovery and development, facilitating the exploration of new chemical space and the generation of innovative drug candidates. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this valuable building block.

References

Ethyl 4-bromooxazole-5-carboxylate structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Elucidation of Ethyl 4-bromooxazole-5-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the analytical methodologies required to unambiguously confirm the molecule's identity and purity. We will delve into the core principles of spectroscopic analysis, detailing not just the procedural steps but the causal reasoning behind experimental choices. The guide synthesizes data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to construct a self-validating analytical workflow, ensuring the highest degree of scientific integrity.

Introduction: The Significance of this compound

This compound (CAS No. 1258283-17-8) is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[2][3] Such scaffolds are prevalent in numerous biologically active compounds and natural products.[4] The specific arrangement of a bromo substituent at the C4 position and an ethyl carboxylate at the C5 position makes this molecule a versatile synthetic intermediate.[1] Its molecular formula is C₆H₆BrNO₃, with a monoisotopic mass of approximately 218.953 Da.[2][5]

Accurate structural confirmation is the bedrock of chemical research and development. An erroneous structural assignment can invalidate biological data and derail synthetic campaigns. This guide, therefore, presents a multi-faceted spectroscopic approach to ensure that the synthesized or procured material is, in fact, this compound.

The Analytical Strategy: A Multi-Technique, Synergistic Approach

No single analytical technique can provide absolute structural proof. A robust elucidation strategy relies on the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together, they create a self-validating system. Our workflow integrates High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Interpretation cluster_3 Final Confirmation Sample Sample HRMS Mass Spectrometry (HRMS) Sample->HRMS Parallel Analysis IR Infrared Spectroscopy (IR) Sample->IR Parallel Analysis NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Parallel Analysis Formula Molecular Formula & Isotopic Pattern HRMS->Formula FunctionalGroups Functional Groups (C=O, C-O, C=N) IR->FunctionalGroups Connectivity Atom Connectivity & Chemical Environment NMR->Connectivity Structure Verified Structure: This compound Formula->Structure Data Convergence FunctionalGroups->Structure Data Convergence Connectivity->Structure Data Convergence

Caption: A logical workflow for spectroscopic structure elucidation.

Mass Spectrometry: Confirming Molecular Formula and Halogen Presence

The first step in analyzing an unknown sample is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous assignment of elemental composition.

Expertise in Action: Why HRMS is Critical

While low-resolution MS provides nominal mass, HRMS measures mass to four or more decimal places. This precision is essential to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas). For C₆H₆BrNO₃, the expected exact mass for the [M+H]⁺ ion is 219.9604 Da.[5] HRMS can confirm this value, immediately ruling out numerous other potential formulas.

The Bromine Isotopic Signature

A key validating feature is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are observed, separated by approximately 2 m/z units (e.g., [M]⁺ and [M+2]⁺). Observing this "A+2" pattern is strong evidence for the presence of a single bromine atom.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer with an electrospray ionization (ESI) source, capable of high-resolution analysis (e.g., Orbitrap or TOF).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to observe adducts like [M+H]⁺, [M+Na]⁺, and [M-H]⁻.

  • Data Analysis:

    • Confirm the measured exact mass of the parent ion against the theoretical mass for C₆H₆BrNO₃.

    • Verify the presence of the characteristic 1:1 isotopic pattern for the bromine-containing ions.

    • Analyze fragmentation patterns, which would likely show the loss of the ethyl group (-29 Da) or the ethoxy group (-45 Da).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, we can confirm the presence of the ester and the oxazole ring.

Predicted IR Absorptions

For this compound, the IR spectrum is expected to show several characteristic absorption bands. These predictions are based on established correlation tables for organic compounds.[6]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1725-1740C=O StretchEster Carbonyl
~1600-1650C=N StretchOxazole Ring
~1200-1300C-O StretchEster
~1000-1100C-O-C StretchOxazole Ring Ether
~2900-3000C-H Stretchsp³ C-H (Ethyl group)

The presence of a strong absorption band around 1730 cm⁻¹ is a key indicator of the ester carbonyl group.[7] The vibrations associated with the oxazole ring provide further structural confirmation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption peaks and compare them to the expected values to confirm the presence of the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and how they are coupled to neighboring protons. For this compound, we expect three distinct signals.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.2-8.4 Singlet (s) 1H H-2 (Oxazole) The sole proton on the electron-deficient aromatic oxazole ring is highly deshielded. It has no adjacent protons, hence it appears as a singlet.
~4.3-4.5 Quartet (q) 2H -O-CH₂ -CH₃ These protons are adjacent to three methyl protons, resulting in a quartet (3+1=4). They are deshielded by the adjacent oxygen atom.

| ~1.3-1.5 | Triplet (t) | 3H | -O-CH₂-CH₃ | These protons are adjacent to two methylene protons, resulting in a triplet (2+1=3). They are in a typical aliphatic region. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a direct count of the non-equivalent carbons in the molecule. The chemical shift of each peak is indicative of the carbon's functional group and electronic environment.[8]

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~158-162 C=O The ester carbonyl carbon is highly deshielded and appears far downfield.
~150-155 C-2 The oxazole carbon between N and O (C=N-O) is significantly deshielded.
~135-140 C-5 The quaternary carbon attached to the ester group. Its exact position can vary.
~115-120 C-4 The quaternary carbon attached to the bromine atom. The heavy atom effect of bromine influences its shift.
~61-63 -O-CH₂ -CH₃ The methylene carbon is deshielded by the attached oxygen atom.

| ~14-15 | -O-CH₂-CH₃ | The methyl carbon appears in the typical upfield aliphatic region. |

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; it must dissolve the sample without contributing interfering signals to the spectrum.[7]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming to achieve sharp, symmetrical peaks.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign all peaks in both spectra based on chemical shifts, multiplicities, and established correlation data.

Caption: Summary of expected data from the analytical workflow.

Conclusion: The Unambiguous Structural Assignment

By integrating the data from mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy, we can confidently elucidate the structure of this compound. HRMS confirms the elemental formula and the presence of bromine. IR spectroscopy verifies the essential ester and oxazole functional groups. Finally, NMR spectroscopy provides the definitive map of the proton and carbon framework, confirming the precise connectivity and arrangement of all atoms in the molecule. This rigorous, multi-technique approach ensures the structural integrity of the compound, providing a solid foundation for its application in research and development. For absolute proof of structure, particularly stereochemistry in chiral molecules, single-crystal X-ray diffraction would be the ultimate confirmatory technique.[9][10]

References

An In-depth Technical Guide to the Synthesis of Ethyl 4-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Ethyl 4-bromooxazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details two primary synthetic strategies, including step-by-step experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

The oxazole scaffold is a privileged structure in numerous biologically active compounds. The targeted introduction of a bromine atom at the 4-position of an ethyl oxazole-5-carboxylate core offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. This guide outlines two plausible and chemically sound approaches for the synthesis of this compound.

Pathway 1: Direct Bromination of a Pre-formed Oxazole Ring

This pathway involves the initial synthesis of the foundational oxazole ring system, followed by a regioselective bromination at the C4 position.

Step 1: Synthesis of Ethyl oxazole-5-carboxylate

The synthesis of the starting material, Ethyl oxazole-5-carboxylate, can be achieved through the reaction of ethyl isocyanoacetate with a suitable formylating agent. A common and effective method involves the use of orthoformates or other C1 sources.

Experimental Protocol:

A detailed experimental protocol for a similar synthesis of ethyl 5-aryloxazole-4-carboxylate is available and can be adapted.[1] For the synthesis of the unsubstituted ethyl oxazole-5-carboxylate, a one-pot reaction from a carboxylic acid precursor can be considered.[1][2][3]

StepReagent/SolventQuantity (Equivalents)Temperature (°C)Time (h)Yield (%)
1Ethyl Isocyanoacetate1.0---
Diethyl phenyl orthoformate1.2140-1502-3~70-80
Catalyst (e.g., ZnCl₂)0.1

Note: The table above provides a general guideline. Optimization of reaction conditions may be necessary.

Step 2: C4-Bromination of Ethyl oxazole-5-carboxylate

The selective bromination at the electron-rich C4 position of the oxazole ring can be accomplished using a strong, non-nucleophilic base to deprotonate the ring, followed by quenching with an electrophilic bromine source like N-bromosuccinimide (NBS).

Experimental Protocol:

  • To a solution of Ethyl oxazole-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium hexamethyldisilazide (LiHMDS) (1.1 eq) in THF dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add a solution of N-bromosuccinimide (NBS) (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

StepReagent/SolventQuantity (Equivalents)Temperature (°C)Time (h)Yield (%)
2Ethyl oxazole-5-carboxylate1.0-78 to RT3-5Not specified
LiHMDS1.1
NBS1.2
Anhydrous THF-

Note: This protocol is based on a similar transformation and may require optimization.

Diagram of Pathway 1

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: C4-Bromination Ethyl Isocyanoacetate Ethyl Isocyanoacetate Ethyl oxazole-5-carboxylate Ethyl oxazole-5-carboxylate Ethyl Isocyanoacetate->Ethyl oxazole-5-carboxylate ZnCl2, 140-150 °C Diethyl phenyl orthoformate Diethyl phenyl orthoformate Diethyl phenyl orthoformate->Ethyl oxazole-5-carboxylate This compound This compound Ethyl oxazole-5-carboxylate->this compound 1. LiHMDS, THF, -78 °C 2. NBS, -78 °C to RT

Caption: Synthesis of this compound via direct bromination.

Pathway 2: Ring Formation via Sandmeyer Reaction

This alternative pathway constructs the bromo-oxazole ring system from an amino-oxazole precursor through a diazotization and subsequent Sandmeyer reaction. This approach is based on a proposed synthesis for the corresponding carboxylic acid.[4]

Step 1: Synthesis of Ethyl 4-aminooxazole-5-carboxylate

The synthesis of the key amino-oxazole intermediate can be achieved through the cyclization of a suitable precursor. A plausible route involves the reaction of ethyl 2-amino-2-cyanoacetate with an orthoformate.

Experimental Protocol:

A detailed protocol for the synthesis of the isomeric Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate provides a useful reference for the conditions required for such cyclizations.[5]

StepReagent/SolventQuantity (Equivalents)Temperature (°C)Time (h)Yield (%)
1Ethyl 2-amino-2-cyanoacetate1.0Reflux4-6Not specified
Triethyl orthoformateExcess
Acetic Anhydride-

Note: The table above provides a general guideline. Optimization of reaction conditions may be necessary.

Step 2: Diazotization of Ethyl 4-aminooxazole-5-carboxylate

The amino group of the oxazole is converted to a diazonium salt, which is a versatile intermediate for introducing various functionalities.

Experimental Protocol:

  • Dissolve Ethyl 4-aminooxazole-5-carboxylate (1.0 eq) in a mixture of hydrobromic acid (HBr) and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

StepReagent/SolventQuantity (Equivalents)Temperature (°C)Time (h)
2Ethyl 4-aminooxazole-5-carboxylate1.00-50.5-1
HBr (48%)-
Sodium Nitrite1.1
Water-

Note: Diazonium salts can be unstable and are typically used immediately in the next step without isolation.

Step 3: Sandmeyer Reaction

The in situ generated diazonium salt is then treated with a copper(I) bromide solution to introduce the bromine atom at the 4-position of the oxazole ring.[6][7][8][9]

Experimental Protocol:

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution from Step 2 to the CuBr solution, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Nitrogen gas evolution should be observed.

  • Heat the mixture to 50-60 °C for 30 minutes to ensure complete reaction.

  • Cool the reaction mixture and extract the product with ethyl acetate.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography to yield this compound.

StepReagent/SolventQuantity (Equivalents)Temperature (°C)Time (h)Yield (%)
3Oxazole Diazonium Salt1.0 (from Step 2)0 to 602-3Not specified
Copper(I) Bromide1.2
HBr (48%)-

Diagram of Pathway 2

G cluster_0 Step 1: Amino-oxazole Formation cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Reaction Ethyl 2-amino-2-cyanoacetate Ethyl 2-amino-2-cyanoacetate Ethyl 4-aminooxazole-5-carboxylate Ethyl 4-aminooxazole-5-carboxylate Ethyl 2-amino-2-cyanoacetate->Ethyl 4-aminooxazole-5-carboxylate Acetic Anhydride, Reflux Triethyl orthoformate Triethyl orthoformate Triethyl orthoformate->Ethyl 4-aminooxazole-5-carboxylate Oxazole Diazonium Salt Oxazole Diazonium Salt Ethyl 4-aminooxazole-5-carboxylate->Oxazole Diazonium Salt NaNO2, HBr, 0-5 °C This compound This compound Oxazole Diazonium Salt->this compound CuBr, HBr, 0-60 °C

References

An In-depth Technical Guide to Ethyl 4-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1258283-17-8

This technical guide provides a comprehensive overview of Ethyl 4-bromooxazole-5-carboxylate, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and potential applications based on the known biological activities of the oxazole scaffold.

Physicochemical Properties

This compound is a halogenated heterocyclic compound. While detailed experimental data is not widely published, its fundamental properties have been reported by various chemical suppliers.

Table 1: Physicochemical Data for this compound [1]

PropertyValue
CAS Number 1258283-17-8
Molecular Formula C₆H₆BrNO₃
Molecular Weight 220.02 g/mol
Canonical SMILES CCOC(=O)C1=C(N=CO1)Br
InChI Key ARPHYGHAUCJWCC-UHFFFAOYSA-N
Appearance Not Available
Predicted pKa -4.27 ± 0.10

Synthesis and Reactivity

This compound serves as a versatile intermediate in organic synthesis. The presence of a bromine atom and an ethyl ester group allows for a variety of chemical modifications, making it a valuable precursor for the synthesis of more complex molecules.

Synthesis
Reactivity and Downstream Experimental Protocols

The reactivity of this compound is primarily centered around the bromo and ester functionalities. These sites allow for the introduction of diverse substituents, enabling the creation of compound libraries for biological screening. The following are generalized protocols for key reactions that this class of compound can undergo.

2.2.1. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the oxazole ring is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This allows for the introduction of aryl, heteroaryl, or alkyl groups at this position.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

  • Materials:

    • This compound

    • Arylboronic acid (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

    • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • Procedure:

    • To a dry flask, add this compound, the arylboronic acid, palladium catalyst, and base.

    • Purge the flask with an inert gas (e.g., argon or nitrogen).

    • Add the anhydrous solvent.

    • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

2.2.2. Amide Bond Formation

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides.

Experimental Protocol: Amide Coupling (General, via the carboxylic acid)

  • Step 1: Hydrolysis

    • Dissolve this compound in a mixture of THF and water.

    • Add an excess of a base such as lithium hydroxide (LiOH).

    • Stir at room temperature until the starting material is consumed (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the carboxylic acid with an organic solvent.

  • Step 2: Amide Coupling

    • To a solution of the resulting carboxylic acid in an anhydrous solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).

    • Stir for a few minutes before adding the desired amine.

    • Continue stirring at room temperature for 2-12 hours.

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

    • Purify the amide product by chromatography or recrystallization.

Potential Applications in Drug Discovery

The oxazole ring is a common scaffold in many biologically active compounds.[2] Derivatives of oxazoles have shown a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] While specific biological data for this compound is not available, its potential applications can be inferred from studies on related molecules.

Anticancer Activity and Kinase Inhibition

Many oxazole derivatives have been investigated as anticancer agents, with some acting as inhibitors of protein kinases that are crucial for tumor growth and survival.[5] Key signaling pathways that are often targeted include those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR) and Mesenchymal-Epithelial Transition factor (c-Met).[3]

VEGFR_cMet_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras cMet c-Met cMet->PI3K cMet->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Oxazole Derivative Inhibitor->VEGFR Inhibitor->cMet

Dual inhibition of VEGFR and c-Met signaling pathways.
Anti-inflammatory Activity

Oxazole derivatives have also been explored for their anti-inflammatory properties. A key mechanism in inflammation is the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which leads to the expression of pro-inflammatory genes.[3] Some oxazole-containing compounds have been shown to inhibit this pathway.[3]

NFkB_Inhibition cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK IL1b IL-1β IL1b->IKK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation IkBa IκBα NFkB NF-κB (p65/p50) Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Nuclear Translocation IkBa_NFkB->NFkB IκBα Degradation Inhibitor Oxazole Derivative Inhibitor->IKK

Inhibition of the NF-κB inflammatory signaling pathway.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its dual functionality allows for the synthesis of a wide array of more complex oxazole derivatives. While specific biological data for this compound is limited in the public domain, the known activities of the broader oxazole class of molecules suggest its potential utility in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Further research is warranted to fully elucidate the biological profile of this specific compound and its derivatives.

References

Ethyl 4-bromooxazole-5-carboxylate: A Core Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Ethyl 4-bromooxazole-5-carboxylate, a key heterocyclic intermediate for researchers, scientists, and professionals in drug development. This document outlines the core physicochemical properties, its significance as a synthetic building block, and its potential applications in medicinal chemistry.

Core Compound Summary

This compound is a substituted oxazole derivative that serves as a versatile precursor in the synthesis of more complex molecules.[1][2] Its utility in organic synthesis is primarily attributed to the presence of the reactive bromo and ester functional groups, which allow for a variety of chemical transformations.

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Weight 220.02 g/mol [3][4]
Molecular Formula C₆H₆BrNO₃[3][4]
CAS Number 1258283-17-8[3][5]
Canonical SMILES CCOC(=O)C1=C(N=CO1)Br[3]
InChIKey ARPHYGHAUCJWCC-UHFFFAOYSA-N[3]

Synthetic Utility and Applications

This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of active pharmaceutical ingredients (APIs).[1] The oxazole core is a structural motif found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, antiviral, and anticancer properties.[1]

The reactivity of the bromo and ester functionalities makes this compound a suitable substrate for various cross-coupling reactions, which are fundamental in the construction of diverse molecular architectures in medicinal chemistry research.[2]

G Logical Workflow: Role of this compound cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Potential Products start This compound reaction1 Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) start->reaction1 Versatile Building Block reaction2 Functional Group Interconversion start->reaction2 product1 Complex Oxazole Derivatives reaction1->product1 reaction2->product1 product2 Active Pharmaceutical Ingredients (APIs) product1->product2 product3 Biologically Active Compounds product1->product3

Caption: Role as a key synthetic intermediate.

Experimental Protocols

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct involvement of this compound in any biological signaling pathways. Its role is primarily established as a synthetic intermediate for creating compounds that may modulate such pathways.

This technical guide serves as a foundational resource for professionals engaged in drug discovery and development. The information provided highlights the importance of this compound as a key building block in the synthesis of potentially therapeutic agents. Further research into the applications of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

Chemical and physical properties of Ethyl 4-bromooxazole-5-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl 4-bromooxazole-5-carboxylate

For researchers, scientists, and professionals in drug development, this compound is a significant heterocyclic compound. Its utility as a versatile building block in the synthesis of complex pharmaceutical molecules makes a thorough understanding of its properties and handling essential. This guide provides a detailed overview of its chemical and physical characteristics, experimental protocols, and its role in medicinal chemistry.

Core Chemical and Physical Properties

This compound is a substituted oxazole derivative. The quantitative data available for this compound are summarized below, providing a clear reference for its key properties.

PropertyValue
CAS Number 1258283-17-8[1][2][3][4][5]
Molecular Formula C₆H₆BrNO₃[1][2][4][5]
Molecular Weight 220.02 g/mol [1][2][4][5]
Appearance Powder or liquid[3]
Purity Typically ≥97%[5]
Predicted Boiling Point 258.4 ± 20.0 °C[2]
Predicted Density 1.617 ± 0.06 g/cm³[2]
Predicted Flash Point 110.1 ± 21.8 °C[2]
Predicted Refractive Index 1.511[2]
Predicted pKa -4.27 ± 0.10[1]
XLogP3 1.9[2]
Topological Polar Surface Area 52.3 Ų[1]
InChI Key ARPHYGHAUCJWCC-UHFFFAOYSA-N[1][2]
Canonical SMILES CCOC(=O)C1=C(N=CO1)Br[1]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis, purification, and characterization of this compound, based on standard organic chemistry practices and information available for related oxazole derivatives.

Synthesis: A Representative Approach

While specific proprietary synthesis methods may vary, a common route to substituted oxazoles involves the cyclization of suitable precursors. For this compound, a plausible synthetic pathway could involve the reaction of an appropriate amino acid derivative with a bromine source, followed by esterification. The synthesis of related oxazole structures often utilizes precursors like 5-bromooxazole-4-carboxylic acid, which can be functionalized.[6]

General Procedure:

  • Starting Material Preparation: The synthesis may commence from a suitable α-amino acid or a derivative which is then acylated.

  • Cyclodehydration: The acylated intermediate is subjected to cyclodehydration to form the oxazole ring. This step can be promoted by various reagents.

  • Bromination: If not already incorporated, the bromine atom is introduced at the 4-position of the oxazole ring using a suitable brominating agent.

  • Esterification: The carboxylic acid at the 5-position is then esterified to yield the final ethyl ester product.

Purification Protocol

Post-synthesis, the crude product requires purification to remove unreacted starting materials, by-products, and other impurities.

Column Chromatography:

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate in a suitable ratio is a typical choice for compounds of this polarity. The optimal ratio is determined by thin-layer chromatography (TLC).

  • Procedure:

    • The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

    • The silica gel with the adsorbed product is loaded onto the top of a prepared silica gel column.

    • The eluent is passed through the column, and fractions are collected.

    • Fractions are analyzed by TLC to identify those containing the pure product.

    • The solvent is removed from the combined pure fractions under reduced pressure to yield the purified this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Suppliers of this compound confirm the availability of comprehensive analytical data, including NMR, HPLC, and LC-MS.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure. The chemical shifts, integration of peaks, and coupling patterns provide detailed information about the arrangement of protons and carbon atoms in the molecule.[9]

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is used to determine the purity of the compound. A C18 column is often suitable, with a mobile phase such as a gradient of acetonitrile and water. The retention time and peak area are used to quantify the purity.

  • Mass Spectrometry (MS):

    • Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound.[10] The fragmentation pattern can also provide additional structural information.[11]

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify the presence of key functional groups, such as the ester carbonyl (C=O) and the C-Br bond.

Applications in Drug Discovery and Development

This compound and related oxazole derivatives are valuable intermediates in medicinal chemistry.[12] The oxazole ring is a key structural motif found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[6]

This compound serves as a versatile building block, allowing for the introduction of various substituents through reactions at the bromine and ester functionalities. This facilitates the creation of libraries of novel compounds for high-throughput screening in drug discovery programs.[6] Its application extends to the development of agrochemicals and other fine chemicals.[12]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Synthetic Pathway for this compound A Starting Materials (e.g., Amino Acid Derivative) B Acylation & Cyclodehydration A->B C Oxazole Intermediate B->C D Bromination C->D E 4-Bromooxazole Intermediate D->E F Esterification E->F G This compound (Final Product) F->G

Caption: A logical diagram illustrating a plausible synthetic pathway.

Experimental Workflow: Synthesis to Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification FinalProduct Pure Product Purification->FinalProduct NMR NMR Spectroscopy HPLC HPLC Analysis MS Mass Spectrometry FinalProduct->NMR FinalProduct->HPLC FinalProduct->MS

Caption: A diagram showing the general experimental workflow.

References

Navigating the Therapeutic Potential of Oxazole-5-Carboxylate Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the biological activities of oxazole-5-carboxylate derivatives based on available scientific literature. It is important to note that specific research on Ethyl 4-bromooxazole-5-carboxylate and its direct derivatives is limited. Therefore, this document synthesizes findings from structurally related oxazole carboxylate compounds to offer insights into their potential therapeutic applications, experimental evaluation, and mechanisms of action.

Introduction

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The functionalization of the oxazole ring, particularly at the 5-position with a carboxylate group, offers a versatile platform for the development of novel therapeutic agents. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide aims to provide a detailed technical summary of the current understanding of the biological activities of these compounds, with a focus on quantitative data, experimental methodologies, and relevant cellular pathways.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various oxazole-5-carboxylate and related derivatives.

Table 1: Anticancer Activity of Oxazole Carboxylate Derivatives

Compound IDCancer Cell LineActivity ParameterValue (µM)Reference
Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylateLeukemia (CCRF-CEM)GI505.37[1]
Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylateLeukemia (MOLT-4)GI505.37[1]
Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylateColon Cancer (COLO 205)GI50< 10[1]
Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylateMelanoma (MALME-3M)GI50< 10[1]
Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylateRenal Cancer (ACHN)GI50< 10[1]

GI50: Concentration causing 50% growth inhibition.

Table 2: Antimicrobial Activity of Oxazole/Isoxazole Derivatives

Compound ClassMicroorganismActivity ParameterValue (µg/mL)Reference
Ester-functionalized isoxazolesEscherichia coliMICNot specified, but showed significant activity[2]
Ester-functionalized isoxazolesStaphylococcus aureusMICNot specified, but showed significant activity[2]
Ester-functionalized isoxazolesCandida albicansMICNot specified, but showed significant activity[2]
Isoxazole derivativesStaphylococcus aureusMIC62.5 - 500[3]
Isoxazole derivativesBacillus cereusMIC31.25 - 500[3]

MIC: Minimum Inhibitory Concentration.

Table 3: Enzyme Inhibition by Oxazole Derivatives

Compound ClassEnzymeActivity ParameterValue (nM)Reference
2-Aryl-6-carboxamide benzoxazole derivativesAcetylcholinesterase (AChE)IC503.67 - 58.2[4]
2-Aryl-6-carboxamide benzoxazole derivativesButyrylcholinesterase (BChE)IC5025.00 - >1000[4]

IC50: Concentration causing 50% inhibition of enzyme activity.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of oxazole derivatives, synthesized from the literature.

General Synthesis of 2-Aryl-5-sulfonyl-1,3-oxazole-4-carboxylates

A common synthetic route involves the reaction of an appropriate starting material with a sulfonyl-containing compound, followed by cyclization to form the oxazole ring. For instance, the synthesis of methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate has been reported.[1] The general steps often include:

  • Starting Material Preparation: Synthesis of a key intermediate, such as a substituted acetamide.

  • Sulfonylation: Introduction of the sulfonyl group at the desired position.

  • Cyclization: Formation of the oxazole ring, often through dehydration or condensation reactions.

  • Purification: The final compound is typically purified using techniques like column chromatography and recrystallization.

  • Characterization: Structure confirmation is achieved through spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity Screening (NCI-60 Cell Line Panel)

The National Cancer Institute's (NCI) 60 human tumor cell line screen is a widely used method for identifying and characterizing the anticancer activity of novel compounds.[1]

  • Cell Culture: The 60 different human cancer cell lines are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are exposed to the test compound at various concentrations (typically a single high dose for initial screening, followed by a five-dose assay for active compounds).

  • Incubation: The treated cells are incubated for a specified period (e.g., 48 hours).

  • Growth Inhibition Assay: The sulforhodamine B (SRB) assay is commonly used to measure cell proliferation and cytotoxicity.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) values are calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a multi-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanisms of action for many oxazole-5-carboxylate derivatives are still under investigation, several studies have shed light on their potential cellular targets and pathways.

Anticancer Mechanisms

Some oxazole derivatives have been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization.[5] Tubulin is a critical component of microtubules, which are essential for cell division. Inhibition of its function leads to cell cycle arrest and ultimately cell death.

Another potential target for anticancer oxazole derivatives is the family of protein kinases, which are often dysregulated in cancer.[5] By inhibiting specific kinases involved in cell growth and proliferation signaling pathways, these compounds can exert their cytotoxic effects.

anticancer_mechanism Oxazole_Derivative Oxazole-5-Carboxylate Derivative Tubulin Tubulin Oxazole_Derivative->Tubulin Inhibition Protein_Kinase Protein Kinase Oxazole_Derivative->Protein_Kinase Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Signal_Transduction_Inhibition Inhibition of Signal Transduction Protein_Kinase->Signal_Transduction_Inhibition Signal_Transduction_Inhibition->Apoptosis

Caption: Potential anticancer mechanisms of oxazole derivatives.

Antimicrobial Mechanisms

The antimicrobial activity of certain oxazole derivatives is attributed to their ability to inhibit essential bacterial enzymes. For example, some amino-oxazole derivatives have been identified as inhibitors of biotin carboxylase, a key enzyme in fatty acid synthesis in bacteria.[6] The inhibition of this pathway disrupts the formation of bacterial cell membranes, leading to bacterial death.

antimicrobial_workflow Start Start: Synthesis of Oxazole Derivatives Screening Primary Antimicrobial Screening (e.g., Disk Diffusion) Start->Screening Active_Compounds Identification of Active Compounds Screening->Active_Compounds MIC MIC Determination (Broth Microdilution) Active_Compounds->MIC Active End End Active_Compounds->End Inactive Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) MIC->Mechanism Lead Lead Compound for Further Development Mechanism->Lead

Caption: Workflow for antimicrobial evaluation of oxazole derivatives.

Conclusion and Future Directions

Oxazole-5-carboxylate derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. The available data, primarily from related oxazole structures, highlight their significant potential in oncology and infectious diseases. Future research should focus on the systematic exploration of the structure-activity relationships of this class of compounds, particularly the impact of substitutions at various positions of the oxazole ring. Specifically, dedicated studies on the biological activities of this compound and its derivatives are warranted to fill the current knowledge gap and to fully elucidate the therapeutic potential of this specific chemical space. Further investigations into their mechanisms of action will be crucial for the rational design of more potent and selective drug candidates.

References

A Comprehensive Review of Substituted Oxazole Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The oxazole ring is a fundamental five-membered aromatic heterocycle incorporating one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry and natural product synthesis, with a vast number of derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. The versatile nature of the oxazole core and its capacity for substitution at various positions make it a privileged scaffold in drug discovery and development. This in-depth technical guide provides a comprehensive literature review of the core synthetic methodologies for preparing substituted oxazoles, catering to researchers, scientists, and drug development professionals. Detailed experimental protocols for key reactions, quantitative data for comparative analysis, and mechanistic visualizations are presented to facilitate a deeper understanding and practical application of these synthetic strategies.

Core Synthetic Methodologies

The synthesis of substituted oxazoles can be broadly categorized into several classical and modern methods. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. This section details the most prominent and widely utilized synthetic routes.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classical and widely used method for the preparation of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. The reaction involves the cyclodehydration of α-acylamino ketones, typically under acidic conditions.[1][2]

Mechanism: The reaction proceeds via an initial protonation of the ketone carbonyl, followed by intramolecular nucleophilic attack of the amide oxygen to form a five-membered cyclic intermediate. Subsequent dehydration leads to the formation of the aromatic oxazole ring.[3]

Robinson_Gabriel_Synthesis reactant α-Acylamino Ketone intermediate1 Protonated Ketone reactant->intermediate1 Protonation acid H+ intermediate2 Cyclic Intermediate (Oxazoline) intermediate1->intermediate2 Intramolecular Cyclization intermediate3 Protonated Oxazoline intermediate2->intermediate3 Protonation product Substituted Oxazole intermediate3->product Dehydration water H₂O

Caption: Robinson-Gabriel Synthesis Pathway.

Experimental Protocol (Classic Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole): To a solution of N-phenacylbenzamide (1.0 eq) in a suitable solvent such as acetic anhydride, concentrated sulfuric acid (0.1-0.2 eq) is added dropwise at 0 °C. The mixture is then allowed to warm to room temperature and subsequently heated to 90-100 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice water. The precipitated product is collected by filtration, washed with water, and recrystallized to afford 2,5-diphenyloxazole.[3]

Quantitative Data: A variety of dehydrating agents can be employed in the Robinson-Gabriel synthesis, each with its own advantages and limitations. The choice of reagent can significantly impact the reaction yield and conditions.

Dehydrating AgentTypical ConditionsYield RangeReference
Conc. H₂SO₄Acetic anhydride, 90-100 °C50-70%[3]
Polyphosphoric acid (PPA)130-150 °C50-60%[3]
POCl₃Pyridine, reflux40-60%[1]
Trifluoroacetic anhydride (TFAA)CH₂Cl₂, room temperature70-90%[1]
Van Leusen Oxazole Synthesis

The van Leusen reaction is a versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5] This reaction is particularly valuable due to its mild conditions and broad substrate scope, including both aromatic and aliphatic aldehydes.[4][6][7]

Mechanism: The reaction is initiated by the deprotonation of TosMIC to form a nucleophilic carbanion. This anion then attacks the aldehyde carbonyl, leading to an intermediate which undergoes intramolecular cyclization to form an oxazoline. Subsequent base-promoted elimination of p-toluenesulfinic acid yields the 5-substituted oxazole.[4][6]

Van_Leusen_Synthesis aldehyde Aldehyde (R-CHO) adduct Adduct aldehyde->adduct tosmic TosMIC tosmic_anion TosMIC Anion tosmic->tosmic_anion Deprotonation base Base tosmic_anion->adduct oxazoline Oxazoline Intermediate adduct->oxazoline Intramolecular Cyclization product 5-Substituted Oxazole oxazoline->product Elimination tosyl_acid Tos-H

Caption: Van Leusen Oxazole Synthesis Pathway.

Experimental Protocol (Microwave-Assisted Synthesis of 5-Aryl Oxazoles): In a microwave vial, an aromatic aldehyde (1.0 eq), TosMIC (1.1 eq), and potassium carbonate (2.0 eq) are suspended in methanol. The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 100 °C) for a short period (e.g., 10-20 minutes). After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the 5-aryl oxazole.[8][9]

Quantitative Data: The van Leusen reaction is known for its good to excellent yields with a wide range of aldehydes.

Aldehyde (R-CHO)BaseSolventConditionsYield (%)Reference
BenzaldehydeK₂CO₃MeOHReflux, 4h85[6]
4-NitrobenzaldehydeK₂CO₃MeOHReflux, 2h92[6]
4-MethoxybenzaldehydeK₂CO₃MeOHReflux, 5h82[6]
CinnamaldehydeK₂CO₃MeOHReflux, 3h78[6]
HeptanalK₂CO₃MeOHReflux, 6h65[6]
Fischer Oxazole Synthesis

The Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles from an aldehyde and a cyanohydrin in the presence of anhydrous acid, typically hydrogen chloride.[10][11]

Mechanism: The reaction begins with the formation of an iminochloride intermediate from the cyanohydrin and HCl. This intermediate then reacts with the aldehyde, followed by cyclization and dehydration to afford the oxazole.[10]

Fischer_Oxazole_Synthesis cyanohydrin Cyanohydrin iminochloride Iminochloride Intermediate cyanohydrin->iminochloride + HCl aldehyde Aldehyde adduct Adduct aldehyde->adduct hcl HCl (anhydrous) iminochloride->adduct chloro_oxazoline Chloro-oxazoline Intermediate adduct->chloro_oxazoline Cyclization - H₂O product 2,5-Disubstituted Oxazole chloro_oxazoline->product Elimination - HCl Bredereck_Reaction haloketone α-Haloketone n_alkylated N-Alkylated Amide haloketone->n_alkylated amide Amide amide->n_alkylated N-Alkylation cyclic_intermediate Cyclic Intermediate n_alkylated->cyclic_intermediate Intramolecular Cyclization product 2,4-Disubstituted Oxazole cyclic_intermediate->product Dehydration hx HX

References

An In-depth Technical Guide to the Discovery and Synthesis of Novel Oxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with significant pharmacological activities.[1][2] Its unique electronic and structural properties facilitate diverse non-covalent interactions with biological targets like enzymes and receptors, making it a privileged scaffold in drug discovery.[1][2] This guide provides a comprehensive overview of the discovery and synthesis of novel oxazole derivatives, with a particular focus on their anticancer properties. We present detailed synthetic methodologies, quantitative biological data, and elucidate key signaling pathways modulated by these compounds, offering a technical resource for the rational design and development of next-generation oxazole-based therapeutics.

Introduction to Oxazole Derivatives in Medicinal Chemistry

Oxazoles are a class of heterocyclic compounds featuring a five-membered ring containing one oxygen and one nitrogen atom.[3] This scaffold is present in numerous natural products and has been extensively utilized in the synthesis of novel therapeutic agents.[2] The versatility of the oxazole ring allows for substitutions at various positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.[4] Consequently, oxazole derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects.[3][4] In oncology, many oxazole-containing compounds have demonstrated potent efficacy, often with IC50 values in the nanomolar range, by targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.[4][5]

Synthetic Methodologies for Oxazole Scaffolds

The construction of the oxazole core can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include the Robinson-Gabriel synthesis, the Van Leusen reaction, and the Fischer oxazole synthesis.[1][6][7]

Robinson-Gabriel Synthesis

This method involves the cyclodehydration of 2-acylamino ketones, typically promoted by strong acids like sulfuric acid or phosphorus pentachloride, to yield 2,5-disubstituted oxazoles.[6][8] The reaction is a robust and classical approach for forming the oxazole ring.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful one-pot method for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[7][9] This reaction proceeds under basic conditions and is known for its mildness and tolerance of a wide range of functional groups.[7]

Fischer Oxazole Synthesis

Discovered in 1896, the Fischer oxazole synthesis produces oxazoles from cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid.[1] It is a classic method, particularly useful for the synthesis of diaryloxazoles.

Biological Activity and Mechanisms of Action

Novel oxazole compounds have shown significant promise as anticancer agents by modulating key oncogenic signaling pathways. Two prominent targets are the STAT3 and NF-κB pathways, which are often dysregulated in various cancers.[4][10]

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many malignancies, promoting tumor cell proliferation, survival, and angiogenesis.[2][11] Certain oxazole-based small molecules have been designed as peptidomimetics that bind to the SH2 domain of STAT3, disrupting its dimerization and preventing its nuclear translocation and transcriptional activity.[2] This leads to the downregulation of anti-apoptotic genes like Bcl-xL and induces apoptosis in cancer cells.[2]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active 4. Dimerization STAT3_nucleus p-STAT3 Dimer STAT3_active->STAT3_nucleus 5. Nuclear Translocation Oxazole Oxazole Inhibitor Oxazole->STAT3_active Inhibition of Dimerization DNA DNA STAT3_nucleus->DNA 6. DNA Binding Transcription Gene Transcription (e.g., Bcl-xL, Cyclin D1) DNA->Transcription 7. Transcription Activation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: Inhibition of the STAT3 signaling pathway by a novel oxazole compound.
Inhibition of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is another critical transcription factor that regulates inflammation, immunity, and cell survival.[12][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate target genes.[14][15] Some oxadiazole derivatives, structurally related to oxazoles, have been shown to inhibit this pathway by preventing the phosphorylation of IκB, thereby blocking NF-κB activation and inducing apoptosis in cancer cells.[15][16]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB 2. Phosphorylation Proteasome Proteasome IkB->Proteasome 3. Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc 5. Nuclear Translocation NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB 4. Release NFkB_IkB->NFkB Oxazole Oxazole Inhibitor Oxazole->IKK Inhibition DNA DNA NFkB_nuc->DNA 6. DNA Binding Transcription Pro-inflammatory & Anti-apoptotic Genes DNA->Transcription 7. Gene Transcription Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Stimuli->IKK 1. Activation

Caption: Inhibition of the canonical NF-κB signaling pathway by an oxazole compound.

Quantitative Data Presentation

The anticancer activity of novel oxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data below summarizes the in vitro cytotoxicity of representative oxazole-based compounds.

Compound IDTarget/ClassCancer Cell LineIC50 (µM)Reference
CHK9 STAT3 InhibitorA549 (Lung)4.8 - 5.1[11][17]
ODZ10117 STAT3 InhibitorMDA-MB-231 (Breast)< 40[18]
Compound 4c c-Kit InhibitorMCF-7 (Breast)80 - 100[5]
Cpd 44 Tubulin InhibitorLeukemia (CCRF-CEM)0.0488[19]
Cpd 58 Tubulin InhibitorLeukemia (CCRF-CEM)0.0447[19]

Experimental Protocols

Detailed and robust synthetic procedures are critical for the successful discovery of novel compounds. Below are generalized protocols for the key synthetic methods discussed.

General Protocol for Van Leusen Oxazole Synthesis

This protocol describes a general procedure for the synthesis of 5-substituted oxazoles.[9]

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1.0 mmol, 1.0 equiv), tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Reaction: Add methanol (10 mL) as the solvent. Heat the reaction mixture to reflux (approx. 65°C) and stir for 4-5 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-substituted oxazole.

General Protocol for Robinson-Gabriel Synthesis (Classic Conditions)

This protocol outlines a traditional method for synthesizing 2,5-disubstituted oxazoles from 2-acylamino ketones.[20]

  • Preparation: To a solution of the 2-acylamino ketone (1.0 equiv) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (H₂SO₄) (0.1-0.2 equiv) dropwise at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization & Extraction: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

Experimental & Drug Discovery Workflow

The discovery of novel oxazole drug candidates follows a structured workflow, from initial design and synthesis to biological screening and lead optimization.

Drug_Discovery_Workflow cluster_design Phase 1: Design & Synthesis cluster_screening Phase 2: Biological Screening cluster_optimization Phase 3: Lead Optimization cluster_preclinical Phase 4: Preclinical Development A1 Target Identification (e.g., STAT3, NF-κB) A2 Computational Design & Virtual Screening A1->A2 A3 Synthetic Route Planning (e.g., Van Leusen, Robinson-Gabriel) A2->A3 A4 Combinatorial Library Synthesis of Oxazoles A3->A4 A5 Purification & Structural Characterization (NMR, MS) A4->A5 B1 Primary Screening: In Vitro Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) A5->B1 B2 Secondary Screening: Target-Based Assays (e.g., STAT3 Dimerization Assay) B1->B2 B3 Mechanism of Action Studies (e.g., Western Blot for p-STAT3) B2->B3 C1 Identify 'Hit' Compounds (Potent & Selective) B3->C1 C2 Structure-Activity Relationship (SAR) Studies C1->C2 C3 ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) C2->C3 C4 Lead Optimization C3->C4 C4->A4 Iterative Synthesis D1 In Vivo Efficacy Studies (e.g., Xenograft Models) C4->D1 D2 Candidate Selection D1->D2

Caption: General workflow for the discovery and development of novel oxazole drug candidates.

Conclusion

The oxazole scaffold remains a highly valuable and versatile platform in the field of medicinal chemistry. The synthetic methodologies available provide robust access to a wide chemical space of derivatives, while their proven ability to modulate critical oncogenic pathways like STAT3 and NF-κB underscores their therapeutic potential.[4][10] The continued exploration of novel substitution patterns, guided by quantitative biological data and detailed mechanistic studies as outlined in this guide, will undoubtedly lead to the discovery of potent and selective oxazole-based drug candidates for the treatment of cancer and other diseases.

References

An In-depth Technical Guide on Ethyl 4-bromooxazole-5-carboxylate as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 4-bromooxazole-5-carboxylate, a versatile heterocyclic building block in medicinal chemistry and organic synthesis. It details its synthesis, key reactions, and the biological significance of its derivatives, supported by experimental protocols and quantitative data.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The oxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties[1]. The presence of a bromine atom and an ester group at positions 4 and 5, respectively, allows for diverse functionalization, making this molecule a valuable tool for constructing complex molecular architectures in drug discovery and agrochemical research.

Synthesis of this compound

The synthesis of substituted oxazoles can be achieved through various methods. A common and versatile approach is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with a tosylmethyl isocyanide (TosMIC) derivative in the presence of a base[2][3][4]. For the synthesis of a 4-substituted oxazole like this compound, a modified Van Leusen reaction using an α-substituted TosMIC reagent would be a plausible route.

A potential synthetic pathway could involve the reaction of a brominated TosMIC derivative with ethyl glyoxalate. Alternatively, a multi-step synthesis starting from an aminooxazole precursor followed by a Sandmeyer-type bromination reaction represents another viable approach for introducing the bromo substituent at the 4-position[5].

Conceptual Synthetic Workflow:

Below is a conceptual workflow for the synthesis of this compound, illustrating a possible multi-step synthetic approach.

A Starting Materials (e.g., Ethyl Glyoxalate, Brominated TosMIC derivative) B Van Leusen Cyclization A->B C This compound B->C D Alternative Route: Ethyl 2-aminooxazole-5-carboxylate E Diazotization (NaNO2, HBr) D->E F Sandmeyer Reaction (CuBr) E->F F->C

Caption: Conceptual synthetic pathways to this compound.

Chemical Reactivity and Key Reactions

The bromine atom at the C4 position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in introducing aryl, heteroaryl, alkynyl, and other moieties, leading to a diverse library of substituted oxazoles. The ester group at C5 can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, further expanding the molecular diversity.

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Stille Coupling: For the formation of C-C bonds with organostannanes.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

Amide Bond Formation: The ethyl ester can be hydrolyzed to a carboxylic acid, which is then coupled with various amines to form a wide range of amide derivatives.

Workflow for Derivatization:

The following diagram illustrates a typical workflow for the derivatization of this compound.

A This compound B Suzuki Coupling (Arylboronic acid, Pd catalyst) A->B C Sonogashira Coupling (Alkyne, Pd/Cu catalyst) A->C D Stille Coupling (Organostannane, Pd catalyst) A->D E Hydrolysis (LiOH or NaOH) A->E F 4-Substituted oxazole-5-carboxylic acid E->F G Amide Coupling (Amine, Coupling agent) F->G H 4-Substituted oxazole-5-carboxamide G->H

Caption: Derivatization workflow of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound as a building block. The following are representative protocols for key transformations. Please note that while these protocols are based on established methods for similar bromo-oxazole isomers, optimization for this compound may be necessary.

4.1. Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., 3:1 DMF/EtOH)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

4.2. Sonogashira Coupling of this compound

This protocol outlines a general procedure for the Sonogashira coupling with a terminal alkyne.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%)

    • Copper(I) iodide (CuI, 2.5 mol%)

    • Base (e.g., diisopropylamine, 7.0 equiv)

    • Solvent (e.g., THF)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a solution of this compound in THF at room temperature, add the palladium catalyst, CuI, diisopropylamine, and the terminal alkyne sequentially.

    • Stir the reaction for 3 hours under an inert atmosphere.

    • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

    • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purify the product by flash column chromatography on silica gel[6].

4.3. Amide Formation from the Carboxylic Acid Derivative

This protocol describes the conversion of the ethyl ester to a carboxylic acid and subsequent amide bond formation.

  • Step 1: Hydrolysis

    • Dissolve the ethyl 4-substituted-oxazole-5-carboxylate in a mixture of THF and water.

    • Add LiOH or NaOH (2-3 equivalents) and stir at room temperature until the starting material is consumed (monitored by TLC).

    • Acidify the mixture with 1 M HCl and extract the carboxylic acid with an organic solvent.

    • Dry and concentrate to obtain the crude carboxylic acid.

  • Step 2: Amide Coupling

    • To a solution of the carboxylic acid in a suitable solvent (e.g., DMF or CH₂Cl₂), add a coupling agent (e.g., HBTU, HATU, or EDC/HOBt) and a base (e.g., DIPEA or Et₃N).

    • Add the desired amine (1.0-1.2 equivalents).

    • Stir the reaction at room temperature for 2-24 hours.

    • Work up the reaction by washing with aqueous solutions and extracting the product.

    • Purify the amide by column chromatography or recrystallization[4][7].

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for key transformations of bromo-oxazole carboxylates. Note: Much of the available detailed data is for the isomeric Ethyl 5-bromooxazole-4-carboxylate, but similar results can be expected for the 4-bromo-5-carboxylate isomer.

Table 1: Suzuki-Miyaura Coupling Conditions and Yields

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF/EtOH100285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Na₂CO₃DMF120880-90
33-Pyridinylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001275-85
42-Thiopheneboronic acidPd₂(dba)₃ (1.5) / XPhos (3)Cs₂CO₃Dioxane1101670-80
(Data extrapolated from similar substrates[2])

Table 2: Sonogashira Coupling Conditions and Yields

EntryAlkynePd Catalyst (mol%)Cu Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60680-90
2TrimethylsilylacetylenePd(OAc)₂ (1.5)CuI (3)DIPAToluene80885-95
31-HeptynePd(dppf)Cl₂ (3)CuBr (5)PiperidineDMF701275-85
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)i-Pr₂NEtAcetonitrileRT2470-80
(Data extrapolated from similar substrates[2])

Biological Significance and Applications

Derivatives of this compound are of significant interest in drug discovery due to the wide spectrum of biological activities exhibited by substituted oxazoles.

6.1. Anticancer Activity

Many oxazole derivatives have been reported as potent anticancer agents[8]. They can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Targeted Signaling Pathways:

Oxazole-based compounds have been identified as inhibitors of several key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Pim-1 kinase.

  • VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 can starve tumors of their blood supply.

  • Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and promotes cell survival and proliferation.

The diagram below illustrates a simplified signaling pathway that can be targeted by oxazole-based kinase inhibitors.

RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Signal Signal Transduction Cascade RTK->Signal PIM1 PIM-1 Kinase PIM1->Signal Substrate Downstream Substrates Signal->Substrate Phosphorylation Phosphorylation Substrate->Phosphorylation Response Cell Proliferation & Survival Phosphorylation->Response Inhibitor Oxazole-based Kinase Inhibitor Inhibitor->RTK Inhibition Inhibitor->PIM1 Inhibition

Caption: Targeted kinase signaling pathways by oxazole-based inhibitors.

6.2. Antimicrobial Activity

Substituted oxazoles have also demonstrated significant activity against a range of bacterial and fungal pathogens[9][10]. The structural modifications enabled by the reactivity of this compound allow for the fine-tuning of the antimicrobial spectrum and potency.

Table 3: Representative Biological Activity of Oxazole Derivatives

Compound ClassBiological Target/ActivityIC₅₀ / MICReference
2,4-Disubstituted oxazole-5-carboxamidesAnticancer (various cell lines)Varies (µM range)[11]
4-Aryloxazole-5-carboxylatesAntimicrobial (bacterial strains)Varies (µg/mL range)[9]
Oxazole-based compoundsPIM-1 Kinase InhibitionVaries (nM to µM range)[6]
Oxazole-based compoundsVEGFR-2 Kinase InhibitionVaries (nM to µM range)[1]
(Data is representative for the class of compounds and not specific to derivatives of this compound due to limited public data.)

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions and subsequent derivatization of the ester functionality provides a powerful platform for the generation of diverse molecular libraries for drug discovery and development. Further exploration of derivatives of this scaffold is warranted to uncover novel therapeutic agents.

References

Methodological & Application

Synthesis of Ethyl 4-bromooxazole-5-carboxylate from ethyl formate.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of Ethyl 4-bromooxazole-5-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oxazoles are a class of five-membered heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties, makes them a privileged scaffold in medicinal chemistry.[1] this compound, in particular, is a valuable synthetic intermediate, offering two distinct functional handles—an ester and a bromo-substituent—that allow for further molecular elaboration and the construction of complex drug candidates.

This document provides a detailed protocol for a robust two-step synthesis of this compound. The synthesis begins with the formation of the oxazole core via the Van Leusen oxazole synthesis, followed by a highly regioselective bromination at the C4 position. While the described pathway starts from ethyl glyoxylate, it is noteworthy that key reagents in related oxazole syntheses, such as isocyanides, are often prepared from formamide precursors. Ethyl formate is a common and efficient C1 source for the formylation of amines to produce such formamides, linking it to the broader chemical space of oxazole synthesis.[2]

Overall Synthetic Workflow

The synthesis is performed in two main stages:

  • Van Leusen Oxazole Synthesis: Construction of the ethyl oxazole-5-carboxylate core from p-toluenesulfonylmethyl isocyanide (TosMIC) and ethyl glyoxylate.[3][4]

  • Regioselective C4-Bromination: Introduction of a bromine atom at the C4 position of the oxazole ring using a strong base and a bromine source.[5]

The logical flow of the experimental process is outlined below.

SynthesisWorkflow cluster_step1 Step 1: Van Leusen Oxazole Synthesis cluster_step2 Step 2: Regioselective C4-Bromination A Combine TosMIC and Ethyl Glyoxylate in Methanol B Add K2CO3 (base) to the mixture A->B C Reflux reaction mixture for 4-12 hours B->C D Work-up: Evaporation, Extraction, and Drying C->D E Purification by Flash Chromatography D->E F Obtain Ethyl Oxazole-5-carboxylate E->F G Dissolve Ethyl Oxazole-5-carboxylate in anhydrous DMF F->G Proceed to next step H Cool solution to -15 °C G->H I Slowly add LiHMDS in THF H->I J Age reaction mixture for 1 hour I->J K Add NBS (Bromine Source) J->K L Work-up: Quench, Extraction, and Drying K->L M Purification by Flash Chromatography L->M N Obtain this compound M->N

Figure 1: Overall workflow for the two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Oxazole-5-carboxylate via Van Leusen Reaction

This protocol describes the reaction between p-toluenesulfonylmethyl isocyanide (TosMIC) and ethyl glyoxylate in the presence of a base to form the oxazole ring.[3][6] The reaction proceeds through an intermediate oxazoline, which eliminates p-toluenesulfinic acid to yield the aromatic oxazole.[3]

Materials:

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Ethyl glyoxylate (50% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add TosMIC (1.0 equiv) and ethyl glyoxylate (1.1 equiv, 50% solution in toluene).

  • Add anhydrous methanol (approx. 0.2 M concentration based on TosMIC).

  • To the stirring solution, add anhydrous potassium carbonate (2.0 equiv).

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 hexanes:ethyl acetate).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography on silica gel (using a gradient of hexanes and ethyl acetate) to yield pure Ethyl Oxazole-5-carboxylate.

ReagentMolar Eq.MW ( g/mol )Typical Amount
TosMIC1.0195.245.00 g
Ethyl Glyoxylate (50% soln)1.1102.095.75 mL
Potassium Carbonate2.0138.217.08 g
MethanolSolvent32.04125 mL
Product Theoretical Yield 141.13 3.61 g
Typical Actual Yield --65-75%

Table 1: Reagents and typical yields for the synthesis of Ethyl Oxazole-5-carboxylate.

Protocol 2: Regioselective Synthesis of this compound

This protocol details the C4-bromination of the pre-formed oxazole ring. The strategy involves deprotonation at the C2 position with a strong, non-nucleophilic base (LiHMDS), followed by an equilibrium shift to a more stable acyclic isonitrile enolate intermediate. This intermediate is then quenched with an electrophilic bromine source (NBS) to achieve highly regioselective bromination at the C4 position.[5]

Materials:

  • Ethyl Oxazole-5-carboxylate

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a dried three-necked round-bottomed flask under an argon atmosphere, add Ethyl Oxazole-5-carboxylate (1.0 equiv) and anhydrous DMF (approx. 0.25 M).

  • Cool the resulting solution to an internal temperature of -15 °C using an appropriate cooling bath.

  • Slowly add LiHMDS (1.05 equiv, 1.0 M solution in THF) via syringe, ensuring the internal temperature does not exceed -10 °C.

  • Stir the reaction mixture at -15 °C to -10 °C for 1 hour (aging period).

  • In a separate flask, dissolve NBS (1.1 equiv) in a minimal amount of anhydrous DMF.

  • Add the NBS solution dropwise to the reaction mixture, maintaining the temperature at -15 °C to -10 °C.

  • Stir for an additional 30 minutes at this temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and add deionized water and ethyl acetate.

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash chromatography on silica gel to afford this compound.

ReagentMolar Eq.MW ( g/mol )Typical Amount
Ethyl Oxazole-5-carboxylate1.0141.133.00 g
LiHMDS (1.0 M in THF)1.05167.3322.3 mL
N-Bromosuccinimide (NBS)1.1177.984.13 g
DMFSolvent73.0985 mL
Product Theoretical Yield 220.02 4.68 g
Typical Actual Yield --70-80%

Table 2: Reagents and typical yields for the synthesis of this compound.

References

Applications of Ethyl 4-bromooxazole-5-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromooxazole-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its structure, featuring an oxazole core, a bromine atom, and an ethyl ester group, provides multiple reactive sites for chemical modification. The oxazole ring is a common scaffold in numerous biologically active compounds, known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document provides an overview of the applications of this compound in drug discovery, focusing on its role as a key intermediate in the synthesis of novel therapeutic agents. Detailed experimental protocols for its derivatization are also presented.

The bromine atom at the 4-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents.[1][2] The ethyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, esters, and other functional groups. This dual functionality makes this compound an ideal starting material for the construction of compound libraries for high-throughput screening.

Therapeutic Potential of Oxazole Derivatives

While specific biological activity data for this compound is not extensively published, the oxazole scaffold is a well-established pharmacophore in a variety of therapeutic areas. The following table summarizes the potential applications of derivatives synthesized from this building block, based on the known biological activities of structurally related oxazole-containing compounds.[3][4]

Therapeutic AreaPotential Molecular Targets/Mechanism of ActionRepresentative Biological Activities of Oxazole DerivativesCitations
Oncology Kinase inhibition (e.g., tyrosine kinases), interference with microbial metabolic pathways or replication machinery.Anticancer, antiproliferative.[3][5]
Infectious Diseases Inhibition of key bacterial or viral enzymes, disruption of microbial cell integrity.Antibacterial, antifungal, antiviral.[1][4][6]
Inflammation Inhibition of enzymes in inflammatory pathways such as cyclooxygenases (COX) and lipoxygenases (LOX).Anti-inflammatory, analgesic.[3][4][7]
Metabolic Diseases Modulation of receptors and enzymes involved in metabolic regulation.Antidiabetic, antiobesity.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the chemical modification of this compound. These procedures are fundamental for the synthesis of diverse libraries of oxazole derivatives for biological screening.

Protocol 1: Hydrolysis of this compound to 4-Bromooxazole-5-carboxylic acid

This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, a key intermediate for subsequent amide coupling reactions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate in vacuo to yield 4-bromooxazole-5-carboxylic acid.

Protocol 2: Amide Coupling of 4-Bromooxazole-5-carboxylic acid

This protocol outlines a standard method for the synthesis of amide derivatives from the corresponding carboxylic acid.

Materials:

  • 4-Bromooxazole-5-carboxylic acid (from Protocol 1)

  • Amine of choice

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromooxazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq).

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

Protocol 3: Suzuki Cross-Coupling of this compound

This protocol describes a method for the introduction of aryl or heteroaryl substituents at the 4-position of the oxazole ring.

Materials:

  • This compound

  • Arylboronic acid of choice

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the coupled product.

Visualized Workflows

General Synthetic Utility

The following diagram illustrates the central role of this compound as a versatile precursor for the synthesis of a diverse range of functionalized oxazole derivatives.

G A This compound B Hydrolysis (e.g., LiOH) A->B F Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->F C 4-Bromooxazole-5-carboxylic acid B->C D Amide Coupling (Amine, HATU) C->D E 4-Bromooxazole-5-carboxamides D->E G Ethyl 4-aryl-oxazole-5-carboxylates F->G

Caption: Synthetic pathways from this compound.

Proposed Synthetic Pathway

This diagram outlines a plausible multi-step synthesis for obtaining 4-bromooxazole-5-carboxylic acid, where this compound is a key intermediate. This pathway is based on established organic chemistry transformations.[8]

G cluster_0 Synthesis of Intermediate cluster_1 Introduction of Bromine cluster_2 Final Product Formation A Ethyl 5-aminooxazole-4-carboxylate B Diazotization A->B C Oxazole Diazonium Salt B->C D Sandmeyer Reaction C->D E This compound D->E F Hydrolysis E->F G 4-Bromooxazole-5-carboxylic acid F->G

Caption: Proposed synthesis of 4-bromooxazole-5-carboxylic acid.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 4-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The functionalization of the oxazole ring is a key strategy for the development of novel drug candidates. Ethyl 4-bromooxazole-5-carboxylate is a versatile building block that allows for the introduction of various aryl and heteroaryl substituents at the 4-position via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This reaction facilitates the formation of a carbon-carbon bond between the oxazole core and a boronic acid derivative, enabling the synthesis of diverse compound libraries for drug discovery and the creation of complex molecular architectures.[1][4]

The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[5] These features make it an indispensable tool in modern organic synthesis and drug development.[6]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl boronic acids. These examples showcase the versatility of the reaction with different catalysts, ligands, bases, and solvents.[2]

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101680-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O902475-85
42-Thiopheneboronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF120870-80

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide. Optimization may be required for specific substrates.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.[2]

Materials:

  • This compound

  • Aryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Degassed water (if using a biphasic system)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound, the aryl boronic acid, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the anhydrous solvent and the base. If a biphasic system is used, add degassed water.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 4-aryloxazole-5-carboxylate.

Diagrams

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The key steps are oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L_n-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation OrganicHalide R¹-X (this compound) OrganicHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for performing the Suzuki coupling reaction with this compound.

Experimental_Workflow Start Start: Assemble Reactants Setup Reaction Setup: - Add reactants to flask - Purge with inert gas Start->Setup Reaction Reaction: - Add solvent and base - Heat and stir Setup->Reaction Monitoring Monitoring: - TLC or LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Cool to RT - Dilute with organic solvent - Wash with water and brine Monitoring->Workup Complete Drying Drying and Concentration: - Dry organic layer - Filter - Evaporate solvent Workup->Drying Purification Purification: - Column Chromatography Drying->Purification Analysis Product Analysis: - NMR, MS, etc. Purification->Analysis End End: Pure Product Analysis->End

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for Sonogashira Coupling of Bromooxazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. For drug development professionals, the ability to couple bromooxazole intermediates with various alkynes opens up a vast chemical space for the creation of novel oxazole-containing scaffolds, which are prevalent in many biologically active compounds.

This document provides detailed application notes and protocols for the Sonogashira coupling of 2-bromo, 4-bromo, and 5-bromooxazole intermediates. While specific examples for all positions are not abundantly available in the literature, the protocols provided are based on successful Sonogashira couplings of analogous heterocyclic halides and should serve as a strong starting point for optimization.

Reaction Principle

The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the bromooxazole.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.

  • Reductive Elimination: The desired alkynyl-oxazole product is formed, and the Pd(0) catalyst is regenerated.

Recent advancements have also led to the development of copper-free Sonogashira protocols, which can be advantageous in certain contexts to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

Data Presentation: Sonogashira Coupling of Bromo-Heterocycles

The following table summarizes representative quantitative data for the Sonogashira coupling of various bromo-heterocycles with terminal alkynes, which can serve as a guide for the coupling of bromooxazole intermediates.

Bromo-HeterocycleAlkynePd-Catalyst (mol%)Cu-Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF100396[1]
2-Amino-3-bromopyridine1-HeptynePd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF100385[1]
3,5-Disubstituted-4-iodoisoxazolePhenylacetylenePd(acac)₂ (5)CuI (10)PPh₃ (10)Et₂NHDMF60898[2]
3,5-Disubstituted-4-iodoisoxazole1-HeptynePd(acac)₂ (5)CuI (10)PPh₃ (10)Et₂NHDMF60895[2]
Brominated PeptideVarious Alkynes[PdCl₂(CH₃CN)₂] (15)NonesXPhos (18)Cs₂CO₃H₂O/MeCN65250-90

Experimental Protocols

Protocol 1: General Procedure for Copper-Cocatalyzed Sonogashira Coupling of Bromooxazoles

This protocol is adapted from the successful coupling of other bromo-heterocycles and serves as a robust starting point.[1]

Materials:

  • Bromooxazole intermediate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 3-10 mol%)

  • Ligand (e.g., PPh₃, 4-10 mol%, if not part of the palladium complex)

  • Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF, or acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the bromooxazole intermediate, palladium catalyst, copper(I) iodide, and ligand (if applicable).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute it with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of Bromooxazoles

This protocol is adapted from a procedure developed for the coupling of a brominated peptide and is suitable for sensitive substrates.

Materials:

  • Bromooxazole intermediate (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., [PdCl₂(CH₃CN)₂], 5-15 mol%)

  • Ligand (e.g., sXPhos, 6-18 mol%)

  • Base (e.g., Cs₂CO₃, 2-3 equiv)

  • Degassed solvent system (e.g., H₂O/acetonitrile)

  • Inert gas (Argon)

Procedure:

  • To a dry reaction flask, add the bromooxazole intermediate, palladium catalyst, and ligand.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent system, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at the desired temperature (e.g., 65 °C) under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Bromooxazole, Pd-Catalyst, CuI, Ligand inert Inert Atmosphere (N2 or Ar) reagents->inert solvent_base Add Solvent, Base, and Alkyne inert->solvent_base stir Stir at Specified Temperature solvent_base->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor quench Quench and Extract monitor->quench dry Dry and Concentrate quench->dry purify Column Chromatography dry->purify product Alkynyl-Oxazole Product purify->product

Caption: General workflow for the Sonogashira coupling of bromooxazole intermediates.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L2 pd_complex Oxo-Pd(II)(Br)L2 pd0->pd_complex Oxidative Addition (Bromooxazole) alkynyl_pd Oxo-Pd(II)(C≡CR')L2 pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product Oxazole-C≡CR' alkynyl_pd->product cuI CuI alkynyl_pd->cuI Regenerates CuI cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex alkyne R'C≡CH alkyne->cu_acetylide Deprotonation cuI->cu_acetylide base Base base->alkyne

Caption: The catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes: The Synthetic Utility of Ethyl 4-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-bromooxazole-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The oxazole core is a key structural motif present in numerous biologically active natural products and pharmaceutical agents. This compound features two distinct reactive sites: the bromine atom at the C4-position and the ethyl ester at the C5-position. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse substituents. The ester group, meanwhile, can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides and other derivatives, providing a handle for further molecular elaboration. These characteristics make this compound a valuable precursor for the synthesis of complex molecules and compound libraries in drug discovery programs.[1][2]

Key Synthetic Applications

The primary utility of this compound lies in its role as an electrophilic partner in cross-coupling reactions. These reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction is instrumental for introducing aryl or heteroaryl substituents at the 4-position of the oxazole ring by coupling with boronic acids or their derivatives. The resulting 4-aryloxazole structures are key intermediates in the synthesis of various biologically active molecules.[2][3]

  • Sonogashira Coupling: This transformation allows for the introduction of alkyne moieties, creating 4-alkynyloxazoles. Terminal alkynes are exceptionally versatile functional groups that can participate in subsequent reactions such as click chemistry, cyclizations, and further couplings.[3][4]

  • Heck Coupling: The Heck reaction facilitates the coupling of the oxazole with alkenes to form 4-vinyloxazole derivatives. These products serve as valuable intermediates, for instance, in polymerization reactions or as precursors for other functional groups via transformations of the double bond.[3][5]

  • Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 4-aminooxazole derivatives. This is a crucial transformation for accessing a wide range of compounds with potential pharmacological activity, as the amino group is a key pharmacophore.[6][7]

  • Stille Coupling: The Stille reaction involves the coupling with organostannanes and offers an alternative route for creating carbon-carbon bonds, compatible with a wide array of functional groups.[8][9]

The strategic application of these reactions allows researchers to systematically modify the oxazole scaffold, enabling the exploration of structure-activity relationships (SAR) in drug development projects.

Experimental Protocols & Data

The following sections provide generalized protocols for key reactions involving this compound. These are intended as starting points and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.[3]

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add this compound, aryl boronic acid, Pd catalyst, and ligand to a dry reaction flask. prep2 Purge flask with inert gas (N₂ or Ar) for 10-15 min. prep1->prep2 prep3 Add anhydrous solvent and base. Add degassed water if biphasic. prep2->prep3 react Heat mixture to desired temperature (e.g., 90-110 °C) with vigorous stirring. Monitor by TLC or LC-MS. prep3->react Stir for 8-24 h workup1 Cool to room temperature. Dilute with ethyl acetate. react->workup1 workup2 Wash with water and brine. Dry organic layer (Na₂SO₄). workup1->workup2 workup3 Filter and concentrate under reduced pressure. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.

Materials:

  • This compound

  • Aryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃, 2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Degassed water (for biphasic systems)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound, the aryl boronic acid, palladium catalyst, and phosphine ligand.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent and the base. If a biphasic system is used, add degassed water.

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir vigorously for the required time (e.g., 12 hours).[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 4-aryloxazole-5-carboxylate.[3]

Table 1: Suzuki-Miyaura Coupling Reaction Conditions [3]

Entry Aryl Boronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Phenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O 100 12 85-95
2 4-Methoxyphenylboronic acid Pd₂(dba)₃ (1.5) XPhos (3) Cs₂CO₃ Dioxane 110 16 80-90
3 3-Pyridinylboronic acid Pd(PPh₃)₄ (5) - K₂CO₃ DME/H₂O 90 24 75-85

| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 120 | 8 | 70-80 |

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.[3]

Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[3]

Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (R-X) alkyne_pd R-Pd(II)-C≡C-R'(L₂) pd_complex->alkyne_pd Transmetalation alkyne_pd->pd0 Reductive Elimination product R-C≡C-R' alkyne_pd->product cu_cycle cu_x Cu-X cu_alkyne Cu-C≡C-R' cu_x->cu_alkyne H-C≡C-R' + Base cu_alkyne->pd_complex cu_alkyne->cu_x

Caption: Catalytic Cycles for the Sonogashira Coupling Reaction.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) salt (e.g., CuI, 4 mol%)

  • Base (e.g., Et₃N, DIPA, piperidine)

  • Anhydrous solvent (e.g., THF, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the palladium catalyst and copper(I) salt.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, base, this compound, and the terminal alkyne.[3]

  • Stir the reaction mixture at the appropriate temperature (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then purified by column chromatography to yield the 4-alkynyloxazole derivative.[3]

Table 2: Sonogashira Coupling Reaction Conditions [3]

Entry Terminal Alkyne Catalyst (mol%) Co-catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Phenylacetylene Pd(PPh₃)₂Cl₂ (2) CuI (4) Et₃N THF 60 6 80-90
2 Trimethylsilylacetylene Pd(OAc)₂ (1.5) CuI (3) DIPA Toluene 80 8 85-95
3 1-Heptyne Pd(dppf)Cl₂ (3) CuBr (5) Piperidine DMF 70 12 75-85

| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | Acetonitrile | RT | 24 | 70-80 |

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.[3]

Heck Coupling

This protocol provides a general method for the Heck coupling of this compound with an alkene.[3]

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst (e.g., Pd(OAc)₂), and the ligand (e.g., P(o-tolyl)₃).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the alkene (1.5 equivalents), and the base (e.g., Et₃N) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 24 hours).[3]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate to provide the crude product for purification.[3]

Buchwald-Hartwig Amination

This is a general protocol for the palladium-catalyzed amination of this compound.[10]

Logical Relationship Diagram

Buchwald_Hartwig_Logic cluster_reactants Reactants cluster_catalyst Catalytic System aryl_halide Ethyl 4-bromooxazole- 5-carboxylate product Ethyl 4-(amino)oxazole- 5-carboxylate aryl_halide->product Couple via Pd-Catalysis amine Primary or Secondary Amine amine->product Couple via Pd-Catalysis pd_source Pd(0) Precatalyst (e.g., Pd₂(dba)₃) pd_source->product ligand Bulky Phosphine Ligand (e.g., BINAP, XPhos) ligand->product base Base (e.g., NaOtBu, Cs₂CO₃) base->product

Caption: Key Components for Buchwald-Hartwig Amination.

Materials:

  • This compound (1 equiv.)

  • Amine (1.2-1.5 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Bulky phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-2.5 equiv.)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the solvent, followed by this compound and the amine.

  • Seal the tube and heat the mixture at the desired temperature (typically 80-110 °C) for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography.

References

Application Note and Protocol: Fischer Esterification of 5-Bromooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromooxazole-4-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for a variety of more complex heterocyclic compounds.[1][2] The esterification of this carboxylic acid is a key transformation, yielding esters that can be used in subsequent cross-coupling reactions or other modifications.[2] This document provides a detailed experimental protocol for the Fischer esterification of 5-bromooxazole-4-carboxylic acid to synthesize its ethyl ester, a common intermediate. The Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[3][4] To drive the reaction equilibrium towards the product, an excess of the alcohol is typically used, and the water formed during the reaction can be removed.

Quantitative Data Summary

The following table summarizes the typical quantities of reactants and expected product yield for the Fischer esterification of 5-bromooxazole-4-carboxylic acid.

Compound Molecular Weight ( g/mol ) Amount (mmol) Mass/Volume Role Expected Yield (%)
5-Bromooxazole-4-carboxylic acid205.991.0206 mgStarting Material-
Ethanol (Absolute)46.07Excess5.0 mLReagent/Solvent-
Sulfuric Acid (Concentrated)98.08Catalytic2-3 dropsCatalyst-
Ethyl 5-bromooxazole-4-carboxylate234.04--Product85-95%

Experimental Protocol

This protocol details the methodology for the synthesis of ethyl 5-bromooxazole-4-carboxylate via Fischer esterification.

Materials and Equipment:

  • 5-Bromooxazole-4-carboxylic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (100 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for column chromatography (optional)

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask containing a magnetic stir bar, add 5-bromooxazole-4-carboxylic acid (1.0 mmol, 206 mg).

    • Add absolute ethanol (5.0 mL) to the flask. The carboxylic acid may not fully dissolve at this stage.

    • While stirring, carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

    • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.[5]

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle or oil bath.

    • Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-cold water (20 mL).

    • Transfer the aqueous mixture to a separatory funnel.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers in the separatory funnel.

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, followed by brine (1 x 20 mL).[6]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and collect the filtrate.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

    • If necessary, the crude ethyl 5-bromooxazole-4-carboxylate can be further purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Safety Precautions:

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Ethanol is flammable. Avoid open flames.

  • All procedures should be carried out in a well-ventilated fume hood.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Fischer esterification of 5-bromooxazole-4-carboxylic acid.

FischerEsterificationWorkflow Start Start: 5-Bromooxazole- 4-carboxylic Acid Reagents Add Ethanol (excess) & H₂SO₄ (catalyst) Start->Reagents Reflux Heat to Reflux (4-6 hours) Reagents->Reflux Workup Aqueous Work-up: 1. Quench with H₂O 2. Extract with EtOAc 3. Wash with NaHCO₃ & Brine Reflux->Workup Drying Dry organic layer (Na₂SO₄ or MgSO₄) Workup->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Purification (Column Chromatography) Evaporation->Purification Product Product: Ethyl 5-bromooxazole- 4-carboxylate Purification->Product

Caption: Workflow for the Fischer Esterification of 5-Bromooxazole-4-carboxylic Acid.

References

Application Notes and Protocols for the Amidation of 5-Bromooxazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 5-Bromooxazole-4-Carboxamides in Modern Drug Discovery

5-Bromooxazole-4-carboxylic acid is a pivotal building block in medicinal chemistry. The oxazole core is a privileged scaffold found in numerous biologically active molecules, exhibiting a wide array of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The strategic placement of a bromine atom at the 5-position and a carboxylic acid at the 4-position provides two orthogonal reactive handles for molecular elaboration. The carboxylic acid moiety is readily converted into a diverse range of amides, a crucial transformation as the amide bond is one of the most prevalent functionalities in pharmaceuticals.[2][3] This allows for the systematic exploration of the chemical space around the oxazole core, enabling the fine-tuning of a compound's pharmacological profile. The bromine atom serves as a versatile anchor for introducing further complexity through various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[4]

These application notes provide a comprehensive guide to the amidation of 5-bromooxazole-4-carboxylic acid, detailing robust protocols, the rationale behind procedural choices, and troubleshooting strategies to empower researchers in the synthesis of novel 5-bromooxazole-4-carboxamides for drug discovery and development.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium-carboxylate salt.[5] Therefore, the carboxylic acid must first be "activated" to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is typically achieved using coupling reagents.

Mechanism of Action: A Closer Look at Common Coupling Reagents

The most common strategy for amide bond formation involves the use of coupling reagents that convert the carboxylic acid into a highly reactive intermediate.[3]

  • Carbodiimides (e.g., DCC, EDC): Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond. To mitigate side reactions and reduce the risk of racemization at adjacent chiral centers, additives such as 1-Hydroxybenzotriazole (HOBt) are often employed.[6] HOBt traps the O-acylisourea intermediate to form a more stable active ester, which then reacts cleanly with the amine.[1][7][8]

  • Uronium/Guanidinium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have gained prominence due to their high efficiency, rapid reaction rates, and ability to suppress racemization.[9][10] HATU, first reported by Louis A. Carpino in 1993, reacts with the carboxylic acid to form a highly reactive OAt-active ester.[11] The subsequent aminolysis is thought to be accelerated by a neighboring group effect from the pyridine nitrogen atom.[11]

The general mechanism for amide bond formation using a coupling reagent is depicted below:

Amidation_Mechanism Carboxylic_Acid R-COOH (5-Bromooxazole-4-carboxylic acid) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, OAt-ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Amide_Product R-CO-NHR' (5-Bromooxazole-4-carboxamide) Activated_Intermediate->Amide_Product + Amine Byproduct Byproduct Amine R'-NH₂ Amide_Product->Byproduct

Caption: Generalized workflow for amide bond formation.

Experimental Protocols

The following protocols provide detailed methodologies for the amidation of 5-bromooxazole-4-carboxylic acid. It is crucial to use anhydrous solvents and an inert atmosphere, as the activated intermediates are sensitive to moisture.

Protocol 1: EDC/HOBt Mediated Amidation

This protocol is a widely used and cost-effective method for routine amide couplings.

Materials:

  • 5-Bromooxazole-4-carboxylic acid

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromooxazole-4-carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (or DCM).

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.[1]

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester.[1]

  • In a separate flask, dissolve the desired amine (1.1 eq) in a minimal amount of anhydrous DMF (or DCM).

  • Add the amine solution and DIPEA (2.0 eq) to the reaction mixture.[1]

  • Stir the reaction at room temperature for 12-24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography to yield the desired 5-bromooxazole-4-carboxamide.

Protocol 2: HATU Mediated Amidation

This protocol is particularly effective for sterically hindered substrates or electron-deficient amines where other methods may be sluggish.[10][12]

Materials:

  • 5-Bromooxazole-4-carboxylic acid

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 5-bromooxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) to the mixture.[2][5]

  • Stir for 5-10 minutes to allow for the activation of the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt.[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Experimental_Workflow cluster_0 Protocol 1: EDC/HOBt cluster_1 Protocol 2: HATU P1_Start Dissolve Carboxylic Acid, EDC, and HOBt in DMF/DCM P1_Activate Stir for 30 min at RT (Activation) P1_Start->P1_Activate P1_Add_Amine Add Amine and DIPEA P1_Activate->P1_Add_Amine P1_React Stir for 12-24h at RT P1_Add_Amine->P1_React P1_Workup Aqueous Workup (Water, NaHCO₃, Brine) P1_React->P1_Workup P1_Purify Purification (Column Chromatography) P1_Workup->P1_Purify P1_Product Final Amide Product P1_Purify->P1_Product P2_Start Dissolve Carboxylic Acid and HATU in DMF P2_Add_Base Add DIPEA P2_Start->P2_Add_Base P2_Activate Stir for 5-10 min at RT (Activation) P2_Add_Base->P2_Activate P2_Add_Amine Add Amine P2_Activate->P2_Add_Amine P2_React Stir for 1-4h at RT P2_Add_Amine->P2_React P2_Workup Aqueous Workup (EtOAc, Water, NaHCO₃, Brine) P2_React->P2_Workup P2_Purify Purification (Column Chromatography) P2_Workup->P2_Purify P2_Product Final Amide Product P2_Purify->P2_Product

Caption: Experimental workflows for amidation protocols.

Data Presentation: Comparison of Common Amidation Conditions

ParameterEDC/HOBtHATUAcyl Chloride
Coupling Reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
Typical Base DIPEA, TEADIPEA, TEAPyridine, TEA
Solvent DMF, DCMDMF, DCMDCM, THF
Reaction Time 12-24 hours1-4 hours1-16 hours
Temperature 0 °C to Room TemperatureRoom Temperature0 °C to Reflux
Advantages Cost-effective, widely usedHigh efficiency, fast, low racemization, good for difficult couplingsUseful for unreactive amines, readily available reagents
Disadvantages Slower reaction times, potential for side reactionsMore expensiveRequires an extra step to form the acyl chloride, harsh conditions

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous. The activated carboxylic acid intermediate is highly susceptible to hydrolysis. Increasing the equivalents of the coupling reagent and amine may also improve the yield. For particularly unreactive or electron-deficient amines, switching to a more potent coupling reagent like HATU is recommended.[12][13] In some challenging cases, converting the carboxylic acid to the more reactive acyl chloride with thionyl chloride or oxalyl chloride prior to the addition of the amine can be an effective strategy.[5]

  • Side Reactions: With carbodiimide-based couplings, the formation of an N-acylurea byproduct can sometimes be observed, which can complicate purification. The use of HOBt helps to minimize this side reaction.[6]

  • Racemization: For reactions involving chiral amines or carboxylic acids, racemization can be a concern, especially with carbodiimide methods without additives.[6] HATU is known to be superior in suppressing racemization.[10] Running the reaction at lower temperatures can also help to minimize this issue.

  • Purification Challenges: The urea byproduct from DCC is insoluble in most organic solvents and can often be removed by filtration.[7] However, the byproduct from EDC is water-soluble, necessitating an aqueous workup for its removal.[6] If the final amide product is also water-soluble, alternative purification techniques such as reverse-phase chromatography may be required.

Conclusion

The amidation of 5-bromooxazole-4-carboxylic acid is a fundamental transformation for the generation of compound libraries for biological screening. The choice of coupling conditions should be tailored to the specific amine substrate and the scale of the reaction. The protocols outlined in these notes provide robust and reliable methods for the synthesis of a wide range of 5-bromooxazole-4-carboxamides, thereby facilitating the advancement of drug discovery programs.

References

Application Notes and Protocols for the Synthesis of 5-Aryloxazole-4-carboxylic Acids using Palladium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of palladium-catalyzed methods for the synthesis of 5-aryloxazole-4-carboxylic acids and their derivatives. The oxazole scaffold is a prevalent motif in many biologically active molecules, making efficient synthetic routes to its derivatives highly valuable in medicinal chemistry and drug discovery.[1][2] This document outlines protocols for common cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, starting from 5-bromooxazole-4-carboxylic acid or its esters. Additionally, it covers the more recent and atom-economical direct C-H arylation approach.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides.[1] This reaction is particularly effective for introducing aryl or heteroaryl substituents at the 5-position of the oxazole ring, yielding 5-aryloxazole-4-carboxylic acid derivatives.[1]

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of ethyl 5-bromooxazole-4-carboxylate with various arylboronic acids. The use of an ester protecting group for the carboxylic acid can improve solubility and prevent potential side reactions.[1]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95[1]
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101680-90[1]
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O1001282-92[1]

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of ethyl 5-bromooxazole-4-carboxylate with an arylboronic acid.[1]

Materials:

  • Ethyl 5-bromooxazole-4-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄) (1-5 mol%)

  • Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DME)

  • Degassed water (for biphasic systems)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add ethyl 5-bromooxazole-4-carboxylate, the arylboronic acid, the palladium catalyst, and the phosphine ligand (if applicable).

  • Purge the flask with an inert gas for 10-15 minutes.[1]

  • Add the anhydrous solvent and the base. If a biphasic system is used, add degassed water.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 5-aryloxazole-4-carboxylate.[1]

  • The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)L2-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B Ar-Pd(II)L2-Ar' Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X (5-bromooxazole) ArX->OxAdd ArBOH2 Ar'-B(OH)2 (Arylboronic acid) ArBOH2->Transmetal Base Base Base->Transmetal

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[3] This method allows for the introduction of vinyl groups at the 5-position of the oxazole ring, which can be further functionalized.[1]

Data Presentation: Heck Coupling Conditions

The following table presents representative conditions for the Heck coupling of a 5-bromooxazole-4-carboxylate with alkenes.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1002475-85
2Methyl acrylatePd(OAc)₂ (2)PPh₃ (4)Na₂CO₃NMP1201870-80
34-VinylpyridinePdCl₂(PPh₃)₂ (3)-K₂CO₃DMF/H₂O1102065-75

Note: Yields are estimated based on similar transformations in the literature and should be optimized for specific substrates.

Experimental Protocol: Heck Coupling

This protocol provides a general method for the Heck coupling of methyl 5-bromooxazole-4-carboxylate with an alkene.[1]

Materials:

  • Methyl 5-bromooxazole-4-carboxylate (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (2 mol%)[1]

  • Ligand (e.g., P(o-tolyl)₃) (4 mol%)[1]

  • Base (e.g., Et₃N) (2 equiv)[1]

  • Anhydrous solvent (e.g., DMF)[1]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube, combine methyl 5-bromooxazole-4-carboxylate, the palladium catalyst, and the ligand.[1]

  • Evacuate and backfill the tube with an inert gas.[1]

  • Add the anhydrous solvent, the alkene, and the base via syringe.[1]

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 24 hours).[1]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.[1]

  • Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).[1]

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.[1]

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle: Heck Coupling

Heck_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)L2-X OxAdd->PdII_A Coord Alkene Coordination PdII_A->Coord PdII_B Ar-Pd(II)L2(Alkene)-X Coord->PdII_B MigIns Migratory Insertion PdII_B->MigIns PdII_C R-Pd(II)L2-X MigIns->PdII_C BetaElim β-Hydride Elimination PdII_C->BetaElim PdII_D H-Pd(II)L2-X BetaElim->PdII_D Product Substituted Alkene BetaElim->Product RedElim Reductive Elimination PdII_D->RedElim RedElim->Pd0 ArX Ar-X (5-bromooxazole) ArX->OxAdd Alkene Alkene Alkene->Coord Base Base Base->RedElim

Figure 2: Catalytic cycle for the Heck coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[4] It is an effective method for introducing alkynyl moieties at the 5-position of the oxazole ring.

Data Presentation: Sonogashira Coupling Conditions

The following table outlines typical conditions for the Sonogashira coupling of ethyl 5-bromooxazole-4-carboxylate with terminal alkynes.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF601280-90[1]
21-HexynePd(PPh₃)₄ (3)CuI (5)PiperidineDMF701075-85
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (4)DIPAToluene801670-80

Note: Yields are based on general literature precedents and may require optimization for the specific oxazole substrate.

Experimental Protocol: Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of an ester of 5-bromooxazole-4-carboxylic acid with a terminal alkyne.[1]

Materials:

  • Ethyl 5-bromooxazole-4-carboxylate (1.0 equiv)

  • Terminal alkyne (1.5 equiv)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2 mol%)[1]

  • Copper(I) salt (e.g., CuI) (4 mol%)[1]

  • Base (e.g., Et₃N)[1]

  • Anhydrous solvent (e.g., THF)[1]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the palladium catalyst and copper(I) salt.[1]

  • Evacuate and backfill the flask with an inert gas.[1]

  • Add the anhydrous solvent and the base, followed by ethyl 5-bromooxazole-4-carboxylate and the terminal alkyne.[1]

  • Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).[1]

  • Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.[1]

  • Concentrate the filtrate under reduced pressure.[1]

  • The crude product is then purified by column chromatography to afford the 5-alkynyloxazole derivative.[1]

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)L2-X OxAdd->PdII_A Transmetal_Pd Transmetalation PdII_A->Transmetal_Pd PdII_B Ar-Pd(II)L2-C≡CR Transmetal_Pd->PdII_B CuX CuX Transmetal_Pd->CuX RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Coord_Cu Coordination CuX->Coord_Cu Cu_Alkyne Cu-C≡CR Coord_Cu->Cu_Alkyne Cu_Alkyne->Transmetal_Pd ArX Ar-X (5-bromooxazole) ArX->OxAdd Alkyne H-C≡CR Alkyne->Coord_Cu Base Base Base->Coord_Cu

Figure 3: Catalytic cycle for the Sonogashira coupling reaction.

Direct C-H Arylation

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials. Palladium-catalyzed direct arylation of oxazoles can be highly regioselective, with C-5 arylation being favored in polar solvents.[5][6]

Data Presentation: Direct C-H Arylation Conditions

The following table summarizes conditions for the C-5 selective direct arylation of oxazole derivatives.

EntryOxazole DerivativeAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1Oxazole4-BromotoluenePd(OAc)₂ (5)SPhos (10)K₂CO₃DMA15085[5]
2Ethyl oxazole-4-carboxylate1-IodonaphthalenePdCl(C₃H₅)(dppb) (2)-KOAcDMA15090
3Oxazole4-ChlorobenzonitrilePd(OAc)₂ (5)RuPhos (10)K₂CO₃DMA15078[5]

Note: Direct C-H arylation often requires higher temperatures and specific ligands to achieve high selectivity and yield.

Experimental Protocol: Direct C-H Arylation

This protocol provides a general method for the C-5 direct arylation of an oxazole with an aryl bromide.[6]

Materials:

  • Oxazole or ethyl oxazole-4-carboxylate (1.5-2.0 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (2-5 mol%)

  • Phosphine ligand (e.g., SPhos, RuPhos) (4-10 mol%)

  • Base (e.g., K₂CO₃, KOAc) (2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMA, NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a pressure vessel or sealed tube, add the aryl bromide, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the oxazole derivative and the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 150 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathway: Proposed C-5 Direct Arylation Mechanism```dot

// Nodes Start [label="Pd(0)L2 + ArX", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_A [label="Ar-Pd(II)L2-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CMD [label="Concerted Metalation-Deprotonation (CMD)\nwith Oxazole at C-5", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_B [label="Ar-Pd(II)L2-(Oxazole)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="5-Aryloxazole + Pd(0)L2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> OxAdd [color="#202124"]; OxAdd -> PdII_A [color="#202124"]; PdII_A -> CMD [color="#202124"]; CMD -> PdII_B [color="#202124"]; PdII_B -> RedElim [color="#202124"]; RedElim -> Product [color="#202124"]; }

Figure 5: General experimental workflow for the synthesis of 5-aryloxazole-4-carboxylic acids.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Compounds from Ethyl 4-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 4-bromooxazole-5-carboxylate as a versatile starting material for the preparation of diverse, biologically active molecules. The protocols detailed herein focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry for the construction of complex molecular architectures.

Introduction

This compound is a key heterocyclic building block in drug discovery.[1][2] Its oxazole core is a structural motif found in numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The presence of a bromine atom at the 4-position and an ethyl ester at the 5-position offers orthogonal handles for sequential chemical modifications, making it an ideal scaffold for the generation of compound libraries for high-throughput screening. The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and vinyl substituents.

Synthetic Applications and Protocols

The following sections detail protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Heck—utilizing this compound as the starting material. These reactions are instrumental in the synthesis of substituted oxazoles with potential therapeutic applications.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Oxazoles

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is particularly valuable for introducing aryl or heteroaryl moieties at the 4-position of the oxazole ring, a common feature in many kinase and COX inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Arylboronic acid (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

    • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask, add this compound, the corresponding arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (repeat 3 times).

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 4-aryl-oxazole-5-carboxylate.

Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901288
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene/H₂O100892
33-Pyridylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF1101675
44-Fluorophenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Dioxane/H₂O1001095

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Oxazoles

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for introducing alkynyl functionalities, which can serve as handles for further transformations or as key pharmacophoric elements.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Materials:

    • This compound

    • Terminal alkyne (1.2 - 2.0 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 5-10 mol%)

    • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

    • Solvent (e.g., Tetrahydrofuran (THF), DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

    • Evacuate and backfill the flask with an inert gas.

    • Add the anhydrous solvent and the base.

    • Add the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature to 60 °C for 6-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired ethyl 4-alkynyl-oxazole-5-carboxylate.

Quantitative Data for Sonogashira Coupling

EntryAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)Et₃NTHF501285
2EthynyltrimethylsilanePd(PPh₃)₂Cl₂ (3)Et₃NTHFRT2490
3Propargyl alcoholPd(PPh₃)₂Cl₂ (5)DIPEADMF60878
41-HeptynePd(PPh₃)₂Cl₂ (3)Et₃NTHF501682

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Heck Coupling: Synthesis of Alkenyl-Substituted Oxazoles

The Heck reaction forms a C-C bond between an unsaturated halide and an alkene. This reaction is useful for introducing vinyl groups onto the oxazole ring, which can be further functionalized or used as part of a pharmacophore.

Experimental Protocol: General Procedure for Heck Coupling

  • Materials:

    • This compound

    • Alkene (e.g., Styrene, n-butyl acrylate, 1.5 - 2.0 equivalents)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

    • Phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%)

    • Base (e.g., Et₃N, K₂CO₃)

    • Solvent (e.g., DMF, Acetonitrile)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a sealed tube, add this compound, the palladium catalyst, and the phosphine ligand.

    • Evacuate and backfill the tube with an inert gas.

    • Add the anhydrous solvent, the alkene, and the base.

    • Seal the tube and heat the reaction mixture to 80-120 °C for 12-48 hours.

    • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Heck Coupling

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (3)Et₃NDMF1002470
2n-Butyl acrylatePd(OAc)₂ (3)Et₃NDMF1002475
34-VinylpyridinePd(OAc)₂ (5)K₂CO₃Acetonitrile1203665
4CyclohexenePd(OAc)₂ (5)K₂CO₃DMF1104855

Note: Yields are based on similar substrates and may require optimization.

Application in the Synthesis of a p38 MAP Kinase Inhibitor

To illustrate the utility of this compound in pharmaceutical synthesis, a proposed synthetic route to a potential p38 MAP kinase inhibitor is outlined below. p38 MAP kinase is a key enzyme in the inflammatory response, and its inhibition is a therapeutic strategy for various inflammatory diseases.[5] The designed molecule incorporates a 4-(4-fluorophenyl)oxazole moiety, a common feature in known p38 MAP kinase inhibitors.

Proposed Synthetic Workflow

G start This compound step1 Suzuki-Miyaura Coupling (4-Fluorophenylboronic acid, Pd(PPh3)4, K2CO3) start->step1 intermediate1 Ethyl 4-(4-fluorophenyl)oxazole-5-carboxylate step1->intermediate1 step2 Amide Formation (Cyclopropylamine, AlMe3) intermediate1->step2 product Potential p38 MAP Kinase Inhibitor step2->product

Caption: Proposed synthesis of a p38 MAP Kinase Inhibitor.

Signaling Pathway Inhibition

The synthesized oxazole derivatives can be screened for their ability to inhibit key signaling pathways implicated in disease. For instance, the proposed p38 MAP kinase inhibitor would target the MAPK signaling cascade, which plays a crucial role in cellular responses to inflammatory cytokines.

p38 MAP Kinase Signaling Pathway

G cytokine Inflammatory Cytokines (e.g., TNF-α, IL-1β) receptor Cytokine Receptor cytokine->receptor tak1 TAK1 receptor->tak1 mkk MKK3/6 tak1->mkk p38 p38 MAP Kinase mkk->p38 downstream Downstream Transcription Factors (e.g., ATF2, CREB) p38->downstream inhibitor Synthesized Oxazole Inhibitor inhibitor->p38 response Inflammatory Gene Expression downstream->response

Caption: Inhibition of the p38 MAP Kinase signaling pathway.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. The palladium-catalyzed cross-coupling reactions described herein provide efficient and modular routes to novel oxazole derivatives. The amenability of this scaffold to derivatization makes it an excellent starting point for the development of potent and selective inhibitors of various biological targets, including kinases and cyclooxygenases, which are implicated in a multitude of human diseases. The provided protocols serve as a foundation for the exploration and optimization of synthetic routes to new generations of oxazole-based pharmaceutical compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 4-bromooxazole-5-carboxylate synthesis. The information is based on established principles of oxazole synthesis and bromination reactions.

Proposed Synthetic Pathway

A plausible and common route for the synthesis of this compound involves a two-step process:

  • Step 1: Van Leusen Oxazole Synthesis to form the oxazole ring, yielding Ethyl oxazole-5-carboxylate.

  • Step 2: Regioselective Bromination at the C4 position to yield the final product, this compound.

This guide will address potential issues at each of these stages.

Troubleshooting & FAQs

Step 1: Synthesis of Ethyl oxazole-5-carboxylate via Van Leusen Reaction

The Van Leusen oxazole synthesis is a powerful method for forming 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3] In this proposed synthesis, ethyl glyoxalate reacts with TosMIC in the presence of a base to yield Ethyl oxazole-5-carboxylate.

Frequently Asked Questions (FAQs):

  • Q1: My reaction is not proceeding to completion, and I observe unreacted starting materials. What could be the cause?

    • A1: Incomplete reaction can be due to several factors:

      • Base Strength: The base used may not be strong enough to efficiently deprotonate the TosMIC. Consider switching to a stronger base like potassium carbonate (K₂CO₃) or an alkoxide like potassium tert-butoxide.

      • Reagent Purity: Ensure that your starting materials, particularly the ethyl glyoxalate and TosMIC, are pure and dry. Moisture can quench the base and hinder the reaction.

      • Temperature: The reaction may require heating. If you are running the reaction at room temperature, try gentle heating (e.g., 40-60 °C).

      • Reaction Time: The reaction may need more time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Q2: I am observing the formation of multiple byproducts. What are the likely side reactions?

    • A2: Common side reactions in the Van Leusen synthesis include the formation of polymers from the aldehyde starting material, especially if it is unstable. Additionally, side reactions involving the TosMIC reagent can occur. To minimize byproducts, add the base slowly to the reaction mixture and maintain a consistent temperature.

  • Q3: The yield of my Ethyl oxazole-5-carboxylate is consistently low. How can I improve it?

    • A3: To improve the yield:

      • Optimize Stoichiometry: Vary the molar ratio of the reactants. A slight excess of TosMIC may be beneficial.[4]

      • Solvent Choice: The choice of solvent can significantly impact the reaction. Methanol or a mixture of DME and methanol are commonly used.[2]

      • Purification: The work-up and purification process can lead to product loss. Ensure that the extraction and chromatography steps are optimized. Using a basic ion exchange resin can simplify purification by removing the base and byproduct through filtration.[4]

Troubleshooting Guide: Step 1

Problem Possible Cause Recommended Solution
Low or no product formation Inactive base or moisture in reagents.Use a freshly opened or dried base. Ensure all reagents and solvents are anhydrous.
Insufficient reaction temperature.Gradually increase the reaction temperature while monitoring for decomposition.
Formation of a dark tar-like substance Polymerization of ethyl glyoxalate.Add the ethyl glyoxalate slowly to the reaction mixture. Consider using a more dilute solution.
Decomposition of TosMIC at high temperatures.Maintain a controlled temperature and avoid excessive heating.
Difficult purification Presence of p-toluenesulfinic acid byproduct.Use a basic ion exchange resin for easy removal of the byproduct by filtration.[4]
Co-elution of product with impurities.Optimize the solvent system for column chromatography. Consider recrystallization.
Step 2: Regioselective Bromination of Ethyl oxazole-5-carboxylate

The bromination of 5-substituted oxazoles can be directed to the C4 position under specific conditions.[5][6][7] This step is crucial for obtaining the desired product.

Frequently Asked Questions (FAQs):

  • Q1: My bromination reaction is not selective and I am getting a mixture of isomers (e.g., 2-bromo and 4-bromo). How can I improve the regioselectivity for the 4-bromo position?

    • A1: Achieving high regioselectivity for C4 bromination is critical. The use of N-Bromosuccinimide (NBS) as the brominating agent and a polar aprotic solvent like N,N-Dimethylformamide (DMF) has been shown to significantly favor C4 bromination.[5][6][7] The reaction often proceeds via a 2-lithiooxazole intermediate, and the solvent choice is key to favoring the desired isomer.

  • Q2: I am observing di-brominated byproducts. How can I prevent this?

    • A2: The formation of di-brominated products suggests that the reaction is too reactive. To avoid this:

      • Control Stoichiometry: Use only one equivalent of the brominating agent (e.g., NBS).

      • Temperature Control: Perform the reaction at a low temperature (e.g., -78 °C) and add the brominating agent slowly.

      • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further bromination.

  • Q3: The work-up of the bromination reaction is difficult, and I am losing a lot of product. Any suggestions?

    • A3: Work-up for bromination reactions can be challenging. After quenching the reaction, a thorough aqueous wash to remove any remaining reagents is important. Extraction with a suitable organic solvent followed by careful drying and concentration is standard. For purification, column chromatography is often necessary to separate the desired product from any isomers and byproducts.

Troubleshooting Guide: Step 2

Problem Possible Cause Recommended Solution
Low regioselectivity (mixture of isomers) Inappropriate solvent.Use a polar aprotic solvent like DMF to favor C4 bromination.[5][6][7]
Incorrect brominating agent.N-Bromosuccinimide (NBS) is often the reagent of choice for selective bromination.
Formation of di- and poly-brominated products Excess brominating agent.Use a stoichiometric amount (1.0 equivalent) of the brominating agent.
Reaction temperature is too high.Maintain a low reaction temperature (e.g., -78 °C) during the addition of the brominating agent.
Product decomposition during purification Product instability on silica gel.Consider using a different stationary phase for chromatography (e.g., alumina) or purification by recrystallization.
Residual acid from the reaction.Neutralize the crude product mixture with a mild base (e.g., saturated sodium bicarbonate solution) during work-up.

Data Presentation

Table 1: Hypothetical Yield Comparison for Step 1

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃Methanol601245
2K-tert-butoxideMethanol25865
3K₂CO₃DMF601252
4K-tert-butoxideDME/Methanol25870

Table 2: Hypothetical Regioselectivity in Bromination (Step 2)

Entry Brominating Agent Solvent Temperature (°C) C4:C2 Isomer Ratio Yield (%)
1Br₂CCl₄253:155
2NBSCH₂Cl₂05:168
3NBSDMF-78>95:585

Experimental Protocols

Protocol 1: Synthesis of Ethyl oxazole-5-carboxylate

  • To a stirred solution of tosylmethyl isocyanide (TosMIC) (1.05 eq) in a mixture of DME and methanol (2:1) under an inert atmosphere, add potassium tert-butoxide (1.1 eq) portion-wise at 0 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of ethyl glyoxalate (1.0 eq) in DME dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

  • Dissolve Ethyl oxazole-5-carboxylate (1.0 eq) in anhydrous DMF under an inert atmosphere and cool the solution to -78 °C.

  • Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 eq) in anhydrous DMF to the reaction mixture, maintaining the temperature below -70 °C.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Oxazole Formation cluster_step2 Step 2: Bromination A Ethyl Glyoxalate + TosMIC B Van Leusen Reaction (Base, Solvent, Temp) A->B C Crude Ethyl oxazole-5-carboxylate B->C D Purification (Chromatography) C->D E Pure Ethyl oxazole-5-carboxylate D->E F Bromination (NBS, DMF, -78°C) E->F G Crude Ethyl 4-bromo- oxazole-5-carboxylate F->G H Purification (Chromatography) G->H I Final Product H->I TroubleshootingYield cluster_step1_troubleshooting Step 1: Oxazole Formation Issues cluster_step2_troubleshooting Step 2: Bromination Issues Start Low Yield Observed Step Which Step? Start->Step Step1_Check Check Reagent Purity & Anhydrous Conditions Step->Step1_Check Step 1 Step2_Selectivity Poor Regioselectivity? Step->Step2_Selectivity Step 2 Step1_Optimize Optimize Reaction Conditions (Base, Temp, Time) Step1_Check->Step1_Optimize Step1_Purification Review Purification Method Step1_Optimize->Step1_Purification Step2_Overreaction Over-bromination? Step2_Selectivity->Step2_Overreaction No Step2_Solve_Selectivity Use NBS in DMF at -78°C Step2_Selectivity->Step2_Solve_Selectivity Yes Step2_Solve_Overreaction Control Stoichiometry & Temperature Step2_Overreaction->Step2_Solve_Overreaction Yes

References

Identifying side products in Fischer esterification of oxazole carboxylates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer esterification of oxazole carboxylates. The information provided addresses common challenges, with a focus on identifying and mitigating the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product observed during the Fischer esterification of an oxazole carboxylate?

A1: The most prevalent side product arises from the acid-catalyzed cleavage of the oxazole ring. The oxazole ring can be susceptible to hydrolysis or alcoholysis under the acidic conditions of the Fischer esterification, leading to the formation of an acyclic α-acylamino ester. This occurs when a nucleophile (water or the alcohol solvent) attacks the protonated oxazole ring, initiating ring opening.

Q2: My reaction is complete according to TLC (disappearance of starting material), but my yield of the desired oxazole ester is low after purification. What is the likely cause?

A2: A low isolated yield, despite complete consumption of the starting carboxylic acid, strongly suggests the formation of one or more side products. The primary suspect is the ring-opened α-acylamino ester, which is more polar than the desired product and may be difficult to separate or could be lost during aqueous workup. Other potential issues include incomplete reaction due to the reversible nature of Fischer esterification or thermal degradation if the reaction is heated for an extended period.

Q3: How can I minimize the formation of the ring-opened side product?

A3: To minimize oxazole ring cleavage, it is crucial to employ the mildest possible reaction conditions. This includes:

  • Using a moderate temperature: Refluxing at the lowest effective temperature can reduce the rate of the ring-opening side reaction.

  • Limiting reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.

  • Choosing the right acid catalyst: While strong acids like sulfuric acid are common, a milder catalyst such as p-toluenesulfonic acid (p-TsOH) might be preferable. Using a solid-supported acid catalyst could also offer better control.

  • Anhydrous conditions: Ensuring all reagents and glassware are scrupulously dry will minimize the presence of water, a nucleophile that can contribute to ring hydrolysis.[1]

Q4: Are there alternative esterification methods that are less prone to side product formation for oxazole carboxylates?

A4: Yes, if Fischer esterification proves problematic, consider methods that do not require strong acidic conditions. For instance, reacting the oxazole carboxylic acid with an alkyl halide in the presence of a non-nucleophilic base (like cesium carbonate or DBU) is a good alternative. Another option is to use coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with the alcohol in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting carboxylic acid 1. Insufficient acid catalyst.2. Presence of water in the reaction mixture.3. Reaction temperature is too low.4. Reversible nature of the reaction.1. Increase catalyst loading incrementally.2. Ensure reagents and glassware are anhydrous.3. Increase the reaction temperature slightly.4. Use a large excess of the alcohol (can be used as the solvent) and/or remove water as it forms using a Dean-Stark trap.[1]
Multiple spots on TLC, including a polar baseline spot 1. Formation of the ring-opened α-acylamino ester side product.2. Degradation of the starting material or product.1. Use milder reaction conditions (lower temperature, shorter time, milder acid catalyst).2. Confirm the stability of your specific oxazole carboxylate under the reaction conditions with a small-scale test.
Difficulty in purifying the desired ester The polarity of the desired product and the ring-opened side product may be similar, making chromatographic separation challenging.1. Optimize your chromatography conditions (try different solvent systems or gradients).2. Consider recrystallization as an alternative purification method.3. If the side product is an acid (from hydrolysis), it can be removed with a mild basic wash during workup.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the yield of the desired oxazole ester versus the ring-opened side product. Note: This data is representative and intended for educational purposes.

Entry Acid Catalyst Temperature (°C) Time (h) Yield of Desired Ester (%) Yield of Ring-Opened Side Product (%)
1H₂SO₄ (conc.)100124535
2H₂SO₄ (conc.)8066520
3p-TsOH8088010
4p-TsOH60247512

Experimental Protocols

Key Experiment: Fischer Esterification of Oxazole-4-Carboxylic Acid

Objective: To synthesize an ethyl ester of a generic 2-substituted-oxazole-4-carboxylic acid via Fischer esterification, with considerations for minimizing side product formation.

Materials:

  • 2-Substituted-oxazole-4-carboxylic acid (1.0 eq)

  • Anhydrous ethanol (can be used in excess as the solvent)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-substituted-oxazole-4-carboxylic acid (1.0 eq) and anhydrous ethanol (20-50 eq).

  • Stir the mixture until the carboxylic acid is fully dissolved.

  • Add p-toluenesulfonic acid (0.1 eq) to the solution.

  • Heat the reaction mixture to a gentle reflux (around 80°C for ethanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours.

  • Once the starting material is consumed (typically 6-10 hours), cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired oxazole ester.

Troubleshooting Notes:

  • If significant ring-opened side product is observed, repeat the reaction at a lower temperature (e.g., 60-70°C) for a longer duration.

  • Ensure the ethanol is truly anhydrous, as water will promote the ring-opening side reaction and inhibit the forward esterification reaction.

Mandatory Visualizations

Logical Relationship Diagram

Fischer_Esterification_Oxazole cluster_reactants Reactants cluster_desired_pathway Desired Pathway: Esterification cluster_side_pathway Side Pathway: Ring Opening Oxazole_Acid Oxazole-4-Carboxylic Acid Protonated_Acid Protonated Carboxyl Group Oxazole_Acid->Protonated_Acid Protonation Protonated_Oxazole Protonated Oxazole Ring Oxazole_Acid->Protonated_Oxazole Protonation Alcohol Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Catalyst Acid Catalyst (H⁺) Catalyst->Protonated_Acid Catalyst->Protonated_Oxazole Protonated_Acid->Tetrahedral_Intermediate + R'-OH Desired_Ester Desired Oxazole Ester Tetrahedral_Intermediate->Desired_Ester - H₂O Ring_Opened_Intermediate Ring-Opened Intermediate Protonated_Oxazole->Ring_Opened_Intermediate + H₂O or R'-OH Side_Product α-Acylamino Ester (Side Product) Ring_Opened_Intermediate->Side_Product Rearrangement Experimental_Workflow Start Combine Oxazole Carboxylic Acid, Alcohol, and Acid Catalyst Reflux Heat to Reflux Start->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Aqueous Workup (Base Wash) Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated Oxazole Ester Purify->Product Side_Product_Node Side Products Removed Purify->Side_Product_Node

References

Technical Support Center: Optimization of Bromination Reaction Conditions for Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the bromination of oxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common positions for bromination on the oxazole ring?

A1: The most common positions for electrophilic bromination on the oxazole ring are C5 and C4. The C2 position can also be brominated, but it is generally less reactive towards electrophilic attack and lithiation at this position can lead to ring opening. The reactivity order for electrophilic substitution is generally C4 > C5 > C2.[1]

Q2: Which brominating agents are typically used for oxazoles?

A2: A variety of brominating agents can be used, with the choice depending on the desired regioselectivity and the substrate's reactivity. Common agents include:

  • N-Bromosuccinimide (NBS): A widely used reagent for the bromination of various heterocycles, including oxazoles.[2][3][4][5] It is often used for radical substitution at allylic and benzylic positions but also serves as a source of electrophilic bromine for aromatic compounds.[4][5]

  • Bromine (Br₂): A strong electrophile, its reactivity can be enhanced with strong acids.[6]

  • Dibromoisocyanuric acid (DBI): An effective brominating agent.[7]

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH): Another common brominating reagent.[8][9]

  • Bromine monochloride (BrCl): A reactive interhalogen compound used as a strong oxidizing and brominating agent.[10][11]

Q3: What are the critical factors to control for a successful oxazole bromination?

A3: Several factors are crucial for optimizing oxazole bromination reactions:

  • Solvent: The choice of solvent can significantly influence regioselectivity. For instance, using a polar aprotic solvent like N,N-dimethylformamide (DMF) can favor C4 bromination in lithiated 5-substituted oxazoles.[12][13][14]

  • Temperature: Temperature control is critical to prevent side reactions and decomposition. Low temperatures (e.g., -15 °C to -10 °C) are often required, especially when using organolithium reagents.[14]

  • Base: When using lithiation strategies, the choice and amount of base (e.g., lithium bis(trimethylsilyl)amide) are important.

  • Reaction Time: Monitoring the reaction to completion is key to maximizing yield and minimizing by-product formation.

Q4: Can the oxazole ring open during bromination reactions?

A4: Yes, the oxazole ring can be susceptible to cleavage under certain conditions, particularly with strong bases like organolithium reagents at the C2 position, which can lead to a ring-opened isonitrile intermediate.[1][15] Careful control of temperature and the choice of a milder base when possible can mitigate this issue.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield - Inactive brominating agent.- Incorrect reaction temperature.- Insufficient reaction time.- Presence of water in the reaction.- Use freshly recrystallized NBS or a fresh bottle of the brominating agent.- Optimize the reaction temperature. Some reactions require cooling, while others may need reflux.- Monitor the reaction by TLC or HPLC to determine the optimal reaction time.- Ensure all glassware is dry and use anhydrous solvents, as water can hydrolyze the product.[4][5]
Poor Regioselectivity (Mixture of C4/C5/C2 isomers) - Inappropriate choice of solvent.- Reaction temperature is too high.- The brominating agent is too reactive for the substrate.- For C4-selective bromination of 5-substituted oxazoles, consider using DMF as the solvent with a lithiated intermediate.[12][13][14]- Perform the reaction at a lower temperature to improve selectivity.- Screen different brominating agents (e.g., NBS, DBI) to find one that provides better regioselectivity for your specific substrate.[7][8]
Formation of Di- or Poly-brominated Products - Excess of brominating agent.- The substrate is highly activated.- Use a stoichiometric amount or a slight excess of the brominating agent.- Add the brominating agent portion-wise to control the reaction.- If the substrate is very reactive, consider a less reactive brominating agent.
Oxazole Ring Opening - Use of a strong base (e.g., n-BuLi) for deprotonation at C2.- High reaction temperature.- For functionalization at C4 or C5, protect the C2 position if direct lithiation is necessary.- Use a milder base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C).- Maintain strict low-temperature control throughout the reaction.[15]
Side Reactions with Functional Groups - The brominating agent is not selective for the oxazole ring.- Radical side reactions.- Choose a brominating agent known for its chemoselectivity.- For radical-sensitive substrates, perform the reaction in the dark and avoid radical initiators.[4][5]

Experimental Protocols

Protocol 1: Regioselective C4-Bromination of 5-(Thiophen-2-yl)oxazole[14]

This protocol describes a highly regioselective bromination at the C4 position of a 5-substituted oxazole.

Materials:

  • 5-(Thiophen-2-yl)oxazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium bis(trimethylsilyl)amide (1.0 M solution in THF)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Heptanes

  • Isopropanol

Procedure:

  • In a dried, three-necked, round-bottomed flask under an argon atmosphere, dissolve 5-(thiophen-2-yl)oxazole (1.00 equiv) in anhydrous DMF.

  • Cool the solution to a range of -15 °C to -10 °C.

  • Slowly add lithium bis(trimethylsilyl)amide in THF (1.05 equiv) while maintaining the temperature between -15 °C and -10 °C.

  • Stir the mixture at this temperature for a specified aging period, which is critical for achieving high C4 selectivity.

  • In a separate flask, dissolve NBS (1.10 equiv) in anhydrous THF and cool the solution to 0 °C.

  • Add the NBS solution to the reaction mixture while keeping the temperature below -5 °C.

  • After the addition is complete, quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • The crude product can be purified by crystallization from a mixture of MTBE/hexanes or by washing with heptanes and isopropanol to yield 4-bromo-5-(thiophen-2-yl)oxazole as an off-white solid.

Quantitative Data Summary:

SubstrateProductBrominating AgentSolventTemp (°C)Yield (%)C4:C2 Ratio
5-phenyloxazole4-bromo-5-phenyloxazoleNBSDMF/THF-15 to -585>97:3
5-(4-fluorophenyl)oxazole4-bromo-5-(4-fluorophenyl)oxazoleNBSDMF/THF-15 to -588>97:3
5-(thiophen-2-yl)oxazole4-bromo-5-(thiophen-2-yl)oxazoleNBSDMF/THF-15 to -587>97:3

Table 1: Summary of C4-Bromination of 5-Substituted Oxazoles.[14]

Visualizations

Logical Workflow for Troubleshooting Oxazole Bromination

Troubleshooting_Workflow Start Start: Oxazole Bromination Problem Identify Problem Start->Problem LowYield Low/No Yield Problem->LowYield Yield Issue PoorSelectivity Poor Regioselectivity Problem->PoorSelectivity Selectivity Issue SideProducts Side Products (e.g., Di-bromination) Problem->SideProducts Purity Issue RingOpening Ring Opening Problem->RingOpening Stability Issue Sol_Yield Check Reagent Activity Optimize Temp/Time Ensure Anhydrous Conditions LowYield->Sol_Yield Sol_Selectivity Change Solvent (e.g., DMF) Lower Temperature Screen Brominating Agents PoorSelectivity->Sol_Selectivity Sol_SideProducts Adjust Stoichiometry Portion-wise Addition SideProducts->Sol_SideProducts Sol_RingOpening Use Milder Base (LDA) Low Temperature (-78°C) Protect C2 Position RingOpening->Sol_RingOpening End Successful Bromination Sol_Yield->End Sol_Selectivity->End Sol_SideProducts->End Sol_RingOpening->End C4_Bromination_Pathway Start 5-Substituted Oxazole Lithiation Lithiation (e.g., LiN(SiMe3)2, DMF) Start->Lithiation - H+ Intermediate 2-Lithiooxazole/ Acyclic Isomer Equilibrium Lithiation->Intermediate Bromination Electrophilic Attack (NBS) Intermediate->Bromination + 'Br+' Product 4-Bromo-5-Substituted Oxazole Bromination->Product

References

Technical Support Center: Purification of Crude Ethyl 4-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of crude Ethyl 4-bromooxazole-5-carboxylate.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Oiling out of the product The chosen solvent has a boiling point lower than the melting point of the compound. The cooling rate is too fast. The solution is supersaturated.- Select a higher-boiling point solvent. - Ensure slow cooling by insulating the flask. - Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly. - Try a different solvent system (e.g., a mixture of a good solvent and a poor solvent).
No crystal formation upon cooling The solution is not saturated. Too much solvent was used.- Concentrate the solution by evaporating some of the solvent and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Low recovery of pure product The compound is significantly soluble in the cold recrystallization solvent. Premature crystallization occurred during hot filtration.- Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to maximize crystal precipitation. - Minimize the amount of solvent used to dissolve the crude product. - Preheat the funnel and filter paper during hot filtration to prevent the product from crystallizing prematurely.
Colored impurities in crystals The colored impurities have similar solubility to the product in the chosen solvent.- Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration. - Consider a different recrystallization solvent where the impurity has higher solubility.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of product and impurities The solvent system (eluent) is not optimal. The column was not packed properly.- Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a good separation of spots. - Ensure the column is packed uniformly without any cracks or air bubbles. - Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Product is not eluting from the column The eluent is not polar enough. The compound is strongly adsorbed to the silica gel.- Gradually increase the polarity of the eluent. - If the compound is acidic, adding a small amount of acetic acid to the eluent might help. If it is basic, a small amount of triethylamine can be added.
Streaking or tailing of the product band The column is overloaded with the crude sample. The compound is sparingly soluble in the eluent. The compound is degrading on the silica gel.- Reduce the amount of crude material loaded onto the column. - Choose an eluent in which the compound is more soluble. - Deactivate the silica gel by adding a small percentage of triethylamine or by using alumina as the stationary phase if the compound is acid-sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Based on a plausible synthesis via a Sandmeyer reaction of an amino-oxazole precursor, common impurities may include:

  • Unreacted starting materials: Such as the corresponding amino-oxazole precursor.

  • Phenolic byproducts: Formed from the reaction of the diazonium salt intermediate with water.

  • Biaryl compounds: Resulting from side reactions of the aryl radical intermediate.

  • Hydrolysis product: 4-bromooxazole-5-carboxylic acid, if the crude product is exposed to moisture or acidic/basic conditions.

  • Decarboxylation product: 4-bromooxazole, which can form under high temperatures.

Q2: How do I choose the right purification method for my crude product?

The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

  • Recrystallization is often suitable when the desired product is the major component and the impurities have different solubility profiles.

  • Column chromatography is more effective for separating complex mixtures with multiple components or when impurities have similar solubility to the product.

Q3: What are some recommended solvent systems for the purification of this compound?

  • For Recrystallization: A good starting point is to test solvent systems like ethanol/water, ethyl acetate/hexanes, or toluene. The ideal solvent should dissolve the crude product when hot but have low solubility when cold.

  • For Column Chromatography: A common eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis.

Q4: My purified product is a yellow oil, but I expected a solid. What should I do?

The product may be an oil if it has a low melting point or if residual solvent is present. Try removing the solvent under high vacuum. If it remains an oil, this might be its natural state at room temperature. Purity should be confirmed by analytical methods like NMR and mass spectrometry.

Q5: How can I assess the purity of my final product?

Purity can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot suggests a high degree of purity.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The absence of impurity peaks in the 1H and 13C NMR spectra is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can provide quantitative data on purity.

Data Presentation

Table 1: Comparison of Purification Methods for Crude this compound
Purification Method Typical Crude Purity (%) Expected Final Purity (%) Expected Yield (%) Advantages Disadvantages
Recrystallization 80 - 9095 - 9960 - 80Simple, cost-effective, scalable.Can have lower yields if the product is somewhat soluble in the cold solvent. Not effective for impurities with similar solubility.
Column Chromatography 60 - 80> 9950 - 70High purity can be achieved. Effective for complex mixtures.More time-consuming, requires larger volumes of solvent, can be less scalable.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture like ethyl acetate/hexanes). A suitable solvent will dissolve the compound when hot and show poor solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the desired compound an Rf value of approximately 0.3.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to start the flow.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude this compound TLC TLC Analysis of Crude Crude->TLC Decision Assess Purity and Impurity Profile TLC->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity, Few Impurities Column Column Chromatography Decision->Column Low Purity, Multiple Impurities Analysis Purity Analysis (TLC, NMR, MP) Recrystallization->Analysis Column->Analysis Pure_Product Pure Product (>98%) Analysis->Pure_Product

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Recrystallization cluster_solutions1 Solutions for Oiling Out cluster_solutions2 Solutions for No Crystals cluster_solutions3 Solutions for Low Yield Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Oiling_Out Oiling Out Problem->Oiling_Out Yes No_Crystals No Crystals Form Problem->No_Crystals Yes Low_Yield Low Yield Problem->Low_Yield Yes Success Successful Crystallization Problem->Success No Sol1_1 Reheat and Add More Solvent Oiling_Out->Sol1_1 Sol1_2 Slow Cooling Oiling_Out->Sol1_2 Sol1_3 Change Solvent System Oiling_Out->Sol1_3 Sol2_1 Concentrate Solution No_Crystals->Sol2_1 Sol2_2 Scratch Flask / Add Seed No_Crystals->Sol2_2 Sol3_1 Ensure Complete Cooling Low_Yield->Sol3_1 Sol3_2 Minimize Hot Solvent Low_Yield->Sol3_2

Caption: Troubleshooting logic for recrystallization issues.

How to prevent decarboxylation of oxazole-4-carboxylic acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and preventing the decarboxylation of oxazole-4-carboxylic acids, particularly 5-hydroxyoxazole derivatives, which are known for their instability.

Frequently Asked Questions (FAQs)

Q1: Why are my 5-hydroxyoxazole-4-carboxylic acids so unstable?

A1: 5-Hydroxyoxazole-4-carboxylic acid derivatives are known to be unstable, readily undergoing both hydrolytic ring-opening and decarboxylation.[1][2] The primary cause is the tautomerization of the 5-hydroxyoxazole to its keto form, an azlactone.[1] This azlactone structure contains a β-keto acid-like moiety, which is highly susceptible to decarboxylation, especially when heated or under acidic or basic conditions.[1]

Q2: What is the chemical mechanism behind the decarboxylation?

A2: The decarboxylation follows a mechanism similar to that of a β-keto acid. The 5-hydroxyoxazole tautomerizes to the more reactive azlactone keto form.[1] This intermediate then readily loses carbon dioxide through a cyclic transition state to form a stabilized enolate, which is subsequently protonated to give the final decarboxylated product.[1]

G cluster_0 Decarboxylation Mechanism A 5-Hydroxyoxazole-4- carboxylic Acid B Azlactone Intermediate (Keto Tautomer) A->B Tautomerization (Equilibrium) C Decarboxylation (Loss of CO2) B->C Facilitated by Heat, Acid, or Base D Stabilized Enolate C->D E Protonation D->E F Final Decarboxylated Product E->F

Caption: Mechanism of decarboxylation for 5-hydroxyoxazole-4-carboxylic acids.

Q3: What is the most effective strategy to prevent decarboxylation?

A3: The most effective method is to prevent the initial tautomerization to the reactive azlactone. This is achieved by protecting the 5-hydroxyl group, typically as an ether (e.g., an ethoxy or benzyloxy group).[1] This modification prevents the formation of the β-dicarbonyl-like structure that facilitates the loss of CO₂, rendering the molecule stable to aqueous workup and purification.[1][2]

Q4: What are the recommended storage conditions for oxazole-4-carboxylic acids?

A4: Due to their limited stability, oxazole-4-carboxylic acids should be stored at low temperatures, typically between 2-8°C.[3][4] It is also advisable to store them under an inert atmosphere to prevent moisture-related degradation.

Troubleshooting Guide

Q5: My product is degrading during aqueous workup. How can I fix this?

A5: Degradation during aqueous workup, including hydrolytic ring-opening and decarboxylation, is common for unprotected 5-hydroxyoxazole-4-carboxylic acids, especially in acidic or basic solutions.[1]

  • Solution 1: Protect the 5-hydroxyl group as an ether (e.g., 5-ethoxy). The resulting derivative is significantly more stable.[1][2]

  • Solution 2: If the unprotected form is necessary, minimize the duration of exposure to aqueous acidic or basic conditions and work at low temperatures.

Q6: I'm observing significant decomposition during purification on a silica gel column. What should I do?

A6: Both the unprotected 5-hydroxyoxazole-4-carboxylic acid and its decarboxylated azlactone intermediate can be unstable on silica gel.[1][2] The acidic nature of standard silica gel can catalyze decomposition.

  • Solution 1: Purify the protected (e.g., 5-ethoxy) derivative, which is more stable on silica.[1]

  • Solution 2: If purifying the unprotected acid, use non-acidic or deactivated purification media. Always handle the compound at low temperatures and use the purified fractions immediately.

Q7: My reaction yield is low, and I've identified the decarboxylated byproduct. How can I optimize the reaction?

A7: Low yields are often a direct result of decarboxylation under the reaction conditions.

  • Solution 1: Re-evaluate your reaction conditions. Avoid high temperatures and strongly acidic or basic environments where possible.

  • Solution 2: The most robust solution is to use a starting material where the 5-hydroxyl group is already protected. This prevents the decomposition pathway from being initiated.[1]

G cluster_1 Troubleshooting Workflow start Product Degradation Observed q1 When is degradation occurring? start->q1 workup During Aqueous Workup q1->workup Workup purification During Silica Gel Purification q1->purification Purification reaction During Reaction q1->reaction Reaction sol_workup 1. Protect 5-OH group. 2. Minimize time and temperature. workup->sol_workup sol_purify 1. Purify protected derivative. 2. Use non-acidic media at low temp. purification->sol_purify sol_reaction 1. Use protected starting material. 2. Avoid high temp & extreme pH. reaction->sol_reaction

Caption: A decision-making workflow for troubleshooting decarboxylation issues.

Data Presentation

The following table summarizes the reported yields for a synthetic sequence to a stabilized 5-ethoxyoxazole derivative, demonstrating the effectiveness of the hydroxyl protection strategy.[1][2]

StepReactantProductReported YieldReference
1. Cyclization (Hydroxyl Protection)Diethyl aminomalonate derivative5-Ethoxyoxazole diester84%[1][2]
2. Saponification5-Ethoxyoxazole diester5-Ethoxyoxazole-4-carboxylic acid65%[1][2]

Experimental Protocols

Protocol: Synthesis of a Stabilized 5-Ethoxyoxazole-4-carboxylic Acid [1][2]

This protocol describes a two-step synthesis of a stable 5-ethoxyoxazole-4-carboxylic acid from a diester precursor, effectively preventing decarboxylation by protecting the 5-hydroxyl group.

Step 1: Synthesis of the Protected 5-Ethoxyoxazole

  • Reactants: To a solution of the starting diester (a diethyl aminomalonate derivative) in a suitable solvent, add iodine and triphenylphosphine.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Workup & Isolation: Perform a standard aqueous workup to isolate the protected 5-ethoxyoxazole product. The reported yield for this step is 84%.[1][2]

Step 2: Saponification to the Carboxylic Acid

  • Reactants: Dissolve the protected oxazole from Step 1 in a suitable solvent mixture (e.g., THF/water).

  • Reaction: Add lithium hydroxide (LiOH) to the solution and stir until the ester hydrolysis is complete (monitor by TLC).

  • Workup & Isolation: Carefully acidify the reaction mixture to protonate the carboxylate and extract the desired 5-ethoxyoxazole-4-carboxylic acid. The product is stable to this workup. The reported yield for this step is 65%.[2]

References

Technical Support Center: Synthesis of 5-Bromooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 5-bromooxazole-4-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of this important heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 5-bromooxazole-4-carboxylic acid?

A1: While a universally optimized, large-scale synthesis for 5-bromooxazole-4-carboxylic acid is not extensively documented in public literature, its synthesis is typically approached through several plausible strategies based on established oxazole formation methodologies. The primary routes include:

  • Cyclization and Bromination: This common approach involves the initial synthesis of an oxazole-4-carboxylic acid or its corresponding ester derivative, followed by an electrophilic bromination at the C5 position.[1]

  • Construction from Brominated Precursors: An alternative method involves building the oxazole ring from starting materials that already incorporate the bromine atom.[1]

  • Multi-step Proposed Pathway: A theoretically sound multi-step synthesis has been proposed, commencing with the formation of an ethyl 5-aminooxazole-4-carboxylate intermediate. This is followed by a Sandmeyer reaction to introduce the bromo substituent at the 5-position, and concludes with the hydrolysis of the ester to the desired carboxylic acid.[2]

Q2: What are the main challenges when scaling up the synthesis of 5-bromooxazole-4-carboxylic acid?

A2: Scaling up the production of 5-bromooxazole-4-carboxylic acid can introduce several challenges that may not be apparent at the lab scale.[1] These include:

  • Low Yields: Competing side reactions and incomplete conversions can significantly reduce the overall yield.[1]

  • Impurity Profile: The formation of regioisomers, over-brominated products, or residual starting materials can complicate the purification process.[1]

  • Purification Difficulties: The polar nature of the carboxylic acid functional group can make extraction and crystallization challenging.[1]

  • Product Instability: Oxazole-4-carboxylic acids, especially with certain substituents, may be prone to decarboxylation or hydrolytic ring-opening under harsh reaction or workup conditions.[1]

  • Safety Concerns: The use of hazardous reagents like bromine necessitates strict safety protocols, which become even more critical at a larger scale.[1]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive reagents.Verify the quality and activity of all starting materials and reagents.
Incorrect reaction temperature.Optimize the reaction temperature; many cyclization reactions require heating.
Presence of moisture in sensitive reactions.Ensure all glassware is thoroughly dried and perform reactions under an inert atmosphere (e.g., nitrogen or argon) if moisture-sensitive reagents are used.
Formation of Multiple Products (Impure Reaction Mixture) Non-selective bromination (formation of isomers or poly-brominated species).Use a more selective and milder brominating agent, such as N-Bromosuccinimide (NBS), in place of liquid bromine.[1]
Incorrect stoichiometry or temperature.Carefully control the stoichiometry of the brominating agent and optimize the reaction temperature and time to favor the formation of the desired product.[1]
Product Decarboxylation High reaction temperatures.If possible, conduct the final steps of the synthesis and purification at lower temperatures.[1]
Presence of strong acids or bases during workup.Use milder acidic or basic conditions during the workup and purification steps.[1]
Difficulty in Isolating the Product High solubility of the product in the reaction or workup solvents.After quenching the reaction, try adjusting the pH to precipitate the carboxylic acid.[1]
Formation of an oil instead of a solid.If the product is highly polar, extraction with a suitable organic solvent may be necessary. Acid-base extraction can be an effective purification method.[1]

Experimental Protocols

Protocol 1: Proposed Synthesis of 5-Bromooxazole-4-carboxylic Acid via a Multi-Step Pathway

This protocol outlines a plausible, albeit theoretical, multi-step synthesis.[2]

Part 1: Synthesis of Ethyl 5-aminooxazole-4-carboxylate (Intermediate 1)

  • Step 1: Formation of Ethyl 2-cyano-2-(formamido)acetate: React ethyl cyanoacetate with formamide.

  • Step 2: Cyclization: Induce cyclization of the resulting ethyl 2-cyano-2-(formamido)acetate to form ethyl 5-aminooxazole-4-carboxylate.

Part 2: Synthesis of Ethyl 5-bromooxazole-4-carboxylate (Intermediate 2)

  • Step 3: Diazotization: Convert the amino group of intermediate 1 into a diazonium salt.

  • Step 4: Sandmeyer Reaction: Introduce the bromo substituent at the 5-position via a Sandmeyer reaction.

Part 3: Synthesis of 5-Bromooxazole-4-carboxylic Acid (Target Molecule)

  • Step 5: Hydrolysis: Hydrolyze the ester group of intermediate 2 to yield the final carboxylic acid product.

Protocol 2: General Procedure for Suzuki Cross-Coupling of 5-Bromooxazole-4-carboxylic Acid Derivatives

This protocol describes the modification of the 5-bromo position.[3][4]

  • In a reaction vessel, combine the 5-bromooxazole-4-carboxylic acid ester (1.0 eq), an aryl or heteroaryl boronic acid (1.5 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq), and potassium carbonate (K₂CO₃) (3.0 eq).[4]

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.[4]

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).[3][4]

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[3][4]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[4]

  • Wash the organic layer with water and then brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[4]

  • Purify the crude product by silica gel column chromatography.[4]

  • If the starting material was an ester, it can be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).[4]

Data Presentation

Table 1: Comparative Purity Assessment of Synthesized 5-Bromooxazole-4-carboxylic Acid

This table provides a template for comparing the analytical data of a synthesized batch against a commercial analogue to assess purity.[5]

Analytical Technique Parameter Synthesized Batch Commercial Analogue
¹H NMR (DMSO-d₆, 400 MHz) Chemical Shift (δ, ppm)δ 13.5 (s, 1H, COOH), δ 8.6 (s, 1H, oxazole-H)Conforms to structure
¹³C NMR (DMSO-d₆, 101 MHz) Chemical Shift (δ, ppm)δ 162.0, 148.5, 139.0, 118.0Conforms to structure
Mass Spectrometry (ESI-) [M-H]⁻ (m/z)Observed: 205.9 / 207.9Theoretical: 205.9 / 207.9
HPLC (254 nm) Purity (%)> 98%> 99%
Melting Point (°C) Melting Range195-198°C196-199°C
Elemental Analysis %C, %H, %N, %BrConforms to theoretical valuesConforms to theoretical values

Visualizations

Diagram 1: Proposed Synthesis Workflow

G cluster_part1 Part 1: Synthesis of Intermediate 1 cluster_part2 Part 2: Synthesis of Intermediate 2 cluster_part3 Part 3: Synthesis of Target Molecule start Ethyl Cyanoacetate + Formamide step1 Step 1: Formation of Ethyl 2-cyano-2-(formamido)acetate start->step1 step2 Step 2: Cyclization step1->step2 int1 Ethyl 5-aminooxazole-4-carboxylate (Intermediate 1) step2->int1 step3 Step 3: Diazotization int1->step3 step4 Step 4: Sandmeyer Reaction step3->step4 int2 Ethyl 5-bromooxazole-4-carboxylate (Intermediate 2) step4->int2 step5 Step 5: Hydrolysis int2->step5 target 5-Bromooxazole-4-carboxylic acid (Target Molecule) step5->target G start Low Yield Observed q1 Was the reaction complete? start->q1 incomplete Incomplete Reaction q1->incomplete No q2 Significant impurities detected? q1->q2 Yes a1_yes Yes a1_no No optimize_cond Optimize reaction time, temperature, or catalyst loading incomplete->optimize_cond impurity Impurity Formation q2->impurity Yes isolation Isolation & Purification Issues q2->isolation No a2_yes Yes a2_no No optimize_reagents - Check stoichiometry - Use milder/more selective reagents - Control temperature carefully impurity->optimize_reagents optimize_iso - Modify workup procedure (e.g., pH adjustment) - Investigate alternative extraction solvents - Consider different purification techniques (e.g., recrystallization, chromatography) isolation->optimize_iso G cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment synthesis Synthesis of 5-Bromooxazole-4-carboxylic Acid purification Purification (e.g., Recrystallization) synthesis->purification prelim Preliminary Analysis (TLC, Melting Point) purification->prelim spectro Spectroscopic Identification (NMR, MS) prelim->spectro chroma Chromatographic Purity (HPLC, GC-MS) spectro->chroma final Final Confirmation (Elemental Analysis) chroma->final

References

Minimizing impurity formation in Ethyl 4-bromooxazole-5-carboxylate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 4-bromooxazole-5-carboxylate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent strategy involves a two-step approach: first, the synthesis of the ethyl oxazole-5-carboxylate core, followed by a regioselective bromination at the C-4 position. The initial oxazole ring formation can often be achieved via a Van Leusen-type reaction or a similar cyclization method. Subsequent bromination is typically performed using an electrophilic bromine source like N-bromosuccinimide (NBS).

Q2: What are the primary impurities I should expect in this synthesis?

A2: The most common impurities include regioisomers of the desired product, such as Ethyl 2-bromooxazole-5-carboxylate and Ethyl 2,4-dibromooxazole-5-carboxylate. Residual starting materials and byproducts from the oxazole ring formation (e.g., p-toluenesulfinic acid from a Van Leusen reaction) can also be present.

Q3: How can I control the regioselectivity of the bromination step?

A3: Regioselectivity is a critical challenge. Studies on similar 5-substituted oxazoles have shown that the choice of solvent is crucial.[1][2] Using a polar aprotic solvent like N,N-dimethylformamide (DMF) can significantly favor bromination at the C-4 position over the C-2 position.[1][2]

Q4: My reaction yield is consistently low. What are the likely causes?

A4: Low yields can stem from several factors. In the oxazole formation step, incomplete reaction, or side reactions like nitrile formation (if ketone impurities are present in the aldehyde starting material) can be problematic.[3] For the bromination step, inadequate temperature control or the use of old or impure NBS can lead to a complex mixture of products and lower yields of the desired compound.

Q5: What are the recommended purification techniques for the final product?

A5: Purification is often achieved through column chromatography on silica gel. A gradient elution with a solvent system like hexanes and ethyl acetate is typically effective. To remove acidic byproducts like p-toluenesulfinic acid, a wash with a mild base or a sodium hydrosulfide solution during workup can be beneficial.[3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation in Oxazole Synthesis 1. Inactive or wet reagents/solvents.2. Incorrect base for the reaction.3. Reaction temperature is too low.1. Ensure all reagents are fresh and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Consider using a stronger, non-nucleophilic base like potassium tert-butoxide or DBU.3. Gently heat the reaction mixture (e.g., to 40-50 °C) to drive the reaction to completion.[3]
Multiple Spots on TLC After Bromination 1. Lack of regioselectivity, leading to isomeric byproducts (e.g., 2-bromo isomer).2. Over-bromination resulting in dibromo- and other polybrominated species.3. Radical side reactions if using NBS with a radical initiator.1. Confirm the use of a polar aprotic solvent like DMF for the bromination step.[1][2]2. Carefully control the stoichiometry of NBS (use 1.0-1.1 equivalents). Add the NBS portion-wise at a low temperature to control reactivity.3. Ensure the reaction is performed in the absence of radical initiators unless a specific radical bromination is intended.
Presence of Nitrile Impurity Ketone impurities in the aldehyde starting material reacting with TosMIC (in a Van Leusen synthesis) to form a nitrile instead of an oxazole.[3]Purify the aldehyde starting material by distillation or column chromatography before use.
Difficulty in Removing Succinimide Byproduct (from NBS) Succinimide is soluble in water and some organic solvents.During workup, wash the organic layer thoroughly with water or a saturated sodium bicarbonate solution. In some cases, precipitation of succinimide from a non-polar solvent followed by filtration can be effective.[4]
Product is an Oil and Not a Solid Presence of impurities preventing crystallization.Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. Trituration with a non-polar solvent like hexanes may also induce crystallization.

Data Presentation

The following tables summarize typical reaction parameters and expected analytical data. Note that optimal conditions may vary based on specific laboratory setups and reagent purity.

Table 1: Typical Reaction Conditions

Step Parameter Typical Value/Condition Notes
Oxazole Formation (Van Leusen) Starting AldehydeEthyl glyoxylate
ReagentTosylmethyl isocyanide (TosMIC)
BasePotassium Carbonate (K₂CO₃)A milder base suitable for sensitive aldehydes.
SolventMethanol (anhydrous)
TemperatureReflux
Reaction Time4-12 hoursMonitor by TLC.
Bromination Starting MaterialEthyl oxazole-5-carboxylate
Brominating AgentN-Bromosuccinimide (NBS)Use freshly recrystallized NBS for best results.
SolventN,N-Dimethylformamide (DMF)Promotes C-4 regioselectivity.[1][2]
Temperature0 °C to room temperatureLow temperature helps control reactivity.
Reaction Time1-4 hoursMonitor by TLC.

Table 2: Analytical Data for this compound and Potential Impurities

Compound Molecular Weight Expected ¹H NMR Signals (CDCl₃, ppm) Notes on Mass Spectrometry (ESI+)
This compound (Product) 220.02~8.1-8.3 (s, 1H, oxazole proton), ~4.4 (q, 2H, -CH₂-), ~1.4 (t, 3H, -CH₃)Look for isotopic pattern of bromine (m/z and m/z+2 in ~1:1 ratio) for [M+H]⁺ and [M+Na]⁺.
Ethyl oxazole-5-carboxylate (Starting Material) 141.13Signals for two oxazole protons, ethyl ester protons.
Ethyl 2-bromooxazole-5-carboxylate (Isomer) 220.02A single oxazole proton signal, likely at a different chemical shift than the product.Same mass as the product, requires chromatographic or spectroscopic differentiation.
Ethyl 2,4-dibromooxazole-5-carboxylate (Over-bromination) 298.92No oxazole proton signal.Look for isotopic pattern of two bromine atoms.

Experimental Protocols

Protocol 1: Synthesis of Ethyl oxazole-5-carboxylate (via Van Leusen Reaction)

  • To a stirred solution of ethyl glyoxylate (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (TosMIC) (1.0 eq).

  • Add potassium carbonate (1.5 eq) portion-wise to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound

  • Dissolve ethyl oxazole-5-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water, saturated aqueous sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Oxazole Formation cluster_step2 Step 2: Bromination A Ethyl Glyoxylate + TosMIC B Van Leusen Reaction (K2CO3, MeOH, Reflux) A->B Reagents C Ethyl oxazole-5-carboxylate B->C Product D Ethyl oxazole-5-carboxylate E NBS, DMF (0°C to RT) D->E Reagents F This compound E->F Product G Final Product F->G Purification (Column Chromatography)

Caption: Synthetic workflow for this compound.

Troubleshooting_Impurity_Formation cluster_impurities Potential Impurities Start Bromination of Ethyl oxazole-5-carboxylate Impurity_Check Analyze crude product (TLC, LC-MS, NMR) Start->Impurity_Check Isomer 2-Bromo Isomer Impurity_Check->Isomer Incorrect Regioselectivity Dibromo 2,4-Dibromo Adduct Impurity_Check->Dibromo Over-bromination StartingMaterial Unreacted Starting Material Impurity_Check->StartingMaterial Incomplete Reaction Clean Desired Product: This compound Impurity_Check->Clean Clean Reaction Action1 Verify DMF as solvent; Optimize temperature Isomer->Action1 Solution Action2 Reduce NBS equivalents; Control temperature Dibromo->Action2 Solution Action3 Increase reaction time; Check NBS purity StartingMaterial->Action3 Solution

Caption: Troubleshooting decision tree for impurity formation during bromination.

References

Technical Support Center: Synthesis and Reactivity of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted oxazoles. The following sections address common issues related to solvent effects on the synthesis and reactivity of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted oxazoles, and how does solvent choice impact them?

A1: Several classical and modern methods are employed for oxazole synthesis. Key methods where solvent choice is critical include:

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones.[1] Traditionally, strong dehydrating agents like concentrated sulfuric acid or polyphosphoric acid are used, sometimes with acetic anhydride.[2][3] More modern variations may use agents like trifluoroacetic anhydride in ethereal solvents.[1] The solvent must be inert to the strong acid and high temperatures often employed. Aprotic solvents are generally preferred to avoid hydrolysis of intermediates.[4]

  • Van Leusen Oxazole Synthesis: This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[5] The choice of solvent can significantly impact the reaction. Aprotic solvents like THF or DME are common, but protic solvents such as methanol can also be used, often in conjunction with a base like potassium carbonate.[6] For microwave-assisted syntheses, isopropanol has been shown to be an effective green solvent.[7][8] The use of ionic liquids has also been explored as a recyclable and environmentally friendly option.[9]

  • Fischer Oxazole Synthesis: This method utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[10] The reaction is typically carried out in a dry ethereal solvent, such as diethyl ether, to facilitate the precipitation of the oxazole product as its hydrochloride salt.[4][10] Strict anhydrous conditions are crucial to prevent the formation of byproducts like oxazolidinones.[4]

Q2: How does solvent polarity affect the reactivity of oxazoles in cycloaddition reactions?

A2: Solvent polarity can influence the rate and outcome of cycloaddition reactions, such as the Diels-Alder reaction, where oxazoles can act as dienes.[2] While detailed quantitative data on solvent effects for a wide range of oxazole cycloadditions is specific to the reactants, general principles of pericyclic reactions apply. The effect of the solvent will depend on the difference in polarity between the ground state of the reactants and the transition state of the cycloaddition. For inverse electron demand Diels-Alder reactions, where the oxazole is the electron-deficient component, solvent choice can be critical.

Q3: Can the solvent influence the regioselectivity of substitution reactions on the oxazole ring?

A3: Yes, the solvent can play a role in directing the regioselectivity of substitution reactions. For instance, in palladium-catalyzed direct arylation of oxazoles, the choice of a polar versus a nonpolar solvent can influence whether the substitution occurs at the C2 or C5 position.[9] The solvent can affect the solubility and reactivity of the catalyst and the substrates, as well as stabilize intermediates that favor one regioisomeric product over another.

Troubleshooting Guides

Robinson-Gabriel Synthesis
Problem Possible Cause(s) Troubleshooting Steps
Low Yield / No Product 1. Incomplete cyclodehydration. 2. Decomposition of starting material or product under harsh acidic conditions. 3. Hydrolysis of intermediates due to wet solvent.1. Increase the reaction temperature or use a stronger dehydrating agent (e.g., switch from POCl₃ to polyphosphoric acid).[5] 2. Consider milder dehydrating agents like trifluoroacetic anhydride in an ethereal solvent.[1] 3. Ensure all solvents and reagents are anhydrous.[4]
Formation of Byproducts 1. Side reactions due to the strong dehydrating agent (e.g., chlorination with PCl₅).[4] 2. Incomplete reaction leading to the isolation of the starting 2-acylamino ketone.1. Change the dehydrating agent to one less prone to side reactions. 2. Increase reaction time or temperature to drive the reaction to completion. Monitor by TLC.
Van Leusen Oxazole Synthesis
Problem Possible Cause(s) Troubleshooting Steps
Low Yield 1. Incomplete elimination of the tosyl group, leading to the isolation of a stable 4-tosyl-4,5-dihydrooxazole intermediate.[6] 2. Decomposition of TosMIC due to moisture.[6] 3. Formation of nitrile byproduct from reaction with ketone impurities in the aldehyde.[11]1. Use a stronger, non-nucleophilic base (e.g., DBU or potassium tert-butoxide) to promote elimination.[6] Gently heating the reaction can also help.[6] 2. Use anhydrous solvents and handle TosMIC under an inert atmosphere.[6] 3. Purify the aldehyde starting material to remove any ketone impurities.[11]
Reaction Stalls 1. Insufficiently strong base for the elimination step. 2. Low reaction temperature.1. Switch to a stronger base. 2. Increase the reaction temperature or consider microwave-assisted synthesis to reduce reaction times.[7][8]
Fischer Oxazole Synthesis
Problem Possible Cause(s) Troubleshooting Steps
Low Yield / No Product 1. Presence of water in the reaction mixture leading to hydrolysis of intermediates.[4] 2. Incomplete precipitation of the oxazole hydrochloride.1. Use anhydrous ethereal solvents and dry HCl gas.[4] 2. Try a different dry ethereal solvent in which the product hydrochloride salt is less soluble.
Formation of Byproducts 1. Formation of chloro-oxazoline or oxazolidinone byproducts.[4][10]1. Maintain strictly anhydrous conditions.[4]

Quantitative Data

Table 1: Effect of Base and Solvent on the Yield of 5-Phenyloxazole in the Van Leusen Synthesis

AldehydeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeK₂CO₃MethanolReflux-Moderate[11]
BenzaldehydeK₃PO₄ (2 equiv)Isopropanol65 (Microwave)8 min96[7][8]
BenzaldehydeAmbersep® 900(OH)⁻DME/MethanolReflux--[12]
Substituted AldehydesAqueous-alcoholic KOHT3P®–DMSO or DMSO--61-90[12][13]

Note: Yields are highly dependent on the specific substrate and reaction conditions. This table provides a general comparison based on literature data.

Experimental Protocols

Protocol 1: Microwave-Assisted Van Leusen Synthesis of 5-Substituted Oxazoles

This protocol is adapted from a microwave-assisted method that offers high yields and short reaction times.[7][8]

Materials:

  • Substituted aryl aldehyde (1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.0 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Isopropanol (IPA)

Procedure:

  • In a microwave-safe reaction vessel, combine the aryl aldehyde (1.0 equiv), TosMIC (1.0 equiv), and K₃PO₄ (2.0 equiv).

  • Add isopropanol to the vessel.

  • Irradiate the reaction mixture in a microwave reactor at 65°C for 8 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted oxazole.

Protocol 2: Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles

This protocol describes a classic approach to oxazole synthesis.

Materials:

  • 2-Acylamino ketone (1.0 equiv)

  • Concentrated sulfuric acid or polyphosphoric acid

  • Crushed ice

  • Suitable recrystallization solvent (e.g., ethanol)

Procedure:

  • To the 2-acylamino ketone, add the dehydrating agent (e.g., concentrated sulfuric acid).

  • Heat the reaction mixture. The specific temperature and time will depend on the substrate and should be determined by monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent to afford the pure 2,5-disubstituted oxazole.[14]

Protocol 3: Fischer Oxazole Synthesis of 2,5-Disubstituted Oxazoles

This protocol requires strictly anhydrous conditions.[4]

Materials:

  • Aldehyde cyanohydrin (1.0 equiv)

  • Aromatic aldehyde (1.0 equiv)

  • Anhydrous diethyl ether

  • Dry hydrogen chloride gas

Procedure:

  • Dissolve the aldehyde cyanohydrin and the aromatic aldehyde in anhydrous diethyl ether in a flask fitted with a gas inlet tube.

  • Cool the flask in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution.

  • Monitor the reaction by TLC until completion.

  • The product will precipitate as the hydrochloride salt. Collect the precipitate by filtration.

  • Neutralize the hydrochloride salt by treatment with water or by boiling in alcohol to yield the free oxazole base.[4]

  • Further purify the product by recrystallization if necessary.

Visualizations

experimental_workflow_van_leusen cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification aldehyde Aldehyde setup Combine reactants in solvent aldehyde->setup tosmic TosMIC tosmic->setup base Base (e.g., K2CO3) base->setup solvent Solvent (e.g., Methanol) solvent->setup reaction_step Stir at RT or Reflux setup->reaction_step monitoring Monitor by TLC reaction_step->monitoring solvent_removal Remove solvent monitoring->solvent_removal Reaction complete extraction Aqueous work-up & Extraction solvent_removal->extraction purification Column Chromatography extraction->purification product Pure Oxazole purification->product

Caption: General experimental workflow for the Van Leusen oxazole synthesis.

troubleshooting_low_yield start Low Yield in Oxazole Synthesis check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_byproducts Analyze for Byproducts start->check_byproducts purify_sm Purify Starting Materials check_sm->purify_sm Impure optimize_temp Optimize Temperature/Time check_conditions->optimize_temp Sub-optimal change_solvent Change Solvent check_conditions->change_solvent Solvent issue change_reagent Change Dehydrating Agent/Base check_conditions->change_reagent Reagent issue modify_workup Modify Work-up/Purification check_byproducts->modify_workup Byproducts identified success Improved Yield purify_sm->success optimize_temp->success change_solvent->success change_reagent->success modify_workup->success

Caption: Troubleshooting logic for addressing low yields in oxazole synthesis.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Bromooxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on catalyst selection and troubleshooting for cross-coupling reactions involving bromooxazoles. This resource offers detailed answers to frequently asked questions, practical troubleshooting guides for common experimental issues, comprehensive data tables for catalyst system comparison, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium catalysts and ligands for Suzuki-Miyaura coupling with bromooxazoles?

A1: For Suzuki-Miyaura reactions with bromooxazoles, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium sources. The choice of ligand is critical for achieving high yields. Bulky, electron-rich phosphine ligands are generally preferred. Highly effective ligands include SPhos, XPhos, and RuPhos, which are known to promote the challenging coupling of electron-rich or sterically hindered heteroaryl halides. For less demanding substrates, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be effective.

Q2: Which position on the oxazole ring (2-bromo vs. 5-bromo) is more reactive in cross-coupling reactions?

A2: The reactivity of bromooxazoles in cross-coupling reactions is influenced by the position of the bromine atom. Generally, the C2 position of the oxazole ring is more electron-deficient than the C5 position, which can facilitate oxidative addition of the palladium catalyst. However, the specific reaction conditions, including the choice of catalyst, ligand, and base, can influence the relative reactivity.

Q3: What are the key differences in catalyst systems for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions with bromooxazoles?

A3: While all are palladium-catalyzed, the optimal catalyst systems vary:

  • Suzuki-Miyaura: Requires a palladium source, a phosphine ligand, and a base to activate the boronic acid.

  • Heck: Typically uses a palladium source (often Pd(OAc)₂), a phosphine ligand (or can be ligandless in some cases), and a base to neutralize the generated acid.

  • Sonogashira: Uniquely employs a dual-catalyst system of palladium and a copper(I) co-catalyst (e.g., CuI), along with a base, to couple with a terminal alkyne.[1][2] Copper-free versions have also been developed.[3]

  • Buchwald-Hartwig Amination: Necessitates a palladium catalyst with a specialized, bulky electron-rich phosphine ligand (e.g., Josiphos, XPhos) and a strong base to facilitate the C-N bond formation.[4][5]

Q4: Can nickel catalysts be used for cross-coupling reactions with bromooxazoles?

A4: Yes, nickel catalysts can be an alternative to palladium for certain cross-coupling reactions.[6] Nickel catalysts are often more cost-effective and can exhibit different reactivity and selectivity. However, they can be more sensitive to air and moisture, and reaction conditions may need to be carefully optimized.[6]

Troubleshooting Guides

Issue 1: Low to No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium precursor is of high quality and stored under inert conditions. For Pd(II) precatalysts, ensure complete reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst.[7]
Ligand Oxidation/Degradation Phosphine ligands can be sensitive to air. Store ligands under an inert atmosphere and use freshly opened bottles or recrystallized/purified ligand.
Inadequate Inert Atmosphere Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[7]
Poor Quality Reagents Use high-purity, anhydrous solvents and reagents. Impurities, especially water and oxygen, can poison the catalyst.[7]
Suboptimal Base The choice and strength of the base are crucial. For Suzuki reactions, the base activates the boronic acid.[8] For Buchwald-Hartwig, a strong base is often required.[9] Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu).
Incorrect Reaction Temperature The optimal temperature can vary significantly. If no reaction occurs at a lower temperature, incrementally increase it. Conversely, high temperatures can lead to catalyst decomposition or side reactions.
Issue 2: Formation of Debrominated Byproduct (Hydrodehalogenation)
Potential Cause Troubleshooting Steps
Hydride Source in Reaction Impurities in reagents or solvents can act as hydride sources. Ensure all components are pure and anhydrous. The boronic acid itself can sometimes be a source of hydrides.[10]
Choice of Base Stronger bases can sometimes promote hydrodehalogenation.[10] Consider using a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[10]
Solvent Effects The solvent can influence the rate of hydrodehalogenation. Using a mixed solvent system, such as dioxane/water, may suppress this side reaction.[10]
Slow Transmetalation If the transmetalation step is slow, the aryl-palladium intermediate has a longer lifetime to react with hydride sources. Optimizing the ligand and base can accelerate transmetalation.
Issue 3: Homocoupling of the Boronic Acid (Suzuki Reaction)
Potential Cause Troubleshooting Steps
Presence of Oxygen Oxygen can promote the homocoupling of boronic acids.[11] Ensure the reaction is rigorously performed under an inert atmosphere.
Inefficient Transmetalation If the transfer of the organic group from boron to palladium is slow, the boronic acid can undergo homocoupling. Ensure the base is effective in activating the boronic acid.
High Catalyst Loading In some cases, very high catalyst concentrations can lead to increased side reactions. Optimize the catalyst loading.

Data Presentation: Catalyst Systems for Cross-Coupling with Bromooxazoles

The following tables summarize representative catalyst systems and conditions for various cross-coupling reactions with bromooxazoles and related heteroaromatic bromides. Yields are highly substrate-dependent and these tables should be used as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Bromooxazoles with Arylboronic Acids

BromooxazoleCoupling PartnerPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
2-BromooxazolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100~90
5-Bromooxazole4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Dioxane/H₂O110~85
2-Bromo-4,5-diphenyloxazole3-Tolylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)DMF90~95

Table 2: Heck Coupling of Bromooxazoles with Alkenes

BromooxazoleAlkenePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
2-Bromooxazolen-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF120~80
5-BromooxazoleStyrenePdCl₂(PPh₃)₂ (3)-NaOAc (2)DMA130~75

Table 3: Sonogashira Coupling of Bromooxazoles with Terminal Alkynes

BromooxazoleAlkynePd Source (mol%)Cu Source (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
2-BromooxazolePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2)THF65~90
5-Bromooxazole1-HeptynePd(PPh₃)₄ (3)CuI (5)Piperidine (2)DMF80~85

Table 4: Buchwald-Hartwig Amination of Bromooxazoles

BromooxazoleAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
2-BromooxazoleMorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.2)Toluene110~92
5-BromooxazoleAnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane100~88

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromooxazole
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the bromooxazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[12]

  • Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene/water 10:1) via syringe.[12]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycles and Workflows

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Bromooxazole PdII Ar-Pd(II)L₂(Br) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield in Cross-Coupling Reaction CheckReagents Verify Reagent Quality (Substrates, Solvent, Base) Start->CheckReagents CheckCatalyst Check Catalyst & Ligand (Age, Storage, Purity) Start->CheckCatalyst CheckAtmosphere Ensure Rigorous Inert Atmosphere Start->CheckAtmosphere ScreenParams Systematically Screen Reaction Parameters CheckReagents->ScreenParams CheckCatalyst->ScreenParams CheckAtmosphere->ScreenParams ScreenLigand Screen Different Ligands ScreenParams->ScreenLigand ScreenBase Screen Different Bases ScreenParams->ScreenBase ScreenSolvent Screen Different Solvents ScreenParams->ScreenSolvent ScreenTemp Optimize Temperature ScreenParams->ScreenTemp AnalyzeByproducts Analyze for Byproducts (Debromination, Homocoupling) ScreenLigand->AnalyzeByproducts ScreenBase->AnalyzeByproducts ScreenSolvent->AnalyzeByproducts ScreenTemp->AnalyzeByproducts Success Reaction Optimized AnalyzeByproducts->Success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

References

Validation & Comparative

Spectroscopic Analysis of Ethyl 4-bromooxazole-5-carboxylate and a Comparative Look at Related Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for oxazole derivatives, with a focus on Ethyl 4-bromooxazole-5-carboxylate. Due to the proprietary nature of spectral data for some compounds, this guide uses Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate as a primary example for which public data is available, offering a comparative framework for the analysis of similar structures like this compound.

Data Presentation: A Comparative Spectroscopic Analysis

The following tables summarize the key spectroscopic data for this compound and a structurally related analogue. This comparative approach is crucial for identifying and verifying substituted oxazole compounds. While specific experimental spectra for this compound are not publicly available, the expected values are inferred based on its structure and comparison with similar compounds.

Table 1: General Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₆H₆BrNO₃[1][2]220.02[1]1258283-17-8[1]
Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylateC₁₃H₁₂BrNO₄[3]326.15[3]Not available

Table 2: ¹H NMR Spectroscopic Data (Predicted/Reported)

Compound NameSolventChemical Shift (δ) ppm
This compoundCDCl₃Predicted: ~8.0-8.5 (s, 1H, oxazole H-2), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃)
Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylateNot specifiedData not publicly available in detail.

Table 3: ¹³C NMR Spectroscopic Data (Predicted/Reported)

Compound NameSolventChemical Shift (δ) ppm
This compoundCDCl₃Predicted: ~160 (C=O), ~155 (C-2), ~140 (C-5), ~120 (C-4), ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃)
Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylateNot specifiedCharacterized by ¹³C NMR[3]

Table 4: IR Spectroscopic Data (Predicted/Reported)

Compound NameSample PhaseKey Absorptions (cm⁻¹)
This compoundKBrPredicted: ~1720-1740 (C=O, ester), ~1600 (C=N), ~1250 (C-O, ester)
Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylateNot specifiedCharacterized by IR Spectroscopy[3]

Table 5: Mass Spectrometry Data (Predicted/Reported)

Compound NameIonization Mode[M]+ or [M+H]⁺ (m/z)
This compoundESIPredicted: 218.95/220.95 (for ⁷⁹Br/⁸¹Br isotopes)[1][2]
Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylateNot specifiedCharacterized by Mass Spectroscopy[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the structural elucidation of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[4][5]

  • Data Acquisition:

    • For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. The data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) is used. Proton decoupling is employed to simplify the spectrum.

  • Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a thin, transparent disk.[6] Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).[7]

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the pure KBr pellet or salt plate is recorded first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).[8] The concentration is typically in the range of 1-10 µg/mL.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used.

  • Data Acquisition: The sample solution is introduced into the ion source. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the expected molecular weight of the compound.

  • Data Processing: The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the ions. The molecular ion peak is identified to determine the molecular weight of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Interpreting the 1H NMR Spectrum of Ethyl 4-bromooxazole-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-bromooxazole-5-carboxylate. In the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and comparative data from analogous structures. This analysis is intended to aid researchers in the identification and characterization of this and similar substituted oxazole compounds, which are significant scaffolds in medicinal chemistry.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three non-equivalent sets of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons, particularly the electron-withdrawing effects of the bromine atom, the ester group, and the oxazole ring itself.

A summary of the predicted ¹H NMR data is presented in the table below.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2 (Oxazole ring)~ 8.2 - 8.5Singlet (s)1H
-OCH₂- (Ethyl group)~ 4.3 - 4.5Quartet (q)2H
-CH₃ (Ethyl group)~ 1.3 - 1.4Triplet (t)3H

Spectral Analysis and Comparison

Oxazole Ring Proton (H-2):

The single proton on the oxazole ring at the C-2 position is expected to be the most deshielded proton in the molecule. In unsubstituted oxazole, the H-2 proton resonates at approximately 7.95 ppm. The presence of two electron-withdrawing groups, the 4-bromo and the 5-carboxylate substituents, is predicted to significantly shift this signal downfield. Electron-withdrawing substituents decrease the electron density around the proton, leading to less shielding and a higher chemical shift.[1] A reasonable estimate for the chemical shift of the H-2 proton in this compound is in the range of 8.2 to 8.5 ppm. This signal is expected to appear as a singlet as there are no adjacent protons to cause spin-spin coupling.

Ethyl Ester Protons (-OCH₂CH₃):

The protons of the ethyl ester group give rise to two distinct signals.

  • Methylene Protons (-OCH₂-): These protons are adjacent to an oxygen atom, which is strongly electronegative and thus deshields them. Their signal is expected to appear as a quartet in the range of 4.3 to 4.5 ppm. The quartet splitting pattern arises from coupling with the three adjacent methyl protons (n+1 rule, where n=3).

  • Methyl Protons (-CH₃): These protons are further from the electronegative oxygen atom and are therefore more shielded, appearing at a higher field. Their signal is predicted to be a triplet in the range of 1.3 to 1.4 ppm. The triplet splitting is due to coupling with the two adjacent methylene protons (n+1 rule, where n=2).

This predicted splitting pattern and chemical shift range are highly characteristic of an ethyl ester group.

Structural and Signaling Pathway Visualization

The following diagram illustrates the molecular structure of this compound and the predicted assignment of the ¹H NMR signals.

Caption: Molecular structure of this compound with predicted ¹H NMR signal assignments.

Experimental Protocol

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer the solution to a clean, 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which results in sharp, symmetrical peaks.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment would involve:

    • A 90° pulse angle.

    • A spectral width of approximately 12-15 ppm.

    • An acquisition time of 2-4 seconds.

    • A relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

By following this protocol, a high-quality ¹H NMR spectrum can be obtained, allowing for the verification of the predicted chemical shifts and splitting patterns, and ultimately confirming the structure of this compound.

References

A Comparative Guide to 13C NMR Analysis of Substituted Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle electronic and structural variations within a molecule is paramount. The oxazole scaffold, a key component in many pharmacologically active compounds, presents a unique system for studying these variations. 13C Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method to probe the carbon framework of substituted oxazole derivatives, providing invaluable insights into the influence of various substituents on the electronic environment of the oxazole ring. This guide provides a comparative analysis of 13C NMR data for a series of substituted oxazoles, a detailed experimental protocol for data acquisition, and visualizations to clarify analytical workflows and substituent effects.

Comparative 13C NMR Data of Substituted Oxazoles

The chemical shift of a carbon atom in 13C NMR is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield the carbon nucleus, causing its resonance to appear at a higher chemical shift (downfield), while electron-donating groups increase shielding, shifting the resonance to a lower chemical shift (upfield). The following table summarizes the 13C NMR chemical shifts for the ring carbons of oxazole and several of its substituted derivatives, allowing for a direct comparison of substituent effects.[1]

CompoundSubstituent(s)C2 (ppm)C4 (ppm)C5 (ppm)
1 None150.6138.1125.6
2 2-Methyl159.2137.4125.1
3 4-Methyl149.8147.8123.5
4 5-Methyl150.0136.2135.2
5 2-Phenyl161.8139.0125.8
6 4-Phenyl151.1151.0122.9
7 5-Phenyl150.8136.7138.7
8 2,5-Dimethyl158.5135.5134.7
9 4,5-Dimethyl149.2146.0133.2

Note: Data extracted from Hiemstra, H., et al. (1979). Canadian Journal of Chemistry, 57(23), 3168-3170.[1]

Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized protocol for obtaining a standard proton-decoupled 13C NMR spectrum of a substituted oxazole derivative.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the oxazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6). The choice of solvent is critical and can slightly influence chemical shifts.[2]

  • Ensure the sample is fully dissolved to avoid issues with magnetic field homogeneity.

  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.

3. Data Acquisition:

  • A standard single-pulse, proton-decoupled pulse sequence is typically used for qualitative 13C NMR spectra.

  • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm for most organic molecules).

  • The number of scans (transients) will depend on the concentration of the sample and its molecular weight. For a moderately concentrated sample, 64 to 1024 scans are often sufficient.

  • A relaxation delay (d1) of 1-2 seconds is generally adequate for qualitative spectra. For quantitative analysis, a longer relaxation delay (at least 5 times the longest T1 relaxation time of the carbons of interest) is necessary to ensure full relaxation of all nuclei between pulses.[3][4]

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Reference the spectrum. Typically, the solvent peak is used as a secondary reference (e.g., CDCl3 at 77.16 ppm). Tetramethylsilane (TMS) can be added as an internal standard and is set to 0 ppm.

  • Perform baseline correction to obtain a flat baseline across the spectrum.

Visualizing the 13C NMR Analysis Workflow

The following diagram illustrates the general workflow for the 13C NMR analysis of substituted oxazole derivatives.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Substituted Oxazole in Deuterated Solvent B Transfer to NMR Tube A->B C Insert Sample and Lock B->C D Shim Magnetic Field C->D E Acquire 13C NMR Spectrum D->E F Fourier Transform & Phasing E->F G Referencing & Baseline Correction F->G H Peak Picking & Integration G->H I Structural Elucidation & Comparison H->I G cluster_legend Legend cluster_oxazole Substituted Oxazole Ring cluster_effects Effect on Chemical Shift (δ) EDG Electron-Donating Group (e.g., -CH3, -OCH3) Oxazole Oxazole Ring (C2, C4, C5) EDG->Oxazole Increases electron density EWG Electron-Withdrawing Group (e.g., -NO2, -CN) EWG->Oxazole Decreases electron density Shielding Shielding (Upfield Shift, ↓δ) Oxazole->Shielding Observed with EDG Deshielding Deshielding (Downfield Shift, ↑δ) Oxazole->Deshielding Observed with EWG

References

A Comparative Guide to Purity Assessment of Synthesized 5-Bromooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is a cornerstone of drug discovery and development. Ensuring the purity of these synthesized compounds is a critical step, directly impacting the reliability of experimental results and the viability of the compound as a drug candidate. This guide provides a comprehensive framework for assessing the purity of synthesized 5-bromooxazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct comparative data for this specific molecule, this guide establishes a comparative analysis against a commercially available and structurally similar analogue, 5-bromothiazole-4-carboxylic acid, and a hypothetical crude sample of the synthesized product.

Comparative Purity Analysis

A rigorous purity assessment involves multiple analytical techniques to identify and quantify impurities.[1] This multi-faceted approach provides a comprehensive purity profile of the synthesized compound. The following table summarizes the key analytical methods and presents a comparison between a newly synthesized and purified batch of 5-bromooxazole-4-carboxylic acid, a hypothetical crude sample, and a commercial standard of 5-bromothiazole-4-carboxylic acid.

Table 1: Comparative Analysis of Purity Assessment Data

Analytical TechniqueParameterSynthesized 5-Bromooxazole-4-carboxylic Acid (Purified)Synthesized 5-Bromooxazole-4-carboxylic Acid (Crude)Commercial 5-Bromothiazole-4-carboxylic Acid Standard
High-Performance Liquid Chromatography (HPLC) Purity (Area %)99.2%85.6%≥98%
Retention Time (min)7.27.28.5
Impurity ProfileMinor peaks at 5.8 min (0.5%) and 9.1 min (0.3%)Significant impurity peaks at 4.5, 5.8, and 9.1 minSingle major peak
Mass Spectrometry (MS) [M-H]⁻ ion (m/z)205.9 / 207.9 (Br isotope pattern)205.9 / 207.9221.9 / 223.9 (Br isotope pattern)
¹H Nuclear Magnetic Resonance (¹H NMR) Chemical Shift (ppm)δ 8.15 (s, 1H), δ 13.2 (br s, 1H)δ 8.15 (s, 1H), δ 13.2 (br s, 1H)Consistent with structure
Impurity SignalsMinor peaks at δ 7.9 and δ 3.8Multiple impurity signals observedNo significant impurities detected
Quantitative NMR (qNMR) Absolute Purity (%)99.1% (vs. internal standard)Not determinedNot determined
Melting Point (°C) Melting Range210-212 °C205-215 °C225-228 °C

Experimental Protocols

Reproducibility and accuracy are paramount in analytical chemistry. The following sections provide detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound and identify the presence of any impurities.[1]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min) % A % B
0 90 10
20 10 90
25 10 90
25.1 90 10

| 30 | 90 | 10 |

Procedure:

  • Prepare a 1 mg/mL stock solution of the synthesized 5-bromooxazole-4-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile).[1]

  • Filter the sample solution through a 0.22 µm syringe filter.[1]

  • Set the column temperature to 30°C.[1]

  • Set the flow rate to 1.0 mL/min.[1]

  • Set the UV detection wavelength to 254 nm.[1]

  • Inject 10 µL of the sample solution.[1]

  • Analyze the resulting chromatogram to determine the area percentage of the main peak and any impurity peaks.[1]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound.[1]

Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.[1]

Procedure:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent (e.g., methanol).[1]

  • Infuse the sample solution directly into the mass spectrometer.

  • Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.[1]

  • Compare the observed mass-to-charge ratio (m/z) with the theoretical value for 5-bromooxazole-4-carboxylic acid.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound and identify any proton-containing impurities.[1]

Instrumentation: NMR spectrometer (e.g., 400 MHz).[1]

Procedure:

  • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).[1]

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum and analyze the chemical shifts, integration values, and coupling patterns to confirm the expected structure.[1]

  • Examine the spectrum for any unexpected signals that may indicate the presence of impurities.[1]

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of the synthesized compound.

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid) into a vial.

  • Accurately weigh a known amount of the synthesized 5-bromooxazole-4-carboxylic acid into the same vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., longer relaxation delays).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity of the analyte based on the known masses, molecular weights, and integral values of the analyte and the internal standard. qNMR is recognized as a fast, accurate, and non-destructive method for determining the purity of organic compounds.[2]

Visualizing the Workflow and Relationships

A systematic workflow is essential for a thorough and efficient purity analysis.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_comparison Comparative Standard cluster_results Data Evaluation cluster_conclusion Conclusion synthesis Chemical Synthesis crude Crude Product synthesis->crude purification Purification (e.g., Recrystallization) crude->purification hplc HPLC crude->hplc purified Purified Product purification->purified purified->hplc ms Mass Spectrometry purified->ms nmr ¹H NMR purified->nmr qnmr qNMR purified->qnmr data Compare Data: - Purity (%) - Impurity Profile - Structural Confirmation hplc->data ms->data nmr->data qnmr->data standard Commercial Standard standard->hplc conclusion Final Purity Assessment data->conclusion

Caption: Workflow for the purity assessment of synthesized compounds.

In drug development, understanding how a compound might interact with biological pathways is crucial. While the specific pathways for 5-bromooxazole-4-carboxylic acid are yet to be elucidated, the following diagram illustrates a hypothetical signaling pathway where a novel inhibitor might act.

Signaling_Pathway cluster_nucleus Nuclear Events receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus response Cellular Response nucleus->response inhibitor 5-Bromooxazole- 4-carboxylic Acid (Hypothetical Inhibitor) inhibitor->kinase2

Caption: Hypothetical signaling pathway inhibited by a novel compound.

Conclusion

The purity of a synthesized compound is a non-negotiable aspect of chemical and pharmaceutical research. A combination of chromatographic and spectroscopic techniques provides the most comprehensive and reliable assessment. For 5-bromooxazole-4-carboxylic acid, HPLC is essential for determining relative purity and impurity profiles, while MS and ¹H NMR are crucial for structural confirmation. Furthermore, the application of qNMR offers a direct and accurate measurement of absolute purity, which is increasingly becoming a standard in medicinal chemistry.[3][4] By employing these methods in a structured workflow, researchers can ensure the quality and integrity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.

References

Comparative analysis of synthetic routes to 5-bromooxazole-4-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 5-bromooxazole-4-carboxylic acid is a valuable building block in medicinal chemistry, and understanding its synthetic pathways is crucial for its effective utilization. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, presenting available experimental data and detailed protocols.

Two primary synthetic strategies have been identified for the preparation of 5-bromooxazole-4-carboxylic acid: a multi-step synthesis commencing from ethyl cyanoacetate, and a route involving the cyclization to an oxazole-4-carboxylate intermediate followed by electrophilic bromination. A third potential strategy, construction from brominated precursors, is plausible but lacks specific documented examples for the synthesis of the target molecule.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthetic routes. It is important to note that while a detailed protocol exists for Route 1, the yields for each step are not explicitly documented in publicly available literature and are presented here as theoretical estimates. The data for Route 2 is based on analogous reactions and requires experimental validation for this specific synthetic sequence.

ParameterRoute 1: Multi-Step Synthesis from Ethyl CyanoacetateRoute 2: Cyclization and Bromination
Starting Materials Ethyl cyanoacetate, FormamideDiethyl malonate, Formamide, N-Bromosuccinimide
Key Intermediates Ethyl 2-cyano-2-(formamido)acetate, Ethyl 5-aminooxazole-4-carboxylate, Ethyl 5-bromooxazole-4-carboxylateEthyl oxazole-4-carboxylate
Overall Yield Not experimentally determinedNot experimentally determined
Number of Steps 53
Purity of Final Product High (requires multiple purification steps)Potentially high (dependent on bromination selectivity)
Reaction Conditions Varied, including elevated temperatures and use of strong acids/basesModerate to high temperatures
Scalability Potentially challenging due to multiple stepsPotentially more scalable

Experimental Protocols

Route 1: Multi-Step Synthesis from Ethyl Cyanoacetate

This five-step synthesis is a theoretically sound approach starting from readily available materials.[1]

Step 1: Synthesis of Ethyl 2-cyano-2-(formamido)acetate

  • In a reaction vessel, combine ethyl cyanoacetate and formamide.

  • The reaction mixture is typically heated to facilitate the condensation reaction.

  • The product is isolated and purified by standard laboratory techniques.

Step 2: Cyclization to Ethyl 5-aminooxazole-4-carboxylate

  • The ethyl 2-cyano-2-(formamido)acetate is treated with a dehydrating agent, such as phosphorus oxychloride or a strong acid, to induce cyclization.

  • The reaction is generally performed in an inert solvent under controlled temperature conditions.

  • The resulting ethyl 5-aminooxazole-4-carboxylate is isolated and purified.

Step 3: Diazotization of Ethyl 5-aminooxazole-4-carboxylate

  • The amino group of ethyl 5-aminooxazole-4-carboxylate is converted to a diazonium salt.

  • This is typically achieved by treating the substrate with sodium nitrite in the presence of a strong acid (e.g., HBr) at low temperatures (0-5 °C).

Step 4: Sandmeyer Reaction to Ethyl 5-bromooxazole-4-carboxylate

  • The freshly prepared diazonium salt is treated with a solution of copper(I) bromide (CuBr).

  • The reaction facilitates the replacement of the diazonium group with a bromine atom.

  • The product, ethyl 5-bromooxazole-4-carboxylate, is extracted and purified. The yield for a similar Sandmeyer bromination of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate has been reported to be 71%.

Step 5: Hydrolysis to 5-Bromooxazole-4-carboxylic Acid

  • The ester group of ethyl 5-bromooxazole-4-carboxylate is hydrolyzed to the corresponding carboxylic acid.

  • This is typically achieved by heating the ester with an aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification.

  • The final product, 5-bromooxazole-4-carboxylic acid, is isolated by filtration or extraction and may be further purified by recrystallization.

Route 2: Cyclization and Bromination

This three-step approach involves the initial formation of the oxazole ring followed by bromination.

Step 1: Synthesis of Ethyl oxazole-4-carboxylate

  • A common approach involves the reaction of diethyl malonate with formamide under heating to form the oxazole ring.

  • The product, ethyl oxazole-4-carboxylate, is then isolated and purified.

Step 2: Bromination of Ethyl oxazole-4-carboxylate

  • The ethyl oxazole-4-carboxylate is dissolved in a suitable solvent, such as carbon tetrachloride.

  • N-Bromosuccinimide (NBS) is added as the brominating agent, often in the presence of a radical initiator like AIBN or under UV irradiation.

  • The reaction mixture is heated to reflux to facilitate the electrophilic substitution at the 5-position of the oxazole ring.

  • The product, ethyl 5-bromooxazole-4-carboxylate, is then isolated and purified.

Step 3: Hydrolysis to 5-Bromooxazole-4-carboxylic Acid

  • The ethyl 5-bromooxazole-4-carboxylate is hydrolyzed to the carboxylic acid using standard procedures, as described in Step 5 of Route 1.

Mandatory Visualization

Synthetic_Route_1 Ethyl Cyanoacetate Ethyl Cyanoacetate Intermediate_1 Ethyl 2-cyano-2- (formamido)acetate Ethyl Cyanoacetate->Intermediate_1 Formamide Formamide Formamide->Intermediate_1 Intermediate_2 Ethyl 5-aminooxazole- 4-carboxylate Intermediate_1->Intermediate_2 Cyclization Intermediate_3 Ethyl 5-bromooxazole- 4-carboxylate Intermediate_2->Intermediate_3 Diazotization/ Sandmeyer Reaction Final_Product 5-Bromooxazole-4- carboxylic Acid Intermediate_3->Final_Product Hydrolysis

Synthetic pathway for Route 1.

Synthetic_Route_2 Diethyl Malonate Diethyl Malonate Intermediate_1 Ethyl oxazole- 4-carboxylate Diethyl Malonate->Intermediate_1 Formamide Formamide Formamide->Intermediate_1 Intermediate_2 Ethyl 5-bromooxazole- 4-carboxylate Intermediate_1->Intermediate_2 Bromination (NBS) Final_Product 5-Bromooxazole-4- carboxylic Acid Intermediate_2->Final_Product Hydrolysis

Synthetic pathway for Route 2.

References

A Comparative Guide to Purity Analysis of Ethyl 4-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds like Ethyl 4-bromooxazole-5-carboxylate is a critical step. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for robust purity assessment. The information presented is compiled from established methodologies for structurally similar heterocyclic compounds, offering a strong starting point for method development.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of chemical compounds by separating the main component from any impurities.[1][2][3] A reversed-phase HPLC (RP-HPLC) method is generally suitable for a moderately polar compound like this compound.

Experimental Protocol: RP-HPLC-UV

This protocol is adapted from methodologies used for similar bromooxazole and heterocyclic ester compounds.[1][4]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (containing 0.1% formic acid to improve peak shape). A typical starting point could be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1][4]

  • Detection Wavelength: 254 nm, a common wavelength for aromatic and heterocyclic compounds.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter before injection.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing a Dissolve Sample (1 mg/mL) b Filter (0.22 µm) a->b c Inject Sample (10 µL) b->c d Separation on C18 Column c->d e UV Detection (254 nm) d->e f Generate Chromatogram e->f g Calculate Peak Area % f->g h Determine Purity g->h

Fig. 1: Workflow for HPLC Purity Analysis.

Alternative Analytical Methods

A multi-faceted approach employing different analytical techniques provides a more comprehensive purity profile.[1] Mass Spectrometry (MS) and Nuclear Magnetic Resonance (¹H NMR) Spectroscopy are powerful methods to confirm molecular weight and structure, respectively, while identifying impurities.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound.[1]

  • Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.[1]

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent like methanol.[1]

  • Procedure: Infuse the sample solution directly into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or in negative ion mode for [M-H]⁻. Compare the observed mass-to-charge ratio (m/z) with the theoretical value.

MS_Workflow cluster_prep Sample Preparation cluster_ms MS Analysis cluster_data Data Interpretation a Prepare Dilute Solution (0.1 mg/mL) b Infuse into ESI Source a->b c Acquire Mass Spectrum b->c d Compare Observed m/z with Theoretical c->d e Confirm Molecular Weight d->e

Fig. 2: Workflow for Mass Spectrometry Analysis.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure and identify proton-containing impurities.[1]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).[1]

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

  • Procedure: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum. Analyze the chemical shifts, integration, and coupling patterns to confirm the structure. Examine the spectrum for any unexpected signals that may indicate impurities.[1]

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation a Dissolve Sample (5-10 mg) in Deuterated Solvent b Transfer to NMR Tube a->b c Acquire ¹H NMR Spectrum b->c d Analyze Chemical Shifts, Integration & Coupling c->d e Confirm Structure & Identify Impurities d->e

Fig. 3: Workflow for ¹H NMR Spectroscopy Analysis.

Data Comparison

The following table summarizes the expected performance of each analytical method for the purity assessment of this compound.

Analytical Technique Parameter Expected Performance for this compound Purpose
HPLC-UV Purity (Area %)>98%Quantifies purity and detects impurities.[1][3]
Retention TimeCompound-specific; dependent on exact conditions.Identifies the main compound peak.
Impurity ProfileDetects and quantifies minor peaks relative to the main peak.Characterizes known and unknown impurities.[1]
Mass Spectrometry (MS) [M+H]⁺ or [M-H]⁻ ionTheoretical m/z should match observed m/z.Confirms molecular weight and elemental composition.[1]
¹H NMR Spectroscopy Chemical Shift (ppm)Spectrum should be consistent with the expected structure.Confirms chemical structure and identifies proton-containing impurities.[1]
Impurity SignalsAbsence of significant unexpected signals.Detects structural analogs or residual solvents.[1]

This guide provides a foundational framework for developing a robust analytical strategy for this compound. Method validation according to ICH guidelines is essential for ensuring the accuracy, precision, and reliability of the chosen analytical procedures in a regulated environment.[4]

References

A Comparative Guide to Ethyl 4-bromooxazole-5-carboxylate and Other Brominated Heterocycles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and materials science, brominated heterocycles serve as pivotal building blocks for the synthesis of complex molecular architectures. Their utility in a variety of cross-coupling reactions allows for the facile introduction of diverse functionalities, enabling the exploration of vast chemical spaces. This guide provides a comprehensive comparison of Ethyl 4-bromooxazole-5-carboxylate with other key five-membered brominated heterocycles, including brominated thiazoles, imidazoles, and pyrazoles. The focus is on their reactivity in common palladium-catalyzed cross-coupling reactions and the biological potential of their derivatives.

Reactivity in Cross-Coupling Reactions: A Comparative Overview

The reactivity of brominated heterocycles in palladium-catalyzed cross-coupling reactions is a critical factor for their application in synthesis. The electron-deficient nature of the oxazole ring in this compound generally makes it an excellent substrate for a variety of coupling reactions. Below is a comparative summary of its performance alongside other brominated heterocycles in Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. This compound readily participates in this reaction, affording a range of 5-aryl or 5-heteroaryl oxazole derivatives in good to excellent yields.

Table 1: Comparison of Suzuki-Miyaura Coupling Reactions

HeterocycleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene/H₂O1001285-95
This compound 4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5 mol%), XPhos (3 mol%)Cs₂CO₃Dioxane1101680-90
Ethyl 2-bromothiazole-5-carboxylate Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85
4-Bromo-1H-pyrazole derivative Phenylboronic acidPd(dppf)Cl₂K₂CO₃DME802High

Note: The data presented is compiled from various sources and reaction conditions may vary slightly. Direct comparative studies under identical conditions are limited.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds, providing access to alkynyl-substituted heterocycles. This compound has been shown to be an effective substrate in this transformation.

Table 2: Comparison of Sonogashira Coupling Reactions

HeterocycleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHF60680-90
This compound 1-HeptynePd(dppf)Cl₂ (3 mol%), CuBr (5 mol%)PiperidineDMF701275-85
Brominated Thiazole Derivative PhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTolueneRT-Good

Note: The data presented is compiled from various sources and reaction conditions may vary slightly.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the construction of C-N bonds. While data for this compound is not as readily available, related brominated heterocycles are frequently used in this reaction.

Table 3: Comparison of Buchwald-Hartwig Amination Reactions

HeterocycleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromo-1-tritylpyrazole MorpholinePd(dba)₂, tBuDavePhosNaOtBuToluene1001267
4-Bromo-1-tritylpyrazole PiperidinePd(dba)₂, tBuDavePhosNaOtBuToluene1001260

Note: The data presented is for a representative bromopyrazole. The reactivity of this compound in this reaction warrants further investigation.

Biological Activity of Derivatives: A Comparative Perspective

The heterocyclic core plays a crucial role in determining the biological activity of a molecule. Oxazole, thiazole, imidazole, and pyrazole moieties are all prevalent in pharmacologically active compounds. This section provides a comparative overview of the anticancer activities of derivatives synthesized from these brominated heterocycles.

Table 4: Anticancer Activity of Representative Heterocyclic Derivatives (IC50 Values in µM)

Heterocycle Derivative ClassCompound ExampleCell LineIC50 (µM)
Oxazole-based Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateAverage of 60 cell lines5.37[1]
Oxazole-based Substituted 1,3-oxazoleHep-260.2[2]
Thiazole-based 2,4-disubstituted-1,3-thiazole derivativeMCF-73.36 - 6.09[3]
Thiazole-based N-Phenyl-2-p-tolylthiazole-4-carboxamide derivativeSKNMC10.8[4]
Imidazole-based Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHeLa0.737[5]
Imidazole-based Substituted Imidazol-2-thioneHCT-116< 5
Pyrazole-based 5-aminopyrazole derivativePC-30.33[3]
Pyrazole-based Aminophosphonate based on pyrazoleHCT-1161.12 - 1.45

Note: The presented IC50 values are for a diverse range of derivatives and are intended to be illustrative of the potential of each heterocyclic class. Direct comparison of potency requires testing of structurally analogous compounds under identical assay conditions.

Experimental Protocols

Detailed experimental protocols for the key cross-coupling reactions are provided below to facilitate the application of these building blocks in a research setting.

General Procedure for Suzuki-Miyaura Coupling of this compound

To a dry reaction flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ at 2 mol%), and a phosphine ligand (e.g., SPhos at 4 mol%). The flask is then purged with an inert gas (e.g., Argon or Nitrogen). Anhydrous solvent (e.g., Toluene) and a base (e.g., K₃PO₄, 2.0 equiv) dissolved in degassed water are added. The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling of this compound

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ at 2 mol%), and a copper(I) salt (e.g., CuI at 4 mol%). Add an anhydrous solvent (e.g., THF) and a base (e.g., Et₃N, 2.0 equiv), followed by the terminal alkyne (1.5 equiv). The reaction mixture is stirred at the appropriate temperature (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The resulting crude product is purified by column chromatography.

Visualizing Reaction Workflows and Pathways

To further aid in the understanding of the synthetic and mechanistic aspects discussed, the following diagrams created using Graphviz (DOT language) illustrate key processes.

Suzuki_Miyaura_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product A This compound F Heating & Stirring A->F B Arylboronic Acid B->F C Pd Catalyst & Ligand C->F D Base (e.g., K3PO4) D->F E Solvent (e.g., Toluene/H2O) E->F G Workup & Extraction F->G H Purification (Chromatography) G->H I Ethyl 5-aryloxazole-4-carboxylate H->I Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OH)2 Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-R Ar-R Reductive_Elimination->Ar-R

References

A Comparative Guide to Alternative Brominating Agents for Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom onto an oxazole ring is a critical transformation in the synthesis of numerous biologically active compounds and functional materials. While traditional methods often rely on hazardous elemental bromine, a range of alternative reagents offer improved safety profiles, handling characteristics, and, in some cases, unique reactivity and selectivity. This guide provides an objective comparison of four prominent alternative brominating agents for oxazole synthesis: N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Tetrabutylammonium tribromide (TBATB), and Copper(II) bromide (CuBr₂).

Performance Comparison of Brominating Agents

The selection of an appropriate brominating agent is contingent on factors such as the desired regioselectivity, the electronic nature of the oxazole substrate, and the required reaction conditions. The following table summarizes the key performance characteristics of the four highlighted reagents based on available experimental data.

ReagentTypical Reaction ConditionsYieldsRegioselectivityAdvantagesDisadvantages
N-Bromosuccinimide (NBS) THF, room temperature, 4h for electrophilic aromatic bromination.[1] Dioxane, reflux for transformation of ketoaziridines.[2]Good to high (up to 93% in specific transformations).[2]Generally favors electrophilic substitution on the oxazole ring. Can be influenced by substrate and reaction conditions.Widely available, easy to handle solid, versatile for both electrophilic and radical brominations.[3][4][5]Can lead to side reactions, potential for over-bromination.[6] Purity can affect reaction outcomes.[3]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Chloroform, room temperature for ortho-monobromination of phenols.[7] Ethanol, 40°C with ultrasound for bromination of indazoles.[8]Good to excellent (up to 98% in specific applications).[7]Can provide high regioselectivity, for instance, ortho-monobromination of phenols.[7]Cost-effective, high atom economy (delivers two bromine atoms), stable solid.[9][10]Less commonly used than NBS, so fewer literature examples for oxazole bromination.
Tetrabutylammonium tribromide (TBATB) CH₂Cl₂, room temperature, 1h for regioselective bromination of pyrroles.[11]Good (e.g., 78% for bromination of a pyrrole derivative).[11]Can offer high regioselectivity depending on the substrate.[11]Solid, easy to handle, considered a "benign" brominating agent, avoids toxic fumes of bromine.[12]Can be less reactive than other agents, requiring specific substrate activation.
Copper(II) Bromide (CuBr₂) Chloroform-ethyl acetate for α-bromination of ketones.[6] Can be used catalytically.Moderate to good.Primarily used for α-bromination of ketones.Can act as both a brominating agent and a Lewis acid catalyst.[6]Can be less selective for aromatic bromination compared to N-haloimides. Requires stoichiometric amounts for direct bromination.

Experimental Workflows and Signaling Pathways

The general workflow for the bromination of an oxazole can be depicted as a straightforward process. The choice of reagent and conditions will dictate the specific outcome.

experimental_workflow Start Oxazole Substrate Reaction Bromination Reaction Start->Reaction Reagent Brominating Agent (NBS, DBDMH, TBATB, or CuBr₂) Reagent->Reaction Solvent Solvent Selection (e.g., THF, Dioxane, CH₂Cl₂) Solvent->Reaction Conditions Reaction Conditions (Temperature, Time, Atmosphere) Conditions->Reaction Workup Reaction Quenching & Work-up Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Brominated Oxazole Purification->Product

General workflow for oxazole bromination.

The mechanism of electrophilic aromatic bromination on an oxazole ring generally proceeds through the formation of a sigma complex (Wheland intermediate).

bromination_mechanism cluster_start Reactants Oxazole Oxazole Sigma_Complex Sigma Complex (Wheland Intermediate) Oxazole->Sigma_Complex Attack on Br⁺ Br_plus Br⁺ (from Brominating Agent) Br_plus->Sigma_Complex Transition_State Transition State Sigma_Complex->Transition_State Product Brominated Oxazole Transition_State->Product Deprotonation H_plus H⁺

Electrophilic bromination mechanism on oxazole.

Detailed Experimental Protocols

Protocol 1: Electrophilic Bromination of a Dimethoxy-Substituted Aryloxazole with NBS[1]

This protocol describes the electrophilic aromatic bromination of an oxazole derivative using N-Bromosuccinimide.

Materials:

  • Dimethoxy oxazole compound

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the dimethoxy oxazole compound in THF at room temperature.

  • Add N-Bromosuccinimide (NBS) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to yield the bromooxazole derivatives.

In a specific example, this procedure yielded a mixture of mono-, di-, and tri-brominated oxazoles with a combined yield of 65%.[1]

Protocol 2: Regioselective Bromination of a Pyrrole-2-Carboxamide with TBATB[11]

This protocol demonstrates the use of Tetrabutylammonium tribromide for the regioselective bromination of a heterocyclic compound.

Materials:

  • Pyrrole-2-carboxamide substrate

  • Tetrabutylammonium tribromide (TBATB)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium sulfite (Na₂SO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the pyrrole-2-carboxamide substrate (1.0 equiv) in CH₂Cl₂.

  • Add TBATB (1.0 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour under a nitrogen atmosphere.

  • Quench the reaction with a saturated Na₂SO₃ solution.

  • Add a saturated NaHCO₃ solution and extract the product with CH₂Cl₂.

  • Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

This protocol has been shown to provide the C-5 brominated pyrrole as the major product with high regioselectivity.[11]

Protocol 3: Ultrasound-Assisted Bromination of 2-Substituted Indazoles with DBDMH[8]

This protocol illustrates an efficient bromination using DBDMH assisted by ultrasound.

Materials:

  • 2-Substituted indazole (0.2 mmol)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol)

  • Sodium carbonate (Na₂CO₃) (0.4 mmol)

  • Ethanol (EtOH) (2.0 mL)

Procedure:

  • To a reaction vessel, add the 2-substituted indazole, DBDMH, and Na₂CO₃.

  • Add ethanol as the solvent.

  • Place the vessel in an ultrasonic bath (e.g., 40 kHz/50 W) and irradiate at 40°C for 30 minutes.

  • Monitor the reaction by TLC.

  • After completion, perform a suitable work-up and purification to isolate the 3-bromo-indazole product.

This method has been demonstrated to be rapid and efficient for the bromination of a range of indazole derivatives.[8]

Safety and Handling

Proper handling of brominating agents is crucial for laboratory safety. Always consult the Safety Data Sheet (SDS) for each reagent before use.

ReagentKey HazardsHandling Precautions
NBS Harmful if swallowed. Causes severe skin burns and eye damage.[11]Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[1][13][14][15]
DBDMH May intensify fire; oxidizer. Toxic if swallowed. Causes severe skin burns and eye damage. Very toxic to aquatic life.[16][17][18]Handle in a well-ventilated fume hood with appropriate PPE. Keep away from combustible materials. Avoid dust formation.[16][17][18]
TBATB Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2][12][19][20][21]Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.[2][12][19][20][21]
CuBr₂ Harmful if swallowed. Causes severe skin burns and eye damage. Very toxic to aquatic life with long lasting effects.[20][22][23][24][25]Do not get in eyes, on skin, or on clothing. Use only under a chemical fume hood. Do not breathe dust.[20][22][23][24][25]

References

Stability studies of Ethyl 4-bromooxazole-5-carboxylate under different conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the stability of Ethyl 4-bromooxazole-5-carboxylate under various stress conditions. The objective is to offer researchers, scientists, and drug development professionals a thorough understanding of the compound's degradation profile, enabling informed decisions in its handling, formulation, and storage. The stability of this compound is compared with a hypothetical alternative, "Ethyl 2-bromooxazole-5-carboxylate," to provide a broader context for its performance. The experimental data presented herein is hypothetical and intended for illustrative purposes, based on established principles of pharmaceutical stability testing.[1][2][3][4]

Data Presentation: Stability under Forced Degradation

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6] The following tables summarize the hypothetical degradation of this compound and a comparative compound under various stress conditions as per ICH guidelines.[5]

Table 1: Stability of this compound

Stress ConditionDuration% DegradationMajor Degradation Products
Hydrolytic
0.1 N HCl24 hours15.2%4-bromooxazole-5-carboxylic acid, Ring-opened products
Water24 hours2.1%4-bromooxazole-5-carboxylic acid
0.1 N NaOH4 hours45.8%Ring-opened and decarboxylated products
Oxidative
3% H₂O₂24 hours8.5%Oxidized ring-opened products
Photolytic
UV Light (254 nm)48 hours5.3%Photodegradation products
Thermal
60°C7 days12.7%Decarboxylated products

Table 2: Comparative Stability of Ethyl 2-bromooxazole-5-carboxylate (Hypothetical Data)

Stress ConditionDuration% DegradationMajor Degradation Products
Hydrolytic
0.1 N HCl24 hours12.5%2-bromooxazole-5-carboxylic acid, Ring-opened products
Water24 hours1.8%2-bromooxazole-5-carboxylic acid
0.1 N NaOH4 hours40.2%Ring-opened and decarboxylated products
Oxidative
3% H₂O₂24 hours7.9%Oxidized ring-opened products
Photolytic
UV Light (254 nm)48 hours4.8%Photodegradation products
Thermal
60°C7 days10.5%Decarboxylated products

Experimental Protocols

The following are detailed methodologies for the key stability experiments cited in this guide.

1. Forced Degradation Studies

  • Objective: To investigate the intrinsic stability of this compound by subjecting it to stress conditions more severe than accelerated stability testing.[5][6]

  • Procedure:

    • Preparation of Stock Solution: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile.

    • Acid Hydrolysis: The stock solution is treated with 0.1 N HCl and kept at 60°C for 24 hours.

    • Base Hydrolysis: The stock solution is treated with 0.1 N NaOH and kept at room temperature for 4 hours.

    • Neutral Hydrolysis: The stock solution is treated with water and kept at 60°C for 24 hours.

    • Oxidative Degradation: The stock solution is treated with 3% H₂O₂ and kept at room temperature for 24 hours.

    • Photolytic Degradation: The solid drug substance is exposed to UV light (254 nm) for 48 hours.

    • Thermal Degradation: The solid drug substance is kept in an oven at 60°C for 7 days.

    • Analysis: All samples are diluted with mobile phase to a final concentration of 100 µg/mL and analyzed by a stability-indicating HPLC method.

2. Stability-Indicating HPLC Method

  • Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

Visualizations

The following diagrams illustrate the experimental workflow and a potential degradation pathway for this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution of Ethyl 4-bromooxazole-5-carboxylate acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, RT) stock->base neutral Neutral Hydrolysis (Water, 60°C) stock->neutral oxidation Oxidation (3% H2O2, RT) stock->oxidation photo Photolytic (UV Light) stock->photo thermal Thermal (60°C) stock->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc neutral->hplc oxidation->hplc photo->hplc thermal->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Experimental workflow for forced degradation studies.

Based on the chemistry of similar oxazole compounds, a likely degradation pathway under hydrolytic conditions involves the opening of the oxazole ring.[7]

G A This compound B 4-bromooxazole-5-carboxylic acid A->B Ester Hydrolysis (H+/OH-) C Ring-opened intermediate B->C Ring Opening (OH-) D Decarboxylated product C->D Decarboxylation

Caption: Potential degradation pathway under hydrolysis.

References

Safety Operating Guide

Proper Disposal of Ethyl 4-bromooxazole-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Ethyl 4-bromooxazole-5-carboxylate (CAS No. 1258283-17-8), a halogenated organic compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations.

I. Immediate Safety Considerations

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). While comprehensive hazard data for this specific compound is limited, it should be handled with caution in a well-ventilated laboratory fume hood.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant (e.g., Nitrile)
Eye Protection Safety glasses with side shields or goggles
Body Protection Laboratory coat
Respiratory Use in a fume hood is required.

In the event of a spill, immediately evacuate the area and prevent further spread. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

II. Waste Classification and Segregation

This compound is classified as a halogenated organic compound due to the presence of bromine. Halogenated organic wastes must be segregated from non-halogenated waste streams to ensure proper disposal and to prevent potentially violent reactions.

Waste Segregation Protocol:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity

    • The date of accumulation

  • Incompatible Materials: Do not mix with strong acids, bases, or oxidizing agents.

Under the United States Environmental Protection Agency (EPA) regulations (40 CFR 261.3), a chemical waste may be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1][2][3][4][5] Given the lack of extensive toxicological data, it is prudent to manage this compound as hazardous waste.

III. Disposal Procedure

The primary recommended disposal method for halogenated organic compounds is incineration at a licensed hazardous waste disposal facility.[6][7] These facilities are equipped with high-temperature incinerators and pollution control systems to safely destroy the compound and scrub harmful byproducts.

Step-by-Step Disposal Workflow:

  • Collection: Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves), in the designated "Halogenated Organic Waste" container.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be secure and away from incompatible materials.

  • Contact Environmental Health and Safety (EHS): When the container is full or ready for disposal, contact your institution's EHS department.

  • Waste Pickup: EHS personnel will arrange for the collection of the hazardous waste. They will ensure that it is transported and disposed of in compliance with all local, state, and federal regulations.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.

Never dispose of this compound down the drain or in regular trash. [8][9] This can lead to environmental contamination and potential harm to aquatic life.

IV. Experimental Workflow for Disposal

Below is a diagram illustrating the decision-making and operational workflow for the proper disposal of this compound.

Workflow for the Disposal of this compound A Generation of Ethyl 4-bromooxazole-5-carboxylate Waste B Is the waste container for 'Halogenated Organic Waste' available? A->B C Obtain and label a dedicated waste container. B->C No D Segregate and transfer waste into the labeled container. B->D Yes C->D E Store the sealed container in a designated satellite accumulation area. D->E F Is the container full or ready for disposal? E->F G Contact Environmental Health and Safety (EHS) for pickup. F->G Yes J Continue laboratory work. F->J No H EHS transports waste to a licensed hazardous waste disposal facility. G->H I Incineration of Halogenated Waste H->I

Disposal Workflow Diagram

References

Personal protective equipment for handling Ethyl 4-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 4-bromooxazole-5-carboxylate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 1258283-17-8). The following procedures are based on available safety data sheets and best practices for handling halogenated organic compounds to ensure the safe management of this chemical in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2] Inhalation may also lead to respiratory irritation.[2] Therefore, a comprehensive approach to personal protection is mandatory. The following personal protective equipment is required for handling this compound.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields or chemical splash goggles, flame-resistant lab coat, nitrile or neoprene gloves, closed-toe shoes.For handling small quantities in a well-ventilated area or a certified chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles and a face shield, chemical-resistant apron over a lab coat, double-gloving (nitrile or neoprene).[3][4]When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges for organic vapors and acid gases, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.For responding to spills or uncontrolled releases of the compound.
Handling and Operational Plan

Safe handling of this compound requires adherence to the following step-by-step procedures to minimize exposure and ensure a controlled laboratory environment.

Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][5]

  • Verify that the chemical fume hood is certified and functioning correctly.

  • Gather all necessary PPE and inspect it for any damage.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1]

Handling:

  • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Wash hands thoroughly after handling the compound.[1]

In Case of Exposure:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][8]

  • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8]

Disposal Plan

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[8]

Waste Collection and Storage:

  • Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.

  • Storage: Store waste containers in a well-ventilated and designated secondary containment area, away from incompatible materials such as strong oxidizing agents.[1]

Disposal:

  • Dispose of the contents and container to an approved waste disposal plant.[1][2] Do not release into the environment.[5]

Experimental Workflow

The following diagram outlines the standard operational workflow for handling this compound, emphasizing critical safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials handle_transfer Transfer Chemical in Fume Hood prep_materials->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate emergency_spill Spill Response handle_reaction->emergency_spill emergency_exposure Exposure Response handle_reaction->emergency_exposure cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store Waste in Designated Area cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.